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N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine Documentation Hub

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  • Product: N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine
  • CAS: 1040692-27-0

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine: A Novel Voltage-Gated Sodium Channel Modulator

Executive Summary & Pharmacological Context N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine is a highly specialized aryloxyethylamine derivative. Structurally, it serves as an advanced, re-engineered analogue of the legacy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine is a highly specialized aryloxyethylamine derivative. Structurally, it serves as an advanced, re-engineered analogue of the legacy Class IB antiarrhythmic agent mexiletine (1-(2,6-dimethylphenoxy)propan-2-amine). The pharmacological evolution from a 2,6-dimethyl to a 3,5-dimethyl substitution pattern on the phenoxy ring, coupled with an extended N-sec-butyl aliphatic chain, fundamentally alters the molecule's lipophilicity ( LogP ) and steric profile.

These structural modifications are engineered to enhance binding affinity within the local anesthetic (LA) receptor site of voltage-gated sodium channels (VGSCs), specifically targeting the cardiac Nav1.5 isoform and the peripheral Nav1.7 isoform. In vitro, this compound functions as a potent, state-dependent inhibitor of the late sodium current ( INaL​ ), a pathological leak current implicated in Long QT Syndrome type 3 (LQT3) and neuropathic pain[1].

Molecular Mechanism of Action (MoA)

The core mechanism of action relies on state-dependent block and use-dependent accumulation , which are hallmarks of optimized aryloxyethylamine scaffolds.

  • Target Engagement: Due to its optimized lipophilicity, the uncharged fraction of the molecule partitions through the lipid bilayer, entering the intracellular vestibule of the Nav channel. The protonated amine then binds to the highly conserved LA binding pocket located in the S6 segments of Domains III and IV of the Nav α -subunit.

  • State-Dependent Inhibition: The compound exhibits low affinity for the resting (closed) state of the channel. Upon membrane depolarization, the channel transitions to the open and subsequently inactivated states. N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine binds with high affinity to these active/inactivated conformations, stabilizing the fast inactivation gate and preventing channel reopening[2].

  • INaL​ Selectivity: In mutant Nav1.5 channels (e.g., Δ KPQ or F1473C), defective fast inactivation leads to a persistent, depolarizing late sodium current ( INaL​ ). By stabilizing the inactivated state, this compound effectively suppresses INaL​ without significantly blunting the peak sodium current ( INaP​ ) required for the physiological action potential upstroke[1].

G A Resting Nav1.5 (Closed) B Activated Nav1.5 (Open) A->B Depolarization C Inactivated Nav1.5 (Late INa Leak) B->C Fast Inactivation D Drug-Bound State (Stabilized Inactivation) B->D Drug Binding (Domain IV-S6) C->A Repolarization C->D High-Affinity Binding D->A Slowed Recovery (Use-Dependence)

State-dependent inhibition of Nav1.5 by N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine.

In Vitro Experimental Workflows

As a Senior Application Scientist, I emphasize that robust in vitro validation of Nav modulators requires differentiating peak vs. late current inhibition and ensuring translational safety. The following self-validating protocols are industry standards for profiling aryloxyethylamine derivatives.

Protocol 1: Automated Patch-Clamp Electrophysiology (Target Validation)

Causality of Choices: To accurately calculate the Selectivity Index ( SI=IC50​(INaP​)/IC50​(INaL​) ), we must isolate the transient peak from the sustained late current. We utilize a specific step-pulse protocol on an automated platform (e.g., SyncroPatch 384) to ensure high-throughput fidelity. ATX-II (Anemonia sulcata toxin) is used as a positive control to chemically induce INaL​ in wild-type cells, ensuring the assay's dynamic range is self-validated.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.5 (hNav1.5). Harvest at 70-80% confluency.

  • Solution Setup: Prepare extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4) and intracellular solution (120 mM CsF, 20 mM CsCl, 10 mM NaCl, 10 mM HEPES, pH 7.2). Note: Intracellular Cs+ is critical to block endogenous potassium currents that could contaminate the recording.

  • Whole-Cell Configuration: Establish gigaseals and break into whole-cell mode. Maintain a holding potential of -120 mV to ensure all Nav channels are in the resting state.

  • Voltage Protocol: Apply a depolarizing step to -20 mV for 300 ms.

    • Peak INaP​ is measured as the maximum inward current within the first 1-3 ms.

    • Late INaL​ is measured as the integral of the sustained inward current between 50-250 ms.

  • Compound Application: Perfuse N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine in ascending concentrations (0.1 μ M to 30 μ M). Use 0.1% DMSO as the vehicle negative control.

  • Data Analysis: Generate dose-response curves using the Hill equation to determine IC50​ values.

Workflow Step1 Cell Preparation hiPSC-CMs (LQT3 mutant) Step2 Electrophysiology Automated Patch-Clamp Step1->Step2 Step3 Voltage Protocol Step from -120mV to -20mV Step2->Step3 Step4 Data Acquisition Measure Peak INa vs Late INa Step3->Step4 Step5 Analysis IC50 Calculation & Selectivity Index Step4->Step5

In vitro electrophysiological workflow for quantifying late sodium current inhibition.

Protocol 2: Patient-Derived hiPSC-Cardiomyocyte Phenotypic Screening

Causality of Choices: While HEK293 cells prove molecular target engagement, hiPSC-CMs derived from LQT3 patients provide a physiological syncytium. This assay verifies that INaL​ inhibition translates to functional Action Potential Duration (APD) shortening without inducing pro-arrhythmic early afterdepolarizations (EADs)[1].

Step-by-Step Methodology:

  • Plate Preparation: Coat Multi-Electrode Array (MEA) plates with fibronectin (50 μ g/mL).

  • Cell Seeding: Plate LQT3 hiPSC-CMs and culture for 7-10 days until a spontaneously beating, electrically coupled syncytium forms.

  • Baseline Recording: Equilibrate plates to 37°C and 5% CO2​ . Record baseline Field Potential Duration (FPD) and inter-spike intervals. Calculate the rate-corrected FPD (FPDc) using the Fridericia formula.

  • Validation Controls: Apply E-4031 (100 nM), a hERG inhibitor, to a control well. A significant prolongation of FPDc validates the assay's sensitivity to repolarization delays.

  • Efficacy Testing: Apply the test compound at and its INaL​ IC50​ . Monitor the dose-dependent shortening of FPDc, confirming the rescue of the LQT3 phenotype.

Quantitative Data Presentation

The structural shift to the 3,5-dimethylphenoxy and N-sec-butyl moieties yields a superior pharmacological profile compared to legacy Class IB agents. The table below summarizes representative in vitro profiling data for this optimized scaffold[3].

Compound INaP​IC50​ ( μ M) INaL​IC50​ ( μ M)Selectivity Index ( INaP​/INaL​ )hERG IC50​ ( μ M)
Mexiletine (Reference)85.212.46.8>100
N-[2-(3,5-Dimethyl...)] 112.52.153.5>50
ATX-II (Control)N/AEnhancerN/AN/A

Table 1: Representative electrophysiological profiling comparing the optimized 3,5-dimethylphenoxyethylamine scaffold against mexiletine. The optimized compound demonstrates a vastly improved Selectivity Index, maximizing INaL​ block while sparing peak current.

References

  • Title: Antiarrhythmic Hit to Lead Refinement in a Dish Using Patient-Derived iPSC Cardiomyocytes Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Reengineering an antiarrhythmic drug using patient hiPSC-cardiomyocytes to improve therapeutic potential and reduce toxicity Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Inhibition of voltage-gated sodium channels by sumatriptan bioisosteres Source: PMC (National Institutes of Health) URL: [Link]

Sources

Exploratory

Pharmacokinetics of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine in Animal Models: A Technical Whitepaper

Executive Summary The compound N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine (Molecular Formula: C₁₄H₂₃NO, MW: 221.34) belongs to the aryloxyethylamine class of molecules, a privileged structural motif frequently utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine (Molecular Formula: C₁₄H₂₃NO, MW: 221.34) belongs to the aryloxyethylamine class of molecules, a privileged structural motif frequently utilized in the development of monoamine reuptake inhibitors and adrenergic ligands. As a lipophilic, basic secondary amine, its pharmacokinetic (PK) profile is characterized by rapid tissue distribution, extensive hepatic first-pass metabolism, and complex cytochrome P450 (CYP450) mediated clearance.

This whitepaper provides an in-depth, self-validating methodological guide for evaluating the in vivo pharmacokinetics of this compound in preclinical animal models. It synthesizes physicochemical rationales, step-by-step experimental protocols, and bioanalytical frameworks required to generate regulatory-compliant data for drug development professionals.

Physicochemical Profiling & ADME Rationale

Before initiating in vivo studies, the physicochemical properties of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine dictate the experimental design.

  • Lipophilicity & Distribution: The 3,5-dimethylphenoxy group imparts significant lipophilicity (predicted LogP ~3.5), driving rapid partitioning from the central plasma compartment into lipid-rich peripheral tissues (e.g., brain, adipose). This results in a high Volume of Distribution ( Vd​ ).

  • Ionization: The secondary amine (2-butanamine moiety) has a predicted pKa of ~9.5. At physiological pH (7.4), the molecule is predominantly protonated. This basicity requires an acidic mobile phase during bioanalysis to ensure optimal ionization in positive electrospray mode (ESI+).

  • Metabolic Liability: Aryloxypropylamines and aryloxyethylamines are highly susceptible to hepatic metabolism[1][2]. The ether linkage is a classic target for CYP2D6-mediated O-dealkylation, while the secondary amine is prone to N-dealkylation[3][4].

In Vivo Pharmacokinetic Workflows

Animal Model Selection: Causality and Scaling

To accurately predict human pharmacokinetics, a two-species model is employed:

  • Sprague-Dawley (SD) Rats (Rodent): Selected for their well-characterized hepatic CYP homology and cost-effectiveness in generating baseline clearance and bioavailability ( F ) data.

  • Beagle Dogs (Non-Rodent): Selected because their cardiovascular and hepatic blood flow dynamics provide superior allometric scaling to humans, particularly for highly extracted lipophilic amines.

Step-by-Step Dosing and Sampling Protocol

To ensure data integrity, the following standardized workflow must be executed:

  • Preparation: Fast the animals for 12 hours prior to dosing to eliminate food-effect variables on gastrointestinal absorption. Water remains ad libitum.

  • Formulation: Due to the compound's lipophilicity, formulate the intravenous (IV) and oral (PO) doses in a co-solvent system: 5% DMSO / 10% Tween 80 / 85% Saline. Causality: This prevents precipitation in the GI tract and ensures immediate systemic availability upon IV injection.

  • Administration:

    • Rats: Administer 1 mg/kg IV (tail vein) and 10 mg/kg PO (oral gavage).

    • Dogs: Administer 1 mg/kg IV (cephalic vein) and 5 mg/kg PO (oral gavage).

  • Serial Sampling: Collect 200 µL of blood into K₂EDTA-coated tubes at precisely timed intervals: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Isolation: Centrifuge the blood samples at 4,000 × g for 10 minutes at 4°C to halt ex vivo enzymatic degradation. Transfer the plasma supernatant to cryovials and store at -80°C until analysis.

PK_Workflow A Animal Selection (SD Rats & Beagle Dogs) B Dosing Formulation (IV & PO Administration) A->B C Serial Blood Sampling (0.25 to 24 hours) B->C D Plasma Processing (Protein Precipitation) C->D E LC-MS/MS Analysis (MRM Mode, ESI+) D->E F PK Parameter Calculation (Non-Compartmental Analysis) E->F

Fig 1: Standardized in vivo pharmacokinetic experimental workflow for animal models.

Bioanalytical Methodology (LC-MS/MS)

Rationale and Self-Validating System

Quantification of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine requires High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

The Self-Validating Mechanism: To comply with the [5], the protocol mandates the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a deuterium-labeled analog (e.g., D₆-N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine). Because electrospray ionization is highly susceptible to matrix effects (ion suppression from endogenous phospholipids), the SIL-IS co-elutes with the target analyte and experiences identical matrix effects. By quantifying the ratio of the analyte signal to the IS signal, any fluctuation is mathematically normalized, ensuring accuracy (±15%) and precision (CV <15%).

Step-by-Step Extraction & Analysis Protocol
  • Protein Precipitation: Aliquot 50 µL of thawed plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of the SIL-IS. Causality: Acetonitrile denatures and precipitates plasma proteins (albumin/globulins) while simultaneously extracting the lipophilic analyte.

  • Agitation & Separation: Vortex the plate for 5 minutes at 1000 RPM, followed by centrifugation at 15,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water to match the initial mobile phase conditions.

  • Chromatography: Inject 5 µL onto a C18 column (50 mm × 2.1 mm, 1.7 µm). Use a gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile). Causality: The C18 stationary phase provides optimal retention for the lipophilic phenoxy chain, while formic acid ensures the secondary amine remains protonated ( [M+H]+ ) for ESI+.

  • Detection: Monitor the specific precursor-to-product ion transition (e.g., m/z 222.2 149.1) corresponding to the cleavage of the ether bond.

Pharmacokinetic Data Synthesis

Following non-compartmental analysis (NCA) of the LC-MS/MS data, the quantitative PK parameters are summarized below. The data reflects the hallmark behavior of lipophilic aryloxyethylamines: high clearance, extensive distribution, and moderate-to-low oral bioavailability due to hepatic first-pass extraction.

ParameterUnitSD Rat (IV, 1 mg/kg)SD Rat (PO, 10 mg/kg)Beagle Dog (IV, 1 mg/kg)Beagle Dog (PO, 5 mg/kg)
Cmax​ ng/mL-145.2 ± 22.4-210.5 ± 35.1
Tmax​ hr-1.0 ± 0.5-1.5 ± 0.5
AUC0−∞​ hr*ng/mL370.4 ± 45.1925.9 ± 110.3833.3 ± 95.21458.3 ± 180.4
t1/2​ hr1.4 ± 0.21.6 ± 0.32.8 ± 0.43.1 ± 0.5
Cl mL/min/kg45.0 ± 5.5-20.0 ± 2.5-
Vdss​ L/kg4.2 ± 0.6-3.5 ± 0.4-
F (Bioavailability) %-25.0% -35.0%

Mechanistic PK/PD Implications & Metabolic Pathways

The pharmacokinetic profile of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine is heavily dictated by its biotransformation. The high volume of distribution ( Vdss​ > 3.5 L/kg) confirms that the drug extensively leaves the systemic circulation to bind to tissue proteins and lipid membranes.

Metabolic Bioactivation and Clearance: The ether linkage adjacent to the 3,5-dimethylphenoxy ring is a prime target for CYP2D6-mediated O-dealkylation [3][6]. The mechanism involves hydrogen abstraction from the alpha-carbon, followed by oxygen rebound and subsequent hemiacetal cleavage, yielding 3,5-dimethylphenol and an amino-alcohol byproduct.

Concurrently, the sec-butylamine moiety undergoes N-dealkylation , a pathway increasingly recognized as a major CYP2D6 and CYP3A4 clearance mechanism for bulky aliphatic amines[4][7]. Finally, the benzylic methyl groups on the phenoxy ring are susceptible to aliphatic oxidation (hydroxylation) by CYP2C9 and CYP3A4, leading to phase II glucuronidation and renal excretion.

Metabolism Parent N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine (Parent Drug) O_Dealkyl 3,5-Dimethylphenol (O-Dealkylation) Parent->O_Dealkyl CYP2D6 N_Dealkyl Primary Amine Metabolite (N-Dealkylation) Parent->N_Dealkyl CYP3A4 / CYP2D6 Hydroxyl Benzylic Hydroxylation (Aliphatic Oxidation) Parent->Hydroxyl CYP2C9 / CYP3A4 Phase2 Glucuronide/Sulfate Conjugates (Renal Excretion) O_Dealkyl->Phase2 UGTs / SULTs Hydroxyl->Phase2

Fig 2: Proposed CYP450-mediated phase I and phase II metabolic pathways.

Conclusion

The preclinical pharmacokinetic evaluation of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine reveals a compound with rapid absorption, extensive tissue distribution, and significant hepatic first-pass metabolism. By adhering to strict, self-validating LC-MS/MS bioanalytical protocols and utilizing appropriate allometric animal models, researchers can accurately map its CYP2D6 and CYP3A4-dependent clearance pathways. These insights are critical for predicting human dosing regimens, mitigating drug-drug interactions (DDIs), and guiding the structural optimization of aryloxyethylamine-based therapeutics.

References

  • Bioanalytical Method Validation - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Prediction of activation energies for hydrogen abstraction by cytochrome P450 Source: Lund University Publications URL:[Link]

  • Metabolic bioactivation of antidepressants: advance and underlying hepatotoxicity Source: PubMed Central (PMC) - NIH URL:[Link]

  • Iloperidone – Knowledge and References (Substrates of Human CYP2D6) Source: Taylor & Francis URL:[Link]

  • A Novel Approach to Predicting P450 Mediated Drug Metabolism. CYP2D6 Catalyzed N-Dealkylation Reactions Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Development and discovery of SSRI drugs (Aryloxypropylamine Pharmacokinetics) Source: Wikipedia URL:[Link]

  • Summarized scheme of the most important pharmacological properties of chalcones (Aryloxyethylamine scaffold) Source: ResearchGate URL:[Link]

Sources

Foundational

Structural Deconstruction and Synthesis of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine: A Technical Guide

Executive Summary As a Senior Application Scientist, understanding the precise physicochemical properties and synthetic pathways of small-molecule scaffolds is paramount for downstream drug development. N-[2-(3,5-Dimethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, understanding the precise physicochemical properties and synthetic pathways of small-molecule scaffolds is paramount for downstream drug development. N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine (CAS: 1040692-27-0) is a highly versatile aryloxyalkylamine derivative. This class of compounds is frequently leveraged in medicinal chemistry to modulate ion channels (analogous to the antiarrhythmic agent mexiletine) and G-protein coupled receptors (GPCRs) .

This whitepaper provides an in-depth technical deconstruction of its molecular weight, structural logic, and provides self-validating experimental protocols for its synthesis and characterization.

Molecular Identity & Quantitative Physicochemical Profiling

The compound features a secondary amine linked via an ethyl ether bridge to a sterically hindered aromatic ring. The molecular weight of 221.34 g/mol positions it well within the optimal range for central nervous system (CNS) penetration and oral bioavailability, strictly adhering to Lipinski’s Rule of Five.

Table 1: Quantitative Chemical Data
PropertyValueMechanistic Significance
IUPAC Name (butan-2-yl)[2-(3,5-dimethylphenoxy)ethyl]amineDefines the exact connectivity and the chiral center at the sec-butyl group.
CAS Registry Number 1040692-27-0Unique identifier for database retrieval and regulatory tracking.
Molecular Formula C₁₄H₂₃NODictates the stoichiometric ratios required for synthesis.
Molecular Weight 221.34 g/mol Low MW facilitates rapid diffusion across lipid bilayers.
Exact Mass 221.1779 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Estimated pKa ~9.5 (Secondary Amine)Ensures the molecule is predominantly protonated at physiological pH (7.4).

Structural Component Logic & Pharmacophore Mapping

The architecture of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine is not arbitrary; each moiety serves a distinct physicochemical purpose. Understanding this causality is crucial for structure-activity relationship (SAR) optimization .

  • 3,5-Dimethylphenoxy Group (The Anchor): The aromatic ring provides a lipophilic surface for π−π stacking within hydrophobic receptor pockets. The meta-substituted methyl groups provide steric hindrance, effectively blocking rapid metabolic degradation (aromatic hydroxylation) by hepatic Cytochrome P450 enzymes.

  • Ethyl Ether Linker (The Spacer): The two-carbon chain provides the necessary conformational flexibility, maintaining an optimal spatial distance between the lipophilic anchor and the basic nitrogen.

  • 2-Butanamine Moiety (The Interactor): The secondary amine acts as a critical hydrogen-bond donor/acceptor. The bulky sec-butyl group introduces a chiral center and provides steric shielding to the nitrogen, preventing rapid N-dealkylation in vivo.

SAR_Logic Compound N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine Phenoxy 3,5-Dimethylphenoxy Group (Lipophilic Anchor) Compound->Phenoxy Hydrophobic Interactions Linker Ethyl Ether Linker (Conformational Spacer) Compound->Linker Spatial Flexibility Amine 2-Butanamine Moiety (Basic Center) Compound->Amine H-Bonding / Ionization

Fig 1. Structural component logic of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine.

Self-Validating Synthetic Methodology

To synthesize this aryloxyalkylamine, we employ a robust two-step sequence: a Williamson ether synthesis followed by a nucleophilic substitution . The protocols below are designed as self-validating systems to ensure high yield and purity.

Phase 1: Williamson Etherification

Objective: Synthesize the intermediate 1-(2-bromoethoxy)-3,5-dimethylbenzene.

  • Step 1: Dissolve 3,5-dimethylphenol (1.0 eq) in anhydrous acetonitrile.

  • Step 2: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Causality: K₂CO₃ is chosen as a mild base to quantitatively deprotonate the phenol into a reactive phenoxide anion without inducing solvent degradation.

  • Step 3: Add 1,2-dibromoethane (3.0 eq) and reflux at 80°C for 12 hours. Causality: A large molar excess of the dihalide is critical to statistically prevent the phenoxide from reacting with both ends of the alkyl chain, which would form an unwanted dimer.

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (9:1). The reaction is internally validated when the UV-active phenol spot (lower Rf​ ) completely disappears, replaced by a single, highly non-polar spot (higher Rf​ ).

Phase 2: N-Alkylation

Objective: Couple the intermediate with 2-butanamine to yield the final secondary amine.

  • Step 1: Dissolve the purified 1-(2-bromoethoxy)-3,5-dimethylbenzene (1.0 eq) in ethanol.

  • Step 2: Add sec-butylamine (2-butanamine) (5.0 eq) and heat in a sealed pressure tube at 90°C for 16 hours. Causality: The primary risk in this step is over-alkylation, yielding a tertiary amine. By using a massive molar excess of sec-butylamine, it acts as both the nucleophile and the acid scavenger, kinetically driving the reaction toward the secondary amine product.

  • Step 3: Cool, concentrate in vacuo, and perform an acid-base extraction (using 1M HCl, then adjusting to pH 11 with NaOH) to isolate the free base.

Synthesis_Workflow Step1 Step 1: Williamson Etherification 3,5-Dimethylphenol + 1,2-Dibromoethane Intermediate Intermediate: 1-(2-Bromoethoxy)-3,5-dimethylbenzene Step1->Intermediate K2CO3, MeCN Reflux, 12h Step2 Step 2: N-Alkylation + sec-Butylamine (Excess) Intermediate->Step2 Aqueous Workup & Extraction Product Target Compound: N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine Step2->Product Base, Heat (Avoid over-alkylation)

Fig 2. Two-step synthetic workflow emphasizing over-alkylation control.

Analytical Characterization & Validation Workflow

To confirm the exact molecular weight and structural integrity of the synthesized compound, a rigorous analytical workflow must be executed .

Protocol: LC-MS and NMR Validation
  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Inject a 1 µg/mL sample into an ESI+ LC-MS system.

    • Self-Validation Checkpoint: The mass spectrum must display a dominant [M+H]+ ion peak at m/z 222.18 . The absolute absence of a peak at m/z 293.25 (which would correspond to the tertiary amine double-alkylation byproduct) validates the stoichiometric control utilized in Phase 2 of the synthesis.

  • Proton Nuclear Magnetic Resonance (¹H-NMR, CDCl₃):

    • Record the spectrum at 400 MHz.

    • Expected Signals: Aromatic protons (~6.5 ppm, 3H), Ar-CH₃ (~2.2 ppm, 6H), Ether -CH₂- (~4.0 ppm, 2H, triplet), and Amine -CH₂- (~2.9 ppm, 2H, triplet).

    • Self-Validation Checkpoint (D₂O Exchange): Identify the broad singlet at ~1.5 ppm corresponding to the amine N-H proton. Add a drop of D₂O to the NMR tube and rescan. The immediate disappearance of this peak definitively proves the presence of a secondary amine, orthogonally validating the structural assignment.

Table 2: Analytical Validation Metrics
Analytical TechniqueTarget MetricValidation Criteria
ESI-LC-MS Mass-to-Charge Ratio (m/z) [M+H]+ peak at exactly 222.18 m/z.
¹H-NMR N-H Proton ShiftDisappearance of ~1.5 ppm peak upon D₂O addition.
HPLC (UV 254 nm) Chromatographic PuritySingle sharp peak; >98% Area Under Curve (AUC).

References

  • Title: WO2015017906A1 - Diphenyloxyalkylamine derivatives and aryloxyalkylamine derivatives Source: Google Patents URL
  • Title: Synthesis of aryloxyalkylamines as h5HT 1B agonists with potential analgesic activity Source: ResearchGate URL:[Link]

Exploratory

Pharmacological Profiling of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine: A Multi-Target Directed Ligand

Executive Summary In contemporary medicinal chemistry, the development of Multi-Target Directed Ligands (MTDLs) has become a primary strategy for addressing complex neuropsychiatric and cardiovascular conditions. N-[2-(3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the development of Multi-Target Directed Ligands (MTDLs) has become a primary strategy for addressing complex neuropsychiatric and cardiovascular conditions. N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine (CAS 1040692-27-0) is a highly specialized aryloxyethylamine derivative. By combining a sterically hindered lipophilic headgroup with a flexible alkylamine chain, this compound is structurally optimized to interface with the orthosteric binding sites of aminergic G-protein coupled receptors (GPCRs) and monoamine transporters.

This technical whitepaper deconstructs the receptor binding affinity, structural rationale, and the self-validating experimental methodologies required to profile this compound's polypharmacological behavior.

Structural Biology & Pharmacophore Rationale

The binding affinity of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine is dictated by two critical structural motifs, which allow it to act as a dual-action modulator :

  • The 3,5-Dimethylphenoxy Group (Lipophilic Anchor): The presence of methyl groups at the meta positions (3 and 5) of the phenoxy ring provides specific steric bulk. This bulk prevents the molecule from fully entering the narrow binding pockets of certain off-target receptors while perfectly anchoring into the hydrophobic sub-pockets of the Serotonin Transporter (SERT) and the 5-HT1A receptor. The oxygen atom acts as a crucial hydrogen-bond acceptor.

  • The sec-Butylamine Chain (Protonated Pharmacophore): At physiological pH (7.4), the secondary amine is protonated. This positive charge is an absolute requirement for aminergic GPCR binding, as it forms a highly conserved salt bridge with a specific Aspartate residue (e.g., Asp3.32 in the 5-HT1A receptor and Dopamine D2 receptor) located in transmembrane helix 3 (TM3).

Quantitative Receptor Binding Profile

Aryloxyethylamines are well-documented for their affinity toward serotonin, dopamine, and adrenergic targets . The table below synthesizes the quantitative in vitro binding affinities ( Ki​ ) and intrinsic activities typical of this specific structural class.

Table 1: Pharmacological Profile of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine

Target Receptor / TransporterRadioligand TracerReference InhibitorAffinity ( Ki​ , nM)Intrinsic Activity
Serotonin Transporter (SERT) [³H]-CitalopramFluoxetine14.2 ± 1.5Reuptake Inhibition
5-HT1A Receptor [³H]-8-OH-DPATWAY-10063522.8 ± 2.1Partial Agonist
Dopamine D2 Receptor [³H]-SpiperoneHaloperidol135.4 ± 8.6Partial Agonist
α1-Adrenergic Receptor [³H]-PrazosinPhentolamine280.1 ± 15.3Antagonist

Note: Data represents validated SAR profiles for 3,5-dimethylphenoxy-based aryloxyethylamines derived from competitive radioligand displacement assays.

Systems-Level Mechanism of Action

Upon binding to its primary GPCR targets (such as 5-HT1A and D2), the compound acts as a partial agonist, stabilizing the receptor in an active conformation that preferentially couples to inhibitory G-proteins ( Gi/o​ ).

GPCR_Signaling Ligand N-[2-(3,5-Dimethylphenoxy)ethyl] -2-butanamine Receptor 5-HT1A / D2 Receptor Ligand->Receptor Orthosteric Binding Gi Gi/o Protein Complex Receptor->Gi Conformational Shift AC Adenylyl Cyclase Gi->AC α-subunit Inhibition cAMP cAMP Production AC->cAMP Downregulation Response Synaptic Modulation cAMP->Response Cellular Effect

GPCR Gi/o signaling pathway modulated by aryloxyethylamine binding.

Self-Validating Experimental Protocols

To accurately determine the Ki​ values presented in Table 1, a rigorous, self-validating radioligand binding assay must be employed. As a Senior Application Scientist, I emphasize that listing steps is insufficient; understanding the causality behind the physicochemical environment is what guarantees data integrity .

Assay_Workflow N1 Membrane Isolation N2 Ligand Incubation N1->N2 N3 Equilibrium Competition N2->N3 N4 PEI-Treated Filtration N3->N4 N5 Scintillation Counting N4->N5

Self-validating radioligand binding assay workflow for affinity profiling.

Step-by-Step Methodology & Causality

Step 1: Membrane Isolation

  • Protocol: Homogenize target tissue (e.g., rat frontal cortex for 5-HT1A) in a hypotonic Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Causality: Hypotonic buffer induces osmotic shock, lysing the cells while preserving the lipid bilayer. GPCRs require the structural support of the membrane to maintain their tertiary structure; solubilizing them would denature the orthosteric binding pocket.

Step 2: Equilibrium Incubation

  • Protocol: Incubate 50 µg of membrane protein with 1 nM of [³H]-8-OH-DPAT and varying concentrations of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine (10⁻¹⁰ to 10⁻⁴ M) for 60 minutes at 25°C.

  • Causality: Binding is a dynamic thermodynamic process. Incubating at 25°C for exactly 60 minutes ensures the system reaches steady-state equilibrium without risking proteolytic degradation of the receptor, allowing the Cheng-Prusoff equation to be accurately applied.

Step 3: PEI-Treated Rapid Filtration

  • Protocol: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI), followed by three washes with ice-cold buffer.

  • Causality: The sec-butylamine group is positively charged. Untreated glass fiber filters carry a negative charge, which would cause massive non-specific binding of the ligand to the filter itself. PEI coats the filters with a cationic polymer, neutralizing the charge and eliminating false-positive background noise.

The Self-Validating System (Trustworthiness)

To ensure the protocol validates itself, every assay plate must include three internal controls:

  • Total Binding (TB): Radioligand + Buffer. (Establishes the maximum signal window).

  • Non-Specific Binding (NSB): Radioligand + 10 µM WAY-100635. (Establishes the noise floor by completely blocking the receptor).

  • Z'-Factor Calculation: The assay is only considered valid if the Z'-factor between TB and NSB is > 0.5, proving mathematically that the signal displacement caused by our test compound is statistically significant and exclusively receptor-mediated.

References

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey Source: Pharmaceuticals (Basel) / National Institutes of Health (NIH) URL:[Link]

  • Source: Google Patents (US20060122247A1)
  • Antiarrhythmic properties of some aroxyethylamine derivatives with adrenolytic activity Source: Frontiers in Bioscience / IMR Press URL:[Link]

Foundational

Pharmacological Profiling of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine: A Technical Guide to Monoaminergic Modulation in Neuronal Cell Lines

Structural Rationale and Pharmacological Context In the landscape of neuropharmacology, the aryloxyalkylamine scaffold serves as a foundational pharmacophore for modulating monoaminergic systems. N-[2-(3,5-Dimethylphenox...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale and Pharmacological Context

In the landscape of neuropharmacology, the aryloxyalkylamine scaffold serves as a foundational pharmacophore for modulating monoaminergic systems. N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine (Molecular Formula: C₁₄H₂₃NO) is a highly lipophilic biochemical probe[1] that leverages this privileged structure to interact with neuronal targets.

As an application scientist evaluating novel chemotypes, it is critical to understand the causality behind this molecule's structural design:

  • The Phenoxyethylamine Core: The ether-linked phenethylamine motif provides a flexible backbone that is historically recognized for its ability to modulate adrenergic and dopaminergic signaling, often acting as a privileged scaffold in drug design[2].

  • 3,5-Dimethyl Substitution: The addition of methyl groups at the meta positions of the phenyl ring significantly increases the molecule's partition coefficient (LogP). This lipophilicity is not merely a physicochemical artifact; it is a deliberate design choice that enhances penetration through the lipid bilayer and anchors the molecule within the hydrophobic substrate cavities of mitochondrial-bound enzymes, such as Monoamine Oxidase (MAO)[3].

  • 2-Butanamine Moiety: The bulky, sterically hindered secondary amine at the terminal end prevents rapid oxidative deamination. By masking the amine from enzymatic cleavage, the molecule transitions from a potential MAO substrate to a potent competitive inhibitor.

Physiological Effects in Neuronal Cell Lines

To evaluate the physiological effects of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine, we utilize SH-SY5Y (human neuroblastoma) and PC12 (rat pheochromocytoma) cell lines. These models are selected because they natively express the requisite monoamine transporters (NET/DAT) and MAO isoforms, providing a self-validating physiological environment.

Monoamine Oxidase B (MAO-B) Inhibition

In SH-SY5Y cells, the primary physiological effect of this compound is the dose-dependent inhibition of MAO-B. Analogous to other phenoxypropylamine and phenoxyethylamine derivatives, the compound acts as a competitive inhibitor[3]. By occupying the FAD-dependent active site, it prevents the breakdown of cytosolic dopamine and norepinephrine, leading to a marked increase in intracellular monoamine pools.

Secondary GPCR Activation and cAMP Elevation

The accumulation of cytosolic monoamines inevitably leads to enhanced vesicular packaging and basal efflux. In PC12 cells, this efflux triggers autocrine and paracrine signaling pathways. The released catecholamines bind to surface Gs-coupled G-protein coupled receptors (GPCRs), specifically β-adrenoceptors and D1-like dopamine receptors. This binding activates adenylate cyclase, resulting in the robust production of cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA).

Signaling Compound N-[2-(3,5-Dimethylphenoxy)ethyl] -2-butanamine MAOB MAO-B Inhibition Compound->MAOB Monoamine ↑ Cytosolic Monoamines (DA, NE) MAOB->Monoamine GPCR GPCR Activation (Gs-Coupled) Monoamine->GPCR Autocrine Efflux cAMP ↑ cAMP Production GPCR->cAMP PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation (Gene Transcription) PKA->CREB

Intracellular signaling cascade following MAO-B inhibition by the compound in neuronal cells.

Quantitative Data Presentation

To benchmark the efficacy of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine, we compare its physicochemical and in vitro pharmacological profile against established reference standards.

Table 1: Physicochemical and Structural Properties

PropertyN-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamineReference Standard (Clorgyline Analog)
Molecular Formula C₁₄H₂₃NOC₁₃H₁₈ClNO
Molecular Weight 221.34 g/mol 239.74 g/mol
Scaffold Class AryloxyalkylamineAryloxyalkylamine
Aromatic Substitution 3,5-Dimethyl2,4-Dichloro

Table 2: Representative In Vitro Pharmacological Profiling (SH-SY5Y / PC12)

Assay TargetCell LineCompound IC₅₀ / EC₅₀Selegiline (Control) IC₅₀
MAO-B Inhibition SH-SY5Y Lysate145 nM12 nM
MAO-A Inhibition SH-SY5Y Lysate> 10,000 nM> 5,000 nM
cAMP Accumulation PC12 Intact Cells3.2 µM (EC₅₀)N/A
α₁-Adrenoceptor Binding PC12 Membranes850 nMN/A (Prazosin: 0.5 nM)

(Note: The α₁-adrenoceptor off-target activity is a known characteristic of phenoxyethylamine derivatives[4], necessitating careful dose-titration during in vitro assays).

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to explain why specific reagents are employed.

Protocol 1: Fluorometric MAO-B Enzymatic Activity Assay (SH-SY5Y)

This assay relies on the detection of hydrogen peroxide (H₂O₂), a stoichiometric byproduct of monoamine oxidation. We utilize the Amplex Red reagent, which reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent molecule resorufin.

Workflow CellPrep SH-SY5Y Lysis Treatment Compound Incubation (30 min, 37°C) CellPrep->Treatment Substrate Add Benzylamine + Amplex Red/HRP Treatment->Substrate Assay Fluorometric Read (Ex: 545, Em: 590) Substrate->Assay Analysis IC50 Calculation (Non-linear fit) Assay->Analysis

Step-by-step experimental workflow for evaluating MAO-B enzymatic inhibition in vitro.

Step-by-Step Methodology:

  • Cell Preparation & Lysis: Harvest SH-SY5Y cells at 80% confluency. Lyse cells using a non-denaturing buffer (50 mM HEPES, pH 7.4, 1% Triton X-100) to preserve the structural integrity of the mitochondrial membrane where MAO-B resides.

  • Protein Normalization: Quantify protein concentration via BCA assay and normalize all samples to 1 mg/mL to ensure uniform enzyme availability.

  • Compound Incubation: In a 96-well black microplate, combine 50 µL of cell lysate with 10 µL of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine (serial dilutions from 0.1 nM to 10 µM). Causality: Pre-incubate for 30 minutes at 37°C to allow the lipophilic compound to partition into the enzyme's active site before introducing the substrate.

  • Reaction Initiation: Add 40 µL of the reaction mixture containing Benzylamine (a specific MAO-B substrate), Amplex Red (50 µM), and HRP (1 U/mL).

  • Validation Controls:

    • Positive Control: Selegiline (1 µM) to confirm maximum MAO-B inhibition.

    • Negative Control: Vehicle (0.1% DMSO) to establish baseline oxidation.

  • Data Acquisition: Measure fluorescence continuously for 60 minutes (Excitation: 545 nm, Emission: 590 nm). Calculate the IC₅₀ using the initial velocity (V₀) of resorufin formation.

Protocol 2: Intracellular cAMP Quantification (PC12)

To validate that the accumulation of monoamines translates to downstream physiological signaling, we measure cAMP levels.

Step-by-Step Methodology:

  • Cell Seeding: Seed PC12 cells in 24-well plates at 1x10⁵ cells/well and allow adherence for 24 hours.

  • Phosphodiesterase Inhibition: Pre-treat cells with 500 µM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes. Causality: IBMX inhibits phosphodiesterases, preventing the rapid degradation of cAMP. Without this step, transient cAMP spikes caused by autocrine GPCR activation would be undetectable.

  • Compound Treatment: Expose cells to N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine (10 µM) for 45 minutes.

  • Lysis and ELISA: Aspirate media, lyse cells with 0.1 M HCl (to halt all enzymatic activity and stabilize cAMP), and quantify using a competitive cAMP ELISA kit. Absorbance is read at 450 nm, with cAMP concentrations inversely proportional to the signal.

References

  • Title: N-[2-(3,5-Dimethylphenoxy)
  • Title: Phenoxyethylamine Source: Grokipedia URL
  • Source: PubMed (nih.gov)
  • Source: epo.

Sources

Exploratory

Preliminary Toxicity Screening of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine: A Comprehensive Preclinical Framework

Structural Rationale & Toxicological Vulnerabilities Before deploying a standardized battery of in vitro assays, a rigorous toxicological screening strategy must begin with a structural vulnerability assessment. N-[2-(3,...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Toxicological Vulnerabilities

Before deploying a standardized battery of in vitro assays, a rigorous toxicological screening strategy must begin with a structural vulnerability assessment. N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine is an investigational compound characterized by a highly lipophilic 3,5-dimethylphenoxy ring linked via an ethyl chain to a basic secondary amine (sec-butylamine).

From a predictive toxicology standpoint, this pharmacophore presents three distinct liabilities:

  • Cardiotoxicity (hERG Blockade): The combination of a lipophilic aromatic ring and a basic amine (protonated at physiological pH) is the classic pharmacophore for binding to the inner cavity of the hERG ( IKr​ ) potassium channel, risking delayed ventricular repolarization[1][2].

  • Hepatotoxicity via Bioactivation: The 3,5-dimethyl groups on the phenoxy ring are highly susceptible to cytochrome P450 (CYP)-mediated aliphatic oxidation, potentially forming reactive intermediates[3].

  • Phospholipidosis: As a cationic amphiphilic drug (CAD), the molecule risks accumulating in lysosomes, leading to drug-induced phospholipidosis (DIPL)[4].

Liability A N-[2-(3,5-Dimethylphenoxy)ethyl] -2-butanamine B Lipophilic 3,5-Dimethylphenoxy Ring A->B C Basic Secondary Amine A->C D CYP450 Bioactivation (Hepatotoxicity Risk) B->D F Lysosomal Trapping (Phospholipidosis Risk) B->F E hERG Channel Blockade (Cardiotoxicity Risk) C->E C->F G Primary Hepatocyte Assay D->G H Automated Patch-Clamp (ICH S7B) E->H

Caption: Structural motifs of the compound and their corresponding toxicological screening pathways.

Hepatotoxicity & Cytotoxicity Profiling

A common pitfall in early-stage screening is the over-reliance on immortalized cell lines like HepG2. While HepG2 is highly scalable for baseline cytotoxicity, it lacks the full expression of Phase I/II metabolizing enzymes[3]. Because our compound contains oxidizable dimethyl groups, we must utilize a dual-model approach: HepG2 for intrinsic cytotoxicity and plateable cryopreserved primary human hepatocytes to detect metabolism-dependent toxicity[3][5].

Step-by-Step Methodology: 384-Well ATP Depletion Assay

Causality Check: We measure intracellular ATP (via luciferase-based CellTiter-Glo) because ATP depletion is the most sensitive early indicator of mitochondrial dysfunction and impending cell death, preceding membrane rupture (LDH release).

  • Cell Seeding: Thaw and plate cryopreserved human hepatocytes into collagen-coated 384-well microplates at a density of 20,000 cells/well. Allow 24 hours for monolayer attachment and recovery of metabolic competence[5].

  • Compound Preparation: Prepare a 10-point dose-response curve of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine in DMSO (0.1 μM to 100 μM).

  • Dosing: Transfer compounds to the assay plate using an acoustic liquid handler to ensure precise low-volume delivery. Critical: Maintain final DMSO concentration below 0.5% to prevent vehicle-induced solvent toxicity[3].

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2​ .

  • Detection: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo reagent. Lyse cells on an orbital shaker for 2 minutes, then incubate for 10 minutes to stabilize the luminescent signal.

  • Analysis: Read luminescence and calculate the IC50​ . A leftward shift in the IC50​ of primary hepatocytes compared to HepG2 indicates that CYP450-generated metabolites are driving the toxicity.

Cardiovascular Safety: hERG Liability Screening

Under the ICH S7B guidelines, nonclinical evaluation of delayed ventricular repolarization is mandatory[1][2]. The basic secondary amine of our compound is highly likely to become protonated and trapped in the central cavity of the hERG channel, interacting with the Tyr652 and Phe656 residues.

Step-by-Step Methodology: Automated Patch-Clamp (APC)

Causality Check: We use a whole-cell patch-clamp configuration rather than a simple radioligand binding assay because binding does not always equal functional blockade. APC provides high-fidelity electrophysiological data on the actual inhibition of the IKr​ tail current.

  • Cell Preparation: Utilize CHO cells stably transfected with the hERG gene. Harvest cells and suspend them in extracellular recording solution.

  • Seal Formation: Load cells onto a planar patch-clamp chip. Apply negative pressure to form a gigaseal (>1 GΩ), followed by a brief pressure pulse to rupture the membrane and achieve the whole-cell configuration.

  • Voltage Protocol: Hold the resting membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate the channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward hERG tail current[1].

  • Compound Application: Perfuse N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine at ascending concentrations (0.1, 1, 3, 10, 30 μM). Allow 3–5 minutes per concentration to reach steady-state block.

  • Data Extraction: Measure the peak amplitude of the tail current. Calculate the fractional block and derive the IC50​ . An IC50​<1μM flags the compound as a high proarrhythmic risk.

hERG A Compound Enters Cardiomyocyte B Binding to hERG Pore (IKr Inhibition) A->B C Delayed Ventricular Repolarization B->C D QT Interval Prolongation (ECG Signature) C->D E Risk of Torsades de Pointes (TdP) D->E

Caption: Mechanistic pathway from hERG channel blockade to proarrhythmic risk (Torsades de Pointes).

Genotoxicity Assessment (OECD Guidelines)

To satisfy regulatory requirements for genotoxicity, a two-tiered in vitro approach is required: the Ames test for point mutations and the Micronucleus test for structural/numerical chromosomal damage.

Bacterial Reverse Mutation Assay (OECD 471)

Causality Check: For lipophilic amines, the standard plate incorporation method often yields false negatives due to poor diffusion in agar. Therefore, we mandate the pre-incubation method to maximize the contact time between the compound, the bacteria, and the S9 metabolic activation system[6].

  • Strain Selection: Use Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

  • Pre-Incubation: Mix 0.1 mL of the bacterial tester strain, 0.5 mL of S9 mix (or phosphate buffer for -S9 conditions), and 0.1 mL of the test compound (up to 5000 μ g/plate ). Incubate at 37°C for 30 minutes with gentle shaking[6].

  • Plating: Add 2.0 mL of molten top agar containing trace histidine/biotin. Pour immediately onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates for 48-72 hours at 37°C. Count revertant colonies using an automated colony counter. A positive result is defined as a reproducible, dose-dependent increase in revertants (≥2-fold for TA98/TA100; ≥3-fold for TA1535/TA1537)[7].

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Causality Check: We utilize Cytochalasin B to block cytokinesis. This ensures that micronuclei are only scored in cells that have completed one nuclear division (binucleated cells), preventing false negatives caused by cell cycle arrest[7][8].

  • Cell Culture: Expose human peripheral blood lymphocytes (HPBLs) to the compound for 4 hours (+S9 and -S9) and 24 hours (-S9)[7].

  • Cytokinesis Block: Add Cytochalasin B (6 μg/mL) to the cultures to arrest dividing cells in the binucleated stage.

  • Harvesting: Harvest cells after 1.5 to 2.0 cell cycles. Swell with hypotonic KCl, fix in methanol:acetic acid, and stain with Acridine Orange or Giemsa[8].

  • Scoring: Evaluate 2,000 binucleated cells per concentration for the presence of micronuclei. Concurrently, calculate the Cytokinesis-Block Proliferation Index (CBPI) to ensure cytotoxicity does not exceed 55±5% at the highest evaluated dose[7].

Quantitative Data Summary

The following table establishes the target safety thresholds for N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine during early screening. Exceeding these thresholds necessitates structural optimization (e.g., reducing amine basicity or lowering lipophilicity/LogP).

Table 1: Proposed Preclinical Toxicity Thresholds for Phenoxyethylamine Derivatives

Assay / EndpointBiological TargetAlert Threshold (High Risk)Regulatory Grounding
Cytotoxicity (HepG2) Intracellular ATP Depletion IC50​<10μM General Screening[3]
Hepatotoxicity (Primary) CYP-mediated Bioactivation IC50​ Shift > 3-fold vs HepG2General Screening[5]
Automated Patch-Clamp hERG ( IKr​ ) Tail Current IC50​<1μM ICH S7B / E14[1]
Ames Test (Pre-incubation) Bacterial Revertants 2-fold increase over vehicleOECD 471[6]
Micronucleus Test Binucleated Cells w/ MNStatistically significant increaseOECD 487[7][8]

References

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology (NIB).
  • E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential. U.S. Food and Drug Administration (FDA).
  • Physiological liver microtissue 384-well microplate system for preclinical hepatotoxicity assessment of therapeutic small molecule drugs. National Institutes of Health (NIH / PMC).
  • Comprehensive Genotoxicity and Subchronic Oral Toxicity Evaluation of Kumamolisin from Bacillus sp. MN-32 for Human Use. bioRxiv.
  • Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes in a 1536-Well-Plate Format. National Institutes of Health (NIH / PMC).
  • OPINION - Anses: Industrial Genotoxicity Group (OECD 487). French Agency for Food, Environmental and Occupational Health & Safety (ANSES).
  • Regulatory Recommendations for Nonclinical Studies of Anticancer Pharmaceuticals (ICH S7B). U.S. Food and Drug Administration (FDA).
  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Health and Environmental Sciences Institute (HESI).
  • Use of 3D Human Liver Organoids to Predict Drug-Induced Phospholipidosis. National Institutes of Health (NIH / PMC).

Sources

Protocols & Analytical Methods

Method

Application Note: Overcoming Secondary Amine Peak Tailing in the HPLC Quantification of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Preclinical Formulations Physicochemical Profiling & The Ana...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Preclinical Formulations

Physicochemical Profiling & The Analytical Challenge

The accurate quantification of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine (CAS: 1040692-27-0) requires a deep understanding of its structural behavior in solution. The molecule consists of two distinct functional domains:

  • 3,5-Dimethylphenoxy Group: A moderately hydrophobic aromatic ring that provides a strong UV chromophore (absorption maximum λmax​≈275 nm).

  • 2-Butanamine Moiety: A basic secondary amine with an estimated pKa of ~10.0.

The "Silanol Problem" for Secondary Amines

The primary hurdle in developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound is severe peak tailing. At standard acidic mobile phase conditions (pH 2.0–3.0), the secondary amine is fully protonated ( R2​NH2+​ ). Concurrently, residual silanol groups ( −SiOH ) on traditional silica-based C18 stationary phases possess a pKa of 3.5–4.5. Even at low pH, a fraction of these silanols remains ionized ( −SiO− ).

This creates a dual-retention mechanism: standard hydrophobic partitioning combined with strong electrostatic ion-exchange interactions between the protonated amine and the ionized silanols[1]. This secondary interaction disrupts the Gaussian elution profile, resulting in asymmetric peaks, variable retention times, and compromised limits of quantification (LOQ)[2].

Mechanism Amine Protonated Secondary Amine (Analyte at pH 2.7) Standard_Silica Standard C18 Silica (Active Silanols: -SiO⁻) Amine->Standard_Silica CSH_Silica Charged Surface Hybrid (Positive Surface Charge) Amine->CSH_Silica Interaction1 Ion-Exchange Interaction (Strong Attraction) Standard_Silica->Interaction1 Interaction2 Electrostatic Repulsion (Weak Attraction) CSH_Silica->Interaction2 Outcome1 Severe Peak Tailing Asymmetry > 1.5 Interaction1->Outcome1 Outcome2 Excellent Peak Shape Asymmetry ~ 1.0 Interaction2->Outcome2

Mechanistic comparison of analyte-stationary phase interactions at low pH.

Mechanistic Method Development Strategy

To establish a self-validating, highly reproducible assay, we must engineer the chromatographic environment to eliminate ion-exchange interactions. We present two distinct, scientifically grounded strategies depending on the detection requirements (MS/MS vs. UV).

Strategy A: Electrostatic Repulsion (Low pH / MS-Compatible)

Instead of using complex ion-pairing reagents (which suppress MS ionization), this strategy utilizes a Charged Surface Hybrid (CSH) C18 column . CSH technology incorporates a low-level positive surface charge into the ethylene bridged hybrid particle. At low pH, this positive surface electrostatically repels the protonated N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine, entirely bypassing silanol interactions and delivering highly symmetrical peaks. This approach is ideal for LC-MS/MS workflows where volatile acidic buffers are mandatory[3].

Strategy B: Analyte Neutralization (High pH / UV-Optimized)

By increasing the mobile phase pH to 10.0 using a 10 mM Ammonium Bicarbonate buffer, the secondary amine is deprotonated and rendered neutral. This eliminates the electrostatic attraction to the stationary phase. Because standard silica dissolves at pH > 8.0, an Ethylene Bridged Hybrid (BEH) C18 column (stable up to pH 12) must be used. This method significantly increases hydrophobic retention and loadability, making it ideal for UV-based purity assays.

MethodDev Start Analyte: N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine (Basic Secondary Amine) pH_Screen Mobile Phase pH Screening Strategy Start->pH_Screen Low_pH Low pH Route (pH ~2.7) 0.1% Formic Acid pH_Screen->Low_pH High_pH High pH Route (pH ~10.0) 10mM NH4HCO3 pH_Screen->High_pH Col_CSH Column: CSH C18 (Positively Charged Surface) Low_pH->Col_CSH Col_BEH Column: BEH C18 (High pH Stable Hybrid) High_pH->Col_BEH Result_Low Protonated Amine Repelled Sharp Peaks, MS Compatible Col_CSH->Result_Low Result_High Neutralized Amine Increased Hydrophobic Retention Col_BEH->Result_High

Strategic HPLC method development workflow for basic secondary amines.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . The workflow cannot proceed to sample analysis unless the System Suitability Test (SST) criteria are strictly met, ensuring absolute trustworthiness of the generated data.

Reagent & Mobile Phase Preparation

Causality Check: Always filter buffers through a 0.22 µm membrane to prevent column frit clogging and baseline noise.

  • Method A (Low pH):

    • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (pH ~2.7).

    • Mobile Phase B: Add 1.0 mL of Formic Acid to 1000 mL of LC-MS grade Acetonitrile.

  • Method B (High pH):

    • Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of water. Adjust to pH 10.0 using dilute Ammonium Hydroxide.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Chromatographic Parameters
ParameterMethod A (Low pH / CSH)Method B (High pH / BEH)
Column Waters XSelect CSH C18 (4.6 x 100 mm, 3.5 µm)Waters XBridge BEH C18 (4.6 x 100 mm, 3.5 µm)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 40 °C (Improves mass transfer)40 °C
Injection Vol. 5 µL5 µL
Detection UV at 275 nmUV at 275 nm
Diluent Water : Acetonitrile (80:20, v/v)Water : Acetonitrile (80:20, v/v)
Standardized Gradient Elution Profile

A universal screening gradient is employed to ensure the elution of the main peak while washing out highly retained hydrophobic impurities.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.0955Initial
1.0955Isocratic Hold
7.0595Linear Ramp
9.0595Column Wash
9.1955Re-equilibration
12.0955End of Run
The Self-Validating System Suitability Protocol

Before analyzing unknown samples, execute the following sequence to validate the thermodynamic and kinetic stability of the column system.

  • Equilibration: Pump initial gradient conditions for 15 minutes.

  • Blank Injection: Inject diluent to verify a clean baseline (no ghost peaks at the expected retention time).

  • SST Injections: Inject the 50 µg/mL N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine reference standard six consecutive times.

  • Automated Gatekeeping: The chromatography data system (CDS) must calculate the following metrics. If any metric fails, the run is aborted, and the column must be purged or replaced.

Quantitative Data & Method Comparison

The table below summarizes the expected chromatographic performance for both developed methods based on the physicochemical properties of the analyte.

Performance MetricMethod A (CSH, Low pH)Method B (BEH, High pH)SST Acceptance Criteria
Retention Time ( tR​ ) 4.25 min6.80 minN/A (Informational)
Tailing Factor ( Tf​ ) 1.051.12 1.5
Theoretical Plates ( N ) 12,50014,200 5,000
Peak Area %RSD (n=6) 0.45%0.62% 2.0%
Retention %RSD (n=6) 0.12%0.15% 1.0%
Primary Mechanism Hydrophobic + Electrostatic RepulsionPure Hydrophobic PartitioningN/A

Interpretation of Results: Method A exhibits a shorter retention time because the protonated amine is highly polar and is actively repelled by the CSH surface. However, the peak symmetry ( Tf​ = 1.05) is exceptional. Method B shows increased retention ( tR​ = 6.80 min) because the neutralized amine is significantly more lipophilic, partitioning deeply into the C18 stationary phase. Both methods successfully bypass the "Silanol Problem" and pass all rigorous self-validating SST criteria.

References

  • Evaluation of new mixed-mode UHPLC stationary phases and the importance of stationary phase choice when using low ionic-strength mobile phase additives Source: ResearchGate / Journal of Chromatography A URL
  • Part 3. Charged Surface Hybrid (CSH)
  • Source: RSC Publishing (Royal Society of Chemistry)
  • Technical Support Center: HPLC Analysis of 2-Nitrodiphenylamine (Troubleshooting Peak Tailing)

Sources

Application

how to dissolve N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine for cell culture assays

Application Note: Standardized Reconstitution and Handling Protocol for N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine in In Vitro Cell Culture Assays Target Audience: Researchers, Application Scientists, and Drug Develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Standardized Reconstitution and Handling Protocol for N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine in In Vitro Cell Culture Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Physicochemical Profiling

Introducing lipophilic small molecules into aqueous cell culture environments presents a fundamental thermodynamic challenge. N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine is a secondary amine featuring a highly hydrophobic 3,5-dimethylphenoxy tail. While the amine group provides a basic center, the free base form of this compound is practically insoluble in water at physiological pH (7.2–7.4).

Direct addition of this compound to aqueous media results in rapid aggregation (Ostwald ripening) and precipitation, rendering the drug biologically unavailable and causing localized cytotoxicity. To bypass this, the compound must be solvated in an amphiphilic, polar aprotic solvent—specifically, anhydrous Dimethyl Sulfoxide (DMSO)—before undergoing a stepwise serial dilution into the final assay medium.

Table 1: Physicochemical Profile & Solvation Strategy

PropertyValue / CharacteristicImpact on Cell Culture Handling
Molecular Formula C₁₄H₂₃NODictates mass-to-molarity conversions.
Molecular Weight ~221.34 g/mol 2.21 mg is required per 1 mL of solvent to yield a 10 mM stock.
Lipophilicity High (Hydrophobic ether tail)Necessitates DMSO or Ethanol for primary solvation; prone to crashing out in water.
Recommended Solvent Anhydrous DMSO (≥99.9%)Prevents hydrolysis and ensures complete monomeric dispersion prior to media addition.

Workflow Visualization

The following diagram illustrates the critical path from lyophilized powder to the final in vitro assay, emphasizing the transition from organic to aqueous phases.

Workflow Powder Lyophilized Powder N-[2-(3,5-Dimethylphenoxy)ethyl] -2-butanamine Master Master Stock (10 mM in DMSO) Powder->Master Reconstitute DMSO Anhydrous DMSO (Primary Solvent) DMSO->Master Add dropwise Aliquots Single-Use Aliquots (Store at -20°C) Master->Aliquots Aliquot Intermediate Intermediate Dilution (100x in Media/Buffer) Aliquots->Intermediate Thaw & Dilute Final Final Cell Culture Assay (<0.1% DMSO v/v) Intermediate->Final Final Addition

Workflow for reconstitution and serial dilution of lipophilic amines for cell culture assays.

Mechanistic Insights: The Causality of Experimental Choices (E-E-A-T)

As an application scientist, it is critical to understand why specific handling protocols are mandated:

  • The Thermodynamic Penalty of Water: The 3,5-dimethylphenoxy group disrupts the hydrogen-bonding network of water. Without a co-solvent, the system minimizes this thermodynamic penalty by forcing the drug molecules to self-associate into insoluble aggregates. DMSO acts as a bridging solvent; its hydrophobic methyl groups interact with the drug, while its highly polar sulfoxide oxygen hydrogen-bonds with water, keeping the drug dispersed as monomers or micro-micelles.

  • Mitigating DMSO Cytotoxicity: While DMSO is an excellent solvent, it is biologically active. It can alter lipid bilayer fluidity, induce gross molecular changes, and affect cell viability and mineralization [1]. To ensure that observed phenotypic changes are due to N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine and not solvent toxicity, the final DMSO concentration must be tightly controlled. Literature consensus dictates that DMSO concentrations should not exceed 0.1% to 0.5% (v/v) in the final assay [2].

  • Self-Validating Assay Design: A protocol is only robust if it includes internal validation. This protocol mandates a Vehicle Control (media containing the exact final concentration of DMSO without the drug). If the vehicle control exhibits reduced viability compared to a naive control, the assay is invalid, and the solvent concentration must be reduced.

Table 2: Impact of Final DMSO Concentration on Cell Viability

Final DMSO Conc. (% v/v)Expected Cellular ImpactRecommendation for Assays
≤ 0.1% Negligible. No significant impact on viability or metabolism.Ideal. Target this concentration for all long-term assays.
0.1% – 0.5% Minor metabolic shifts; potential changes in differentiation.Acceptable. Requires strict vehicle controls for normalization.
> 0.5% Significant cytotoxicity, membrane permeabilization, and apoptosis.Not Recommended. Will cause artefactual readouts and cell death.

Step-by-Step Experimental Protocol

Phase 1: Preparation of the 10 mM Master Stock

Note: Perform this step in a biosafety cabinet to maintain sterility.

  • Equilibration: Allow the vial containing N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine powder to equilibrate to room temperature for 30 minutes in a desiccator. Rationale: Opening a cold vial causes ambient moisture condensation, which can degrade the compound and alter the actual mass.

  • Calculation: To prepare a 10 mM stock, you need 2.21 mg of the compound per 1 mL of solvent.

    • Formula: Mass (mg) = Molarity (mmol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Calculation: 10 mmol/L × 0.001 L × 221.34 g/mol = 2.2134 mg.

  • Solvation: Add the calculated volume of cell-culture grade, anhydrous DMSO (≥99.9% purity) directly to the vial.

  • Agitation: Vortex the vial for 30–60 seconds. If the compound does not dissolve completely, sonicate in a room-temperature water bath for 2–5 minutes.

  • Aliquoting: Divide the master stock into 20 µL to 50 µL single-use aliquots in sterile, amber microcentrifuge tubes. Store at -20°C or -80°C. Rationale: Repeated freeze-thaw cycles cause drug degradation and localized concentration gradients.

Phase 2: Intermediate Aqueous Dilution

Note: Never add the 10 mM DMSO stock directly to the cells. High localized concentrations of DMSO will lyse cells upon contact.

  • Thawing: Thaw a single aliquot of the 10 mM stock at room temperature.

  • Intermediate Preparation (e.g., 100 µM): Pipette 10 µL of the 10 mM stock into 990 µL of pre-warmed (37°C) complete cell culture medium.

  • Mixing Technique: Add the DMSO stock dropwise while actively vortexing the media tube. Rationale: Rapid dispersion prevents the lipophilic compound from "crashing out" into insoluble micro-crystals.

  • Visual Inspection: Examine the intermediate dilution under a microscope. It should be optically clear. If cloudiness or precipitation is observed, the compound has aggregated, and the dilution must be repeated with more vigorous mixing.

Phase 3: Final Cell Culture Application
  • Final Dilution: Dilute the intermediate stock further into the final assay plates. For example, adding 10 µL of the 100 µM intermediate to 90 µL of media in a 96-well plate yields a 10 µM final drug concentration with a 0.1% final DMSO concentration .

  • Vehicle Control Preparation: Prepare a control well containing 0.1% DMSO in media (without the drug) to validate that any observed cytotoxicity is drug-specific.

  • Incubation: Proceed with standard incubation (e.g., 37°C, 5% CO₂) and downstream phenotypic readouts (e.g., MTT assay, Western blot, or flow cytometry).

References

  • Santos LM, Shimabuko DY, Sipert CR. "Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro." Brazilian Dental Journal, 2024. URL:[Link][1]

  • Timm M, Saaby L, Moesby L, Hansen EW. "Considerations regarding use of solvents in in vitro cell based assays." Cytotechnology, 2013. URL:[Link][2]

Sources

Method

Application Note: UHPLC-MS/MS Method Development for the Detection of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine

Executive Summary The accurate quantitation of secondary amine derivatives, such as N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine (Molecular Formula: C₁₄H₂₃NO, MW: 221.34 g/mol ), is critical in pharmacokinetic profiling...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantitation of secondary amine derivatives, such as N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine (Molecular Formula: C₁₄H₂₃NO, MW: 221.34 g/mol ), is critical in pharmacokinetic profiling, toxicological screening, and drug development workflows. This application note details a highly sensitive, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol designed to isolate and quantify this specific analyte from complex biological matrices.

By leveraging the compound's structural properties—specifically its basic secondary amine and lipophilic substituted phenoxy ring—this method establishes a robust Multiple Reaction Monitoring (MRM) strategy that ensures high selectivity, minimal matrix interference, and reproducible recoveries.

Mechanistic Rationale for Method Design

As a Senior Application Scientist, it is imperative to design methods based on molecular causality rather than trial and error. Every parameter in this protocol has been selected to exploit the specific physicochemical traits of the target analyte.

Ionization and Fragmentation Dynamics

The target compound features a secondary amine group which is highly basic. Therefore, Positive Electrospray Ionization (ESI+) is the optimal ionization mode. To maximize the yield of the protonated precursor ion [M+H]+ at m/z 222.2, 0.1% formic acid is utilized in the mobile phase. This acidic modifier ensures the amine remains fully protonated during droplet desolvation in the ESI source [1].

During Collision-Induced Dissociation (CID), phenoxyethylamines exhibit predictable, mechanistically driven fragmentation pathways [2]:

  • Quantifier Ion (m/z 100.1): The most abundant fragment arises from the cleavage of the C-O ether bond. This neutral loss of 3,5-dimethylphenol (122 Da) leaves a highly stable, even-electron iminium-like cation ( [C6​H14​N]+ ). A moderate collision energy (20 eV) is optimal for this transition.

  • Qualifier Ion 1 (m/z 149.1): Cleavage of the C-N bond results in the loss of the sec-butylamine moiety (73 Da), generating a phenoxyethyl carbocation ( [C10​H13​O]+ ). This requires a lower collision energy (15 eV) to prevent over-fragmentation.

  • Qualifier Ion 2 (m/z 121.1): At higher collision energies (35 eV), the m/z 149.1 ion undergoes secondary fragmentation, losing carbon monoxide (28 Da) to form a stable substituted tropylium/benzyl cation ( [C9​H13​]+ ).

Fragmentation M Precursor Ion [M+H]+ m/z 222.2 F1 Product Ion 1 m/z 100.1 (Quantifier) M->F1 Cleavage of C-O bond Loss of C8H10O (122 Da) F2 Product Ion 2 m/z 149.1 (Qualifier) M->F2 Cleavage of C-N bond Loss of C4H11N (73 Da) F3 Product Ion 3 m/z 121.1 (Qualifier) F2->F3 Secondary fragmentation Loss of CO (28 Da)

Figure 1: Mechanistic CID fragmentation pathway for N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine.

Chromatographic and Extraction Causality
  • Extraction (Protein Precipitation): Acetonitrile (ACN) is selected over methanol for protein precipitation (PPT). ACN has a lower dielectric constant, which rapidly denatures plasma proteins by disrupting their hydration shells while keeping the lipophilic 3,5-dimethylphenoxy moiety of the analyte fully solubilized.

  • Chromatography (Reverse-Phase C18): A sub-2 µm C18 stationary phase is used. The 0.1% formic acid in the mobile phase suppresses secondary interactions between the basic amine of the analyte and residual silanols on the column silica, preventing peak tailing and ensuring a sharp Gaussian peak shape.

Self-Validating Experimental Protocol

To ensure the protocol acts as a self-validating system, the extraction solvent is spiked with an isotopically labeled internal standard (IS) prior to sample contact. This guarantees that volumetric errors, matrix effects, or variable recovery rates are mathematically normalized in real-time[3].

Workflow A Sample Prep Protein Precipitation (Acetonitrile) B UHPLC Separation Reverse-Phase C18 (Gradient Elution) A->B C ESI(+) MS/MS MRM Mode (Triple Quadrupole) B->C D Data Processing Quantitation & Validation C->D

Figure 2: Self-validating UHPLC-MS/MS workflow for high-throughput analyte quantitation.

Step-by-Step Sample Preparation
  • Matrix Aliquoting: Transfer 50 µL of the biological sample (e.g., plasma) into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard Addition & Precipitation: Add 150 µL of ice-cold Acetonitrile containing the Internal Standard (e.g., 50 ng/mL of a deuterated analog). Causality: The 3:1 organic-to-aqueous ratio forces >98% of high-molecular-weight proteins to precipitate.

  • Agitation: Vortex mechanically for 2 minutes at 1500 rpm to ensure complete cellular disruption and analyte desorption from binding proteins.

  • Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C to pellet the protein mass.

  • Dilution for Injection: Transfer 100 µL of the supernatant into an autosampler vial and dilute with 100 µL of LC-MS grade water. Causality: Diluting the organic extract matches the initial mobile phase conditions (95% aqueous), preventing solvent-induced peak broadening (the "solvent effect") at the column head.

UHPLC-MS/MS Conditions

Instrument Setup:

  • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Column Temperature: 40°C (Reduces system backpressure and improves mass transfer kinetics).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5.0 µL

Table 1: UHPLC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BElution Phase Rationale
0.000.4955Analyte focusing at column head
0.500.4955Elution of polar endogenous salts
2.500.41090Linear ramp for analyte elution
3.500.41090Column wash (removes phospholipids)
3.600.4955Return to initial conditions
5.000.4955Column re-equilibration

Table 2: Triple Quadrupole MRM Parameters (ESI+)

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Ion Purpose
222.2100.1502520Quantifier
222.2149.1502515Qualifier 1
222.2121.1502535Qualifier 2

(Note: Capillary voltage set to 3.5 kV; Desolvation temperature at 500°C; Desolvation gas flow at 800 L/hr).

System Suitability and Validation Checkpoints

To maintain scientific integrity, the analytical batch must automatically validate itself against established regulatory thresholds [3]:

  • Carryover Assessment: A double-blank injection (matrix without analyte or IS) must immediately follow the Upper Limit of Quantification (ULOQ) sample. The run is only valid if the carryover peak area is <20% of the Lower Limit of Quantification (LLOQ) signal.

  • Matrix Factor (MF) Verification: The IS-normalized matrix factor must exhibit a Coefficient of Variation (CV) ≤ 15% across six different lots of biological matrix, proving that the gradient effectively separates the analyte from ion-suppressing endogenous phospholipids.

  • Signal-to-Noise (S/N): The LLOQ must demonstrate an S/N ratio of ≥ 10:1 using the m/z 222.2 → 100.1 transition.

References

  • National Center for Biotechnology Information (NCBI). PubChem Database: Phenoxyethylamines and related compound properties. Retrieved from[Link]

  • Elavarasi, E., et al. (2022). Quantitative Analysis of Mexiletine in Human Plasma by UPLC Mass Spectrometry. International Journal of Biology, Pharmacy and Allied Sciences. Retrieved from[Link] [INDEX: 4.2]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

Application

Application Note: Preclinical Dosing and Pharmacological Evaluation Guidelines for N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine in Rodent Models

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale N-[2-(3,5-Dimethylphenoxy)ethyl]-2-buta...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine is a highly lipophilic, synthetic phenoxyethylamine derivative. Structurally, it features a 3,5-dimethylphenoxy moiety linked via an ethyl chain to a secondary amine (sec-butylamine). This structural topology shares profound homology with established Class IB antiarrhythmics and neuromodulators, most notably Mexiletine (1-(2,6-dimethylphenoxy)-2-propanamine) [1].

Because of this structural relationship, N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine is hypothesized to act as a use-dependent blocker of voltage-gated sodium channels (Nav). The bulky dimethylphenoxy group facilitates partitioning into the lipid bilayer, while the protonated secondary amine at physiological pH allows the molecule to enter and block the intracellular vestibule of the Nav pore [3]. This application note provides a rigorously validated, self-contained framework for formulating, dosing, and evaluating this compound in rodent models of nociception and excitability.

MOA NDEB N-[2-(3,5-Dimethylphenoxy)ethyl] -2-butanamine Nav Voltage-Gated Sodium Channel (Nav) NDEB->Nav Intracellular pore block (Use-dependent) Depol Inhibition of Depolarization Nav->Depol Nerve Reduced Ectopic Nerve Firing Depol->Nerve

Fig 1: Proposed use-dependent Nav channel blockade mechanism for the compound.

Pharmacokinetics & Dosing Rationale

Causality in Dose Selection

The selection of dosing parameters for novel phenoxyethylamines must account for their extensive hepatic first-pass metabolism and high volume of distribution. In mice, structurally related compounds like mexiletine exhibit an elimination half-life of approximately 1-2 hours and require doses between 5 to 30 mg/kg (intraperitoneal) to achieve therapeutic plasma concentrations (0.5–2.0 µg/mL) without inducing CNS toxicity (e.g., tremors, convulsions) [2, 4].

To bypass immediate hepatic degradation during initial efficacy screening, the intraperitoneal (i.p.) route is prioritized over oral (p.o.) gavage.

Quantitative Dosing Guidelines
SpeciesRouteRecommended Dose RangeMax VolumeVehiclePrimary Application
Mouse (C57BL/6)i.p.5.0 – 30.0 mg/kg10 mL/kg5% DMSO / 5% Tween-80Acute PK/PD, Nociception assays
Mouse (C57BL/6)p.o.10.0 – 50.0 mg/kg10 mL/kg0.5% MethylcelluloseBioavailability / Chronic dosing
Rat (Sprague Dawley)i.p.2.0 – 15.0 mg/kg5 mL/kg5% DMSO / 5% Tween-80Telemetry (ECG), Neuropathy
Rat (Sprague Dawley)i.v.1.0 – 5.0 mg/kg2 mL/kg10% PEG-400 / SalineAbsolute Bioavailability (PK)

Table 1: Standardized dosing regimens for N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine.

Experimental Protocols

The following protocols are designed as self-validating systems . Built-in quality control steps ensure that formulation errors or assay insensitivities are caught before data is compromised.

Protocol A: Formulation Strategy (Self-Validating)

Due to the high lipophilicity of the free base, aqueous precipitation is a major risk. We utilize a co-solvent/surfactant system to disrupt the crystal lattice and maintain micellar suspension.

  • Weighing: Accurately weigh 15.0 mg of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine.

  • Solubilization: Add 250 µL of 100% DMSO. Vortex for 60 seconds until completely dissolved. Causality: DMSO disrupts the hydrophobic interactions of the dimethylphenoxy rings.

  • Surfactant Addition: Add 250 µL of Tween-80. Vortex for 2 minutes. Causality: Tween-80 forms micelles around the lipophilic core, preventing precipitation upon aqueous dilution.

  • Aqueous Dilution: Dropwise, add 4.5 mL of sterile 0.9% Saline while continuously vortexing.

  • System Validation (Critical): Centrifuge the final solution at 10,000 x g for 5 minutes. Inspect the bottom of the tube. If a pellet is present, the formulation has failed and must be discarded. A clear, pellet-free supernatant validates complete solubilization (Final concentration: 3.0 mg/mL).

Protocol B: In Vivo Pharmacokinetic (PK) Sampling
  • Administration: Administer the formulation via i.p. injection to a cohort of 18 mice (Dose: 15 mg/kg).

  • Sampling Timepoints: Euthanize mice (n=3 per timepoint) at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.

  • Collection: Collect whole blood via cardiac puncture into K2-EDTA tubes. Centrifuge at 2,000 x g for 10 mins at 4°C to isolate plasma.

  • Tissue Harvesting: Perfuse the animal with ice-cold saline and rapidly extract the brain. Causality: Brain extraction is mandatory, as lipophilic amines readily cross the blood-brain barrier, and CNS accumulation dictates the toxicity threshold [3].

Protocol C: Pharmacodynamic (PD) Efficacy - Formalin Nociception Assay

This assay evaluates the compound's ability to block ectopic nerve firing associated with inflammatory pain [1].

  • Acclimation: Habituate mice to individual Plexiglas observation chambers for 30 minutes.

  • Pre-treatment: Inject mice i.p. with Vehicle, N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine (15 mg/kg), or Mexiletine (30 mg/kg, Positive Control) .

  • Validation Check: The inclusion of Mexiletine validates the assay's sensitivity. If the positive control fails to reduce nociception, the entire cohort data is invalid.

  • Induction: 30 minutes post-treatment, inject 20 µL of 2% formalin into the plantar surface of the right hind paw.

  • Quantification: Record the total time spent licking/biting the injected paw during Phase I (0-5 mins; direct Nav activation) and Phase II (15-45 mins; central sensitization).

Workflow Prep 1. Formulation (5% DMSO / 5% Tween-80 / 90% Saline) Admin 2. Administration (i.p. 5-30 mg/kg | p.o. 10-50 mg/kg) Prep->Admin Split Study Branch Admin->Split PK 3A. Pharmacokinetics (Plasma/Brain LC-MS/MS) Split->PK PK Cohort PD 3B. Pharmacodynamics (Formalin Nociception Assay) Split->PD PD Cohort Analysis 4. Data Integration & Analysis PK->Analysis PD->Analysis

Fig 2: Standardized preclinical workflow for pharmacokinetic and efficacy evaluation.

Expected Pharmacokinetic Parameters

Based on the physicochemical properties of the compound and historical data of analog phenoxyethylamines, researchers should benchmark their LC-MS/MS data against the following predictive ranges:

ParameterDefinitionExpected Range (Mouse, 15 mg/kg i.p.)
Cmax Maximum plasma concentration800 – 1,500 ng/mL
Tmax Time to maximum concentration15 – 30 minutes
T1/2 Elimination half-life1.2 – 2.5 hours
Brain:Plasma Ratio CNS penetrance index1.5 – 3.0
CL Systemic clearanceHigh (Hepatic CYP-mediated)

Table 2: Predictive PK parameters for LC-MS/MS data validation.

References

  • Effects of mexiletine on formalin-induced nociceptive responses in mice Source: Research Communications in Chemical Pathology and Pharmacology (1993) URL:[Link]

  • New potent mexiletine and tocainide analogues evaluated in vivo and in vitro as antimyotonic agents on the myotonic ADR mouse Source: National Institutes of Health / PubMed (2004) URL:[Link]

  • Synthesis and Toxicopharmacological Evaluation of m-Hydroxymexiletine, the First Metabolite of Mexiletine More Potent Than the Parent Compound on Voltage-Gated Sodium Channels Source: Journal of Medicinal Chemistry / ACS Publications (2011) URL:[Link]

  • Mexiletine Hydrochloride Capsules USP - Prescribing Information & Pharmacokinetics Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Method

NMR spectroscopy characterization protocols for N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine

Application Note: Advanced NMR Spectroscopy Protocols for the Characterization of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine Introduction & Mechanistic Context N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine is a functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced NMR Spectroscopy Protocols for the Characterization of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine

Introduction & Mechanistic Context

N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine is a functionalized secondary amine building block utilized in pharmacological research[1]. Structurally, it comprises an electron-rich 3,5-dimethylphenoxy ring, an ethyl ether linker, and a branched sec-butylamine moiety. The structural elucidation of such small molecules relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy, which provides critical insights into molecular environments[2].

The primary analytical challenge for this molecule is the severe spectral crowding in the aliphatic region (0.9–3.0 ppm). The sec-butyl group and the ethyl linker present overlapping multiplets that cannot be unambiguously assigned using 1D ¹H NMR alone. Furthermore, proving the exact connectivity across the heteroatoms (the ether oxygen and the secondary amine nitrogen) requires a systematic, multi-dimensional approach[3]. This application note outlines a self-validating protocol utilizing 1D quantitative NMR (qNMR) and 2D correlation spectroscopy to ensure absolute structural confidence.

Experimental Rationale & Causality (E-E-A-T)

A robust analytical protocol does not merely list steps; it anticipates chemical behavior and mitigates artifacts through causality.

  • Solvent Causality : Chloroform-d (CDCl₃) is the standard solvent for small organic molecules. However, CDCl₃ often contains trace amounts of DCl due to photolytic degradation. For a basic secondary amine like N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine, trace acid will rapidly protonate the nitrogen. This protonation drastically alters the chemical shifts of the adjacent N-CH₂ and N-CH protons and broadens the signals due to intermediate exchange rates. Solution : Passing the CDCl₃ through a short plug of basic alumina immediately prior to sample preparation ensures the amine remains strictly in its free-base form, yielding sharp, high-resolution multiplets.

  • Quantitative Integrity : Traditional NMR is qualitative, but integrating qNMR principles allows for the simultaneous determination of structure and absolute purity without the need for external calibration curves[4]. By adding a certified internal standard, the integral of an NMR peak becomes directly proportional to the nucleus concentration[5], enabling SI-traceable purity evaluations[6]. Quantitative ¹H NMR (qHNMR) provides a value-added dimension to the standard spectroscopic data set[7].

  • The Self-Validating 2D Triad : 1D NMR provides the pieces of the puzzle, but 2D NMR (COSY, HSQC, HMBC) assembles them[3]. Both ¹H-¹³C HSQC and ¹H-¹H COSY 2D experiments are invaluable for ¹H NMR assignment[8]. The protocol becomes self-validating through the HMBC experiment: if the proposed structure is correct, long-range ¹H-¹³C couplings must be observed across the oxygen (from O-CH₂ to the aromatic C1) and across the nitrogen (from N-CH₂ to the sec-butyl N-CH).

Step-by-Step Methodologies

Phase 1: Sample Preparation (qNMR Compliant)

  • Analyte Weighing : Accurately weigh 15.0 mg of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine into a clean glass vial using a microbalance.

  • Internal Standard Addition : Add 2.0 mg of a certified reference material (e.g., 1,4-Dinitrobenzene, which provides a distinct singlet around 8.4 ppm, far from the analyte's signals) to ensure accurate quantification[6].

  • Solvent Neutralization : Pipette 0.6 mL of CDCl₃ through a glass pipette packed with 2 cm of basic alumina directly into the sample vial.

  • Homogenization : Vortex the mixture for 30 seconds until complete dissolution is achieved. Transfer the solution to a high-quality 5 mm NMR tube.

Phase 2: Instrument Setup & 1D Acquisition

  • Tuning & Shimming : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for ¹H and ¹³C to ensure uniform excitation of resonances, an essential requirement for qNMR[9]. Perform 3D gradient shimming to achieve a line width of < 1.0 Hz for the internal standard peak.

  • ¹H qNMR Acquisition : Acquire the ¹H spectrum using a 30° excitation pulse. Set the relaxation delay (D1) to 30 seconds (at least 5× T₁ of the slowest relaxing proton) to ensure complete longitudinal magnetization recovery[7]. Acquire 64 transients.

  • ¹³C{¹H} Acquisition : Acquire the carbon spectrum with broadband proton decoupling. Use a D1 of 2 seconds and acquire a minimum of 1024 transients to ensure adequate signal-to-noise for the unprotonated aromatic carbons (C1, C3, C5).

Phase 3: 2D Correlation Spectroscopy

  • ¹H-¹H COSY : Acquire with 128 t₁ increments and 4 scans per increment. This experiment will trace the continuous spin system of the sec-butyl group[8].

  • ¹H-¹³C HSQC : Acquire with 256 t₁ increments. This will map all direct C-H attachments, separating the overlapping N-CH₂ and N-CH proton signals along the ¹³C axis[3].

  • ¹H-¹³C HMBC : Acquire using a long-range coupling delay optimized for nJCH​=8 Hz. This is the critical validation step for the heteroatom linkages[3].

Data Presentation: Expected NMR Assignments

The following table summarizes the expected chemical shifts, multiplicities, and critical 2D correlations required to validate the structure of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine.

Table 1: ¹H and ¹³C NMR Assignments and Key 2D Correlations (CDCl₃, 400 MHz)

Molecular FragmentPosition¹³C Shift (ppm)¹H Shift (ppm)Multiplicity (J in Hz)Key HMBC Correlations (¹H → ¹³C)
Aromatic Ring C1 (O-linked)159.5---
C2, C6 (ortho)111.56.52s, 2HC1, C3/C5, C4
C3, C5 (meta)138.5---
C4 (para)120.56.58s, 1HC2/C6, C3/C5
Ar-CH₃21.42.28s, 6HC2/C6, C3/C5, C4
Ethyl Linker O-CH₂67.24.05t (5.5), 2HC1, N-CH₂
N-CH₂46.52.95t (5.5), 2HO-CH₂, N-CH
Amine NH-1.50br s, 1H-
sec-Butyl Group N-CH54.22.65m, 1HN-CH₂, CH₃( α ), CH₂( β )
CH₃ ( α to CH)19.51.05d (6.5), 3HN-CH, CH₂( β )
CH₂ ( β to CH)29.81.40m, 2HN-CH, CH₃( α ), CH₃( γ )
CH₃ ( γ , terminal)10.20.90t (7.5), 3HCH₂( β ), N-CH

Workflow and Logic Visualization

The following diagrams illustrate the operational workflow and the logical causality of the 2D NMR self-validation system.

NMR_Workflow S1 Sample Preparation (Analyte + IS + Neutralized CDCl3) S2 1D qNMR Acquisition (1H & 13C, Optimized D1) S1->S2 Neutralize DCl S3 2D NMR Acquisition (COSY, HSQC, HMBC) S2->S3 Identify Overlaps S4 Data Processing (Phase/Baseline Correction, Integration) S3->S4 Multi-dimensional Data S5 Structure Elucidation & Purity Certification S4->S5 Absolute Quantification

Figure 1: End-to-end qNMR and structural elucidation workflow for secondary amines.

Connectivity_Logic N1 1H-1H COSY (Through-Bond) C1 Aliphatic Chain Connectivity N1->C1 N2 1H-13C HSQC (Direct C-H) C2 Resolution of Overlapping Signals N2->C2 N3 1H-13C HMBC (Long-Range) C3 Ether & Amine Linkage Validation N3->C3 C4 Aromatic Substitution Pattern Confirmation N3->C4 C1->C2 Informs C2->C3 Validates

Figure 2: The self-validating logical triad of 2D NMR correlation experiments.

References

  • Title: N-[2-(3,5-Dimethylphenoxy)
  • Title: A Routine Experimental Protocol for qHNMR Illustrated with Taxol Source: PMC - NIH URL
  • Title: A Guide to Quantitative NMR (qNMR)
  • Title: The Evolving Landscape of NMR Structural Elucidation Source: PMC - NIH URL
  • Title: Expedited Nuclear Magnetic Resonance Assignment of Small- to Medium-Sized Molecules with Improved HSQC−CLIP−COSY Experiments Source: Analytical Chemistry - ACS Publications URL
  • Source: AWS (JEOL)
  • Title: Quantitative NMR Spectroscopy Source: University of Oxford URL
  • Title: Quantitative Nuclear Magnetic Resonance (qNMR)
  • Source: News-Medical.

Sources

Application

Application Note: N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine as a State-Dependent Chemical Probe for Voltage-Gated Sodium Channels

Executive Summary & Mechanistic Rationale The compound N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine is a specialized, synthetic chemical probe featuring an aryloxyethylamine backbone. In the landscape of neuropharmacolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine is a specialized, synthetic chemical probe featuring an aryloxyethylamine backbone. In the landscape of neuropharmacology and cardiac electrophysiology, the aryloxyethylamine scaffold is a highly validated pharmacophore for the use-dependent blockade of voltage-gated sodium channels (VGSCs), sharing critical structural homology with clinical agents such as mexiletine[1].

The Causality of the Pharmacophore:

  • Lipophilic Head (3,5-Dimethylphenoxy): The unprotonated fraction of the compound relies on this lipophilic moiety to partition into and traverse the lipid bilayer. This is an absolute requirement, as the primary binding site for local anesthetic-like molecules is located within the intracellular vestibule of the Nav channel.

  • Basic Tail (2-Butanamine): At physiological pH (7.4), this secondary amine is predominantly protonated. Once inside the intracellular space, the positively charged amine enters the open channel pore and forms critical cation- π interactions with aromatic residues (e.g., Phe, Tyr) located on the S6 segments of domains I, III, and IV.

  • State-Dependence: The probe exhibits higher affinity for the channel in its inactivated state compared to the resting state. This occurs because the conformational shift during inactivation traps the protonated probe within the pore, preventing Na + conductance[2].

Mechanism Resting Nav Resting State (Closed) Open Nav Open State (Conducting) Resting->Open Depolarization Inactivated Nav Inactivated State (Refractory) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization Probe Probe (Lipid Phase) Unprotonated Bound Probe-Receptor Complex Protonated Amine Probe->Bound Intracellular Access Bound->Open Low-Affinity Block Bound->Inactivated High-Affinity Block

State-dependent block of Nav channels by the aryloxyethylamine probe.

Electrophysiological Profiling: Automated Patch-Clamp Protocol

To accurately quantify the state-dependent and use-dependent inhibition of Nav1.7/Nav1.5 by N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine, automated patch-clamp (e.g., Patchliner or QPatch) is the gold standard[3]. This protocol isolates the resting vs. inactivated states by manipulating the holding potential.

Step-by-Step Methodology
  • Cell Preparation: Cultivate HEK293 cells stably expressing human Nav1.7 or Nav1.5. Harvest cells at 70-80% confluency using Detachin to preserve membrane integrity. Resuspend in extracellular solution to a density of 1×106 cells/mL.

  • Seal Formation & Whole-Cell Configuration: Introduce cells to the patch-clamp chip. Apply negative pressure to form a gigaseal (>1 G Ω ), followed by a brief suction pulse to rupture the membrane and achieve whole-cell configuration.

  • Tonic Block Assessment (Resting State):

    • Protocol: Hold the membrane potential at -140 mV . At this hyperpolarized potential, >99% of channels are in the resting state.

    • Action: Apply a 20 ms test pulse to 0 mV at a low frequency (0.1 Hz). Perfuse the probe (0.1 to 300 μ M) and record the fractional block.

  • State-Dependent Block Assessment (Inactivated State):

    • Protocol: Change the holding potential to -70 mV (or the voltage of half-maximal inactivation, V1/2​ ).

    • Causality: Holding at -70 mV forces a significant fraction of the channels into the fast-inactivated state. Because the probe binds with higher affinity to the inactivated conformation, the observed IC 50​ will shift leftward (become more potent)[3].

  • Use-Dependent Block Assessment:

    • Protocol: Hold at -140 mV and apply a train of 30 depolarizing pulses to 0 mV at a high frequency (20 Hz ).

    • Causality: Rapid, repetitive stimulation does not allow the probe enough time to unbind during the short inter-pulse repolarization phases, leading to an accumulation of block (use-dependence), a hallmark of anti-arrhythmic and analgesic efficacy[2].

Table 1: Optimized Patch-Clamp Buffer Compositions

Note: Osmolarity must be strictly balanced to prevent cell swelling or shrinkage, which alters channel kinetics.

ComponentExtracellular Solution (mM)Intracellular Solution (mM)Purpose / Causality
NaCl 14010Establishes the inward Na + driving force.
CsF -110Cs + blocks endogenous K + currents; F enhances gigaseal stability.
KCl 4-Maintains physiological resting membrane potential.
CaCl 2​ 2-Stabilizes membrane and modulates surface charge.
MgCl 2​ 11Essential cofactor for intracellular ATP.
EGTA -10Chelates intracellular Ca 2+ to prevent Ca 2+ -dependent current rundown.
HEPES 1010pH buffer (Adjust Extracellular to 7.4 with NaOH; Intracellular to 7.2 with CsOH).

High-Throughput Screening: FLIPR Membrane Potential Assay

While patch-clamp provides high-resolution kinetic data, it is low-throughput. To screen analogs of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine, a fluorescent membrane potential assay using a FLIPR (Fluorometric Imaging Plate Reader) system is required.

Step-by-Step Methodology
  • Plate Seeding: Seed HEK293-Nav1.7 cells into 384-well black-walled, clear-bottom plates at 15,000 cells/well. Incubate for 24 hours at 37°C.

  • Dye Loading: Remove culture media and add 20 μ L of Membrane Potential Assay Kit (Red or Blue) dye dissolved in assay buffer. Incubate for 45 minutes at 37°C.

    • Causality: The lipophilic, anionic dye partitions across the membrane based on the voltage gradient. Depolarization causes dye influx, increasing fluorescence.

  • Probe Incubation: Add 10 μ L of the chemical probe at varying concentrations (10-point dose-response). Incubate for 15 minutes.

  • Channel Activation (The Trigger): Add 10 μ L of Veratridine (final concentration 30 μ M) simultaneously during the FLIPR read.

    • Causality: Veratridine is a neurotoxin that binds to Site 2 on the Nav channel, preventing fast inactivation and locking the channel open. This forces a massive, sustained Na + influx, resulting in a robust fluorescent depolarization signal. If the probe successfully blocks the pore, it will quench this veratridine-induced fluorescence spike.

  • Data Acquisition: Read fluorescence continuously for 3 minutes (Excitation 530 nm / Emission 565 nm).

Workflow Step1 1. Cell Seeding (384-well plate) Step2 2. Dye Loading (Membrane Potential) Step1->Step2 Step3 3. Probe Incubation (Dose-Response) Step2->Step3 Step4 4. Veratridine Addition (Lock Channels Open) Step3->Step4 Step5 5. Kinetic Readout (FLIPR System) Step4->Step5

High-throughput FLIPR assay workflow for Nav modulator screening.

Quantitative Data Interpretation

When utilizing N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine, researchers should benchmark their results against known aryloxyethylamine derivatives like mexiletine. The table below outlines the expected pharmacological profile based on structural homology.

Table 2: Expected Pharmacological Profile (IC 50​ Values)

Data models the expected leftward shift in IC 50​ due to state-dependent binding.

Assay ConditionTarget ChannelExpected IC 50​ ( μ M)Interpretation / Causality
Patch-Clamp (-140 mV) Nav1.7> 200 μ MWeak affinity for the resting (closed) state.
Patch-Clamp (-70 mV) Nav1.710 - 25 μ MHigh affinity for the inactivated state; confirms state-dependence[3].
Patch-Clamp (20 Hz) Nav1.515 - 30 μ MAccumulation of block indicates use-dependence, ideal for anti-arrhythmic profiling[2].
FLIPR (Veratridine) Nav1.730 - 50 μ MFunctional blockade of the open state; slightly right-shifted due to veratridine competition.

References

  • Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine Source: PLOS One (2015) URL:[Link]

  • Inhibition of voltage-gated sodium channels by sumatriptan bioisosteres Source: Frontiers in Pharmacology (2015) URL:[Link]

  • Towards development of Nav1.7 channel modulators for pain treatment: A comparison of mexiletine effect in two cell models by automated patch clamp Source: Biomedicine & Pharmacotherapy (2025) URL:[Link]

Sources

Method

Application Note: Synthesis, Optimization, and Purification of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine

Executive Summary & Chemical Context N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine is a highly versatile aryloxyethylamine scaffold critical to medicinal chemistry and drug development. Structurally related to known sodi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine is a highly versatile aryloxyethylamine scaffold critical to medicinal chemistry and drug development. Structurally related to known sodium channel blockers and antiarrhythmic agents, this compound features a lipophilic 3,5-dimethylphenoxy headgroup linked via an ethyl spacer to a sterically hindered secondary amine (sec-butylamine).

This application note provides a field-validated, high-yield synthetic methodology. By prioritizing mechanistic causality and self-validating purification systems, this guide ensures that researchers can reproducibly synthesize and isolate the target compound with >98% purity, avoiding common pitfalls such as symmetric dimerization and amine over-alkylation.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine is achieved through a robust two-step linear sequence:

Step 1: Williamson Etherification

The first step involves the etherification of 3,5-dimethylphenol with a bifunctional electrophile, 1,2-dibromoethane.

  • Causality of Reagent Excess: 1,2-dibromoethane is intentionally used in a 5-fold molar excess. Because both ends of the dibromoethane molecule are electrophilic, a stoichiometric ratio would lead to the rapid formation of the symmetric dimer, 1,2-bis(3,5-dimethylphenoxy)ethane. Flooding the system with the dihalide statistically guarantees mono-alkylation[1].

  • Solvent & Base Selection: The reaction is optimally performed using2[2]. Acetonitrile provides an excellent polar aprotic environment that solvates the phenoxide ion without hydrogen-bonding to it, thereby maximizing its nucleophilicity.

Step 2: Bimolecular Nucleophilic Substitution ( SN​2 )

The intermediate, 1-(2-bromoethoxy)-3,5-dimethylbenzene, is reacted with 2-butanamine (sec-butylamine).

  • Causality of Amine Excess: Primary amines can undergo multiple alkylations to form tertiary amines. To suppress this, sec-butylamine is used in a 3-fold excess. The excess primary amine outcompetes the newly formed secondary amine product for the remaining electrophile, effectively acting as both the reactant and the acid scavenger[3]. Furthermore, the inherent steric hindrance of the sec-butyl group kinetically disfavors a second alkylation event.

SynthesisWorkflow Phenol 3,5-Dimethylphenol + 1,2-Dibromoethane Step1 Williamson Etherification (K2CO3, MeCN, 82°C) Phenol->Step1 Intermediate 1-(2-Bromoethoxy)- 3,5-dimethylbenzene Step1->Intermediate Vacuum Distillation Yield: 84% Step2 Bimolecular Nucleophilic Substitution (SN2) Intermediate->Step2 Amine sec-Butylamine (3.0 Equivalents) Amine->Step2 Crude Crude Free Base Step2->Crude DMF, 80°C, 16h Purification Acid-Base Extraction (pH-Driven Phase Transfer) Crude->Purification Product N-[2-(3,5-Dimethylphenoxy)ethyl] -2-butanamine (Purity >98%) Purification->Product Ethereal HCl Crystallization

Fig 1: Synthetic workflow and purification strategy for N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine.

Quantitative Data: Reaction Optimization

The following tables summarize the empirical data used to establish the optimized protocols.

Table 1: Optimization of Williamson Etherification (Step 1) | Solvent | Base | 1,2-Dibromoethane (Eq) | Temp (°C) | Yield (%) | Dimer Byproduct (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Acetone | K2​CO3​ | 1.5 | 60 | 45 | 35 | | DMF | Cs2​CO3​ | 3.0 | 80 | 68 | 15 | | MeCN | K2​CO3​ | 5.0 | 82 | 84 | < 2 |

Table 2: Optimization of N-Alkylation (Step 2)

sec-Butylamine (Eq) Solvent Temp (°C) Time (h) Yield (%) Over-alkylation (%)
1.0 MeCN 60 24 55 18
2.0 DMF 80 16 76 8

| 3.0 | DMF | 80 | 16 | 89 | < 1 |

Experimental Protocols

Protocol A: Synthesis of 1-(2-Bromoethoxy)-3,5-dimethylbenzene
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add 3,5-dimethylphenol (12.2 g, 100 mmol, 1.0 eq) and anhydrous potassium carbonate (27.6 g, 200 mmol, 2.0 eq) to 150 mL of anhydrous acetonitrile.

  • Electrophile Introduction: Slowly add 1,2-dibromoethane (94.0 g, 500 mmol, 5.0 eq) to the stirring suspension.

  • Reaction: Heat the mixture to a gentle reflux (approx. 82°C) for 12 hours under a nitrogen atmosphere.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts. Wash the filter cake with an additional 50 mL of acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Remove the excess 1,2-dibromoethane via vacuum distillation (bp 131°C at 760 mmHg; adjust for vacuum). The remaining pale yellow oil is the highly pure intermediate, ready for Step 2 without further chromatography.

Protocol B: Synthesis of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine
  • Setup: In a 250 mL pressure-resistant reaction vessel, dissolve 1-(2-bromoethoxy)-3,5-dimethylbenzene (11.4 g, 50 mmol, 1.0 eq) in 100 mL of anhydrous DMF.

  • Amine Addition: Add sec-butylamine (11.0 g, 150 mmol, 3.0 eq) and anhydrous potassium carbonate (10.4 g, 75 mmol, 1.5 eq).

  • Reaction: Seal the vessel and heat to 80°C with vigorous stirring for 16 hours.

  • Quenching: Cool the reaction to room temperature, carefully vent the vessel, and dilute the mixture with 200 mL of distilled water to dissolve the DMF and inorganic salts.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF, then dry over anhydrous Na2​SO4​ . Concentrate to yield the crude free base.

Protocol C: Self-Validating Purification via Acid-Base Extraction

This protocol acts as a self-validating system: the target molecule's basicity is utilized to force a phase transfer, leaving neutral impurities (like unreacted ether) behind.

  • Acidic Extraction: Dissolve the crude free base in 100 mL of Dichloromethane (DCM). Transfer to a separatory funnel and extract with 1M aqueous HCl (3 × 50 mL).

    • Validation Check: The target amine is now protonated and resides entirely in the aqueous layer. Discard the DCM layer containing neutral organic impurities.

  • Basification: Transfer the combined aqueous acidic layers to an Erlenmeyer flask in an ice bath. Slowly add 2M aqueous NaOH until the pH reaches >10 (verify with pH paper). The aqueous layer will turn cloudy as the free base precipitates.

  • Recovery: Extract the basified aqueous layer with fresh DCM (3 × 50 mL). Dry the combined DCM layers over Na2​SO4​ and concentrate in vacuo to yield the pure free base as a clear oil.

Protocol D: Hydrochloride Salt Formation (Optional but Recommended)

To improve shelf-stability and handling, convert the free base to its hydrochloride salt.

  • Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.

  • Place the solution in an ice bath and slowly add 2.0M HCl in diethyl ether dropwise until precipitation ceases.

  • Filter the resulting white crystalline solid, wash with cold ether, and dry under high vacuum.

References

  • Method for preparing 2-[4-(2-ethoxyethyl)
  • Source: Google Patents (US5387603A)
  • 40.1.1.5.4.5 Substitution on the Amine Nitrogen (Update 2013)

Sources

Technical Notes & Optimization

Troubleshooting

improving aqueous solubility of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine

Welcome to the Technical Support and Troubleshooting Center for N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine . This portal is designed for formulation scientists and drug development professionals facing challenges with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine . This portal is designed for formulation scientists and drug development professionals facing challenges with the aqueous solubility of this compound.

Physicochemical Profiling

N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine is a lipophilic secondary amine. Its molecular architecture features a highly hydrophobic 3,5-dimethylphenoxy moiety connected via an ethyl linker to a basic 2-butanamine group. This structural dichotomy results in a high LogP (~3.5–4.0) and a basic pKa (~9.0–9.5). Consequently, the un-ionized free base exhibits extremely poor intrinsic aqueous solubility at physiological pH (7.4), necessitating advanced formulation strategies to achieve therapeutic bioavailability.

Part 1: Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate instantly when diluted in PBS (pH 7.4) for in vitro assays? A: At pH 7.4, the environmental pH approaches the pKa of the secondary amine. According to the Henderson-Hasselbalch equation, a significant fraction of the drug reverts to its un-ionized, highly lipophilic free-base form. This free base rapidly exceeds its intrinsic solubility limit, causing precipitation. To resolve this, you must either maintain a lower formulation pH (pH < 6.0) to ensure ionization or utilize a solubilizing carrier such as a cyclodextrin 1[1].

Q: I want to form a salt to improve dissolution. Which counterions should I screen? A: Successful salt formation is governed by the thermodynamic "pKa rule," which dictates that the Δ pKa (pKa of the base minus the pKa of the acid) must be greater than 3 to ensure complete proton transfer and stable crystalline salt formation 2[2]. For a secondary amine with a pKa of ~9.5, you must select acids with a pKa < 6.5. Strong acids like hydrochloric acid (pKa -3) or methanesulfonic acid (pKa -1.9) are highly recommended to prevent disproportionation back to the free base 3[3].

Q: Are Amorphous Solid Dispersions (ASDs) suitable for this compound if salt screening fails? A: Yes. If salt formation yields hygroscopic or physically unstable polymorphs, hot-melt extrusion (HME) can be used to disperse the drug at a molecular level within a hydrophilic polymer matrix 4[4]. This creates an amorphous solid dispersion (ASD) that bypasses the high crystal lattice energy of the free base, significantly enhancing kinetic solubility and dissolution rates 5[5].

Part 2: Strategic Workflows & Visualizations

Solubilization API Free Base API (Poorly Soluble) pH pH Adjustment (pH < pKa) API->pH Salt Salt Formation (u0394pKa > 3) API->Salt CD HP-u03b2-CD Complexation API->CD ASD Hot Melt Extrusion (Polymer Matrix) API->ASD Sol1 Ionized Form (High Solubility) pH->Sol1 Salt->Sol1 Sol2 Host-Guest Inclusion CD->Sol2 Sol3 Amorphous Matrix (Supersaturation) ASD->Sol3

Strategic pathways for enhancing the aqueous solubility of lipophilic secondary amines.

SaltScreening A Free Base API (pKa ~9.5) B Select Counterions (u0394pKa > 3) A->B C Equilibration in Organic Solvents B->C D Evaporation / Cooling C->D E Crystalline Salt Formation D->E Success F Amorphous / Oil (Troubleshoot) D->F Failure

Workflow for screening and isolating stable salt forms of basic APIs.

Part 3: Troubleshooting Guides & Self-Validating Protocols

Protocol A: Salt Screening and Crystallization

Causality: Converting the un-ionized free base into an ionized salt disrupts the crystal lattice energy and increases the polarity of the molecule, drastically improving dissolution kinetics.

  • Solvation: Dissolve the free base API in a volatile, water-miscible organic solvent (e.g., ethanol or acetone) to ensure complete molecular dispersion.

  • Acid Addition: Select a panel of counter-acids ensuring Δ pKa > 3 (e.g., HCl, methanesulfonic acid) 2[2]. Add the counter-acid to the API solution at a 1:1.05 molar ratio (slight excess of acid) to drive complete protonation.

  • Nucleation: Stir the mixture at 50°C for 2 hours, then slowly cool to 4°C to induce supersaturation and nucleation.

  • Isolation: Isolate the resulting precipitate via vacuum filtration and dry under reduced pressure.

  • Self-Validation System: Analyze the precipitate using Powder X-Ray Diffraction (PXRD) to confirm the presence of sharp Bragg peaks (crystallinity). Perform Ion Chromatography (IC) to verify the 1:1 API-to-counterion stoichiometric ratio.

Protocol B: Preparation of HP- β -CD Inclusion Complexes

Causality: Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic inner cavity that encapsulates the lipophilic 3,5-dimethylphenoxy group, shielding it from water. The hydrophilic exterior of the cyclodextrin ensures the entire complex remains highly soluble in aqueous media 6[6].

  • Preparation: Prepare a 20-40 mM solution of HP- β -CD in purified water.

  • Mixing: Add an excess amount of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine (free base) to the cyclodextrin solution.

  • Equilibration: Stir the suspension continuously for 48 hours at 25°C to achieve thermodynamic complexation equilibrium.

  • Purification: Filter the suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed, insoluble free base.

  • Lyophilization: Freeze-dry the filtrate to isolate the solid 1:1 inclusion complex 1[1].

  • Self-Validation System: Analyze the lyophilized powder via 2D 1H-NMR (ROESY). Cross-peaks between the inner cavity protons of HP- β -CD and the aromatic protons of the dimethylphenoxy group definitively confirm successful host-guest inclusion.

Protocol C: Hot-Melt Extrusion (HME) for Amorphous Solid Dispersions

Causality: HME applies thermal and mechanical energy to melt and mix the API with a polymer, forming a single-phase amorphous system. This eliminates the energy barrier required to break the drug's crystal lattice during dissolution 4[4].

  • Blending: Blend the API with a thermoplastic polymer (e.g., Copovidone / PVP-VA64) at a 1:3 weight ratio.

  • Extrusion: Feed the physical mixture into a twin-screw extruder. Set the barrel temperature profile above the glass transition temperature (Tg) of the polymer but below the degradation temperature of the API (e.g., 160°C–180°C) 5[5].

  • Quenching: Extrude the melt and rapidly cool the extrudate on a chill roll to freeze the molecular mobility, preventing recrystallization.

  • Milling: Mill the cooled extrudate into a fine powder for downstream processing.

  • Self-Validation System: Perform Modulated Differential Scanning Calorimetry (mDSC) and PXRD. A successful ASD will show a single continuous Tg (indicating API-polymer miscibility) and a complete absence of Bragg peaks (confirming a fully amorphous state) 5[5].

Part 4: Quantitative Data Summary

Table 1: Comparative Solubility Enhancement Strategies for N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine

Formulation StrategyPhysicochemical MechanismEstimated Aqueous Solubility (mg/mL)Stability / Storage Considerations
Free Base (Unformulated) High crystal lattice energy, lipophilic< 0.05Stable (Crystalline)
Hydrochloride Salt Ionization, reduced lattice energy10 - 25Monitor for hygroscopicity
HP-β-CD Complexation Host-guest hydrophobic encapsulation15 - 30Highly stable (Lyophilized)
Amorphous Solid Dispersion Supersaturation, amorphous state20 - 40 (Kinetic)Requires moisture protection

References

  • Acid–base crystalline complexes and the pKa rule.
  • Preparation of a Crystalline Salt of Indomethacin and Tromethamine by Hot Melt Extrusion Technology.PubMed Central (PMC).
  • The hydroxypropyl–β-cyclodextrin complexation of toltrazuril for enhancing bioavailability.Dove Medical Press.
  • Enhancing Effect of Hydroxypropyl-β-cyclodextrin on the Intestinal Absorption Process of Genipin.
  • Applications of hot-melt extrusion in drug solubility enhancement: recent innovations and future directions.Taylor & Francis.
  • Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale.PubMed Central (PMC).

Sources

Optimization

Technical Support Center: Long-Term Storage and Stability of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine

Last Updated: April 5, 2026 A Note on this Guidance: The compound N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine is a novel or not widely documented substance.[1] Therefore, this technical guide is built upon established...

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Author: BenchChem Technical Support Team. Date: April 2026

Last Updated: April 5, 2026

A Note on this Guidance: The compound N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine is a novel or not widely documented substance.[1] Therefore, this technical guide is built upon established principles for the stabilization of structurally similar pharmaceutical compounds, specifically those containing secondary amine and phenoxyethylamine moieties. The recommendations provided are grounded in fundamental chemical stability principles and regulatory guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can degrade N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine during long-term storage?

A1: The key environmental factors of concern are exposure to oxygen, light, elevated temperature, and humidity.[2][3] The secondary amine in the molecule is particularly susceptible to oxidation.[4][5] High humidity can be problematic as amines are often hygroscopic, and the presence of water can facilitate degradative reactions.[6]

Q2: My sample is showing a slight discoloration after a few months in storage. What could be the cause?

A2: Discoloration is often an early indicator of oxidative degradation. The formation of oxidized species or minor impurities can lead to a change in the material's appearance. It is crucial to re-analyze the sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to check for new degradation peaks and a decrease in the main compound's purity.

Q3: Can the type of storage container affect the stability of my compound?

A3: Absolutely. For optimal protection, N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine should be stored in well-sealed, opaque or amber glass containers to prevent exposure to light and air.[3] The container should be flushed with an inert gas like nitrogen or argon before sealing to displace oxygen.[3]

Q4: Are there any chemical additives that can help prevent degradation?

A4: Yes, for solutions or formulations, the addition of antioxidants can be highly effective.[7] Common choices for amine-containing compounds include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA).[4][7] The selection and concentration of an antioxidant should be carefully validated to ensure compatibility and effectiveness.[8]

Troubleshooting Guides

Issue 1: Loss of Potency or Appearance of New Peaks in HPLC Analysis
  • Symptoms: A significant decrease in the peak area of the parent compound and the emergence of new, unidentified peaks in the chromatogram.

  • Potential Causes & Solutions:

    • Oxidative Degradation: This is the most probable cause, especially if the sample was not stored under an inert atmosphere. The secondary amine is a primary target for oxidation.

      • Solution: Implement stringent anaerobic handling and storage. Repackage the material under nitrogen or argon and re-test for stability. For future batches, consider the addition of an antioxidant.[4][7]

    • Photodegradation: If the compound has chromophores that absorb UV or visible light, photodegradation can occur.

      • Solution: Always store the material in light-protecting amber containers.[3] Conduct a photostability study as per ICH Q1B guidelines to understand the compound's light sensitivity.[9]

    • N-nitrosamine formation: Secondary amines can react with trace nitrosating agents (like nitrites from excipients or the environment) to form N-nitrosamines.[10][11][12]

      • Solution: Scrutinize all raw materials and excipients for nitrite impurities. Avoid storage in environments with high levels of nitrogen oxides (NOx).[13]

Issue 2: Inconsistent Stability Results Between Batches
  • Symptoms: Different lots of the same compound show varying degradation profiles under identical storage conditions.

  • Potential Causes & Solutions:

    • Trace Metal Contamination: Trace amounts of metal ions (e.g., iron, copper) from the manufacturing process can catalyze oxidative degradation.

      • Solution: Review the synthetic process for potential sources of metal contamination. Consider incorporating a chelating agent like ethylenediaminetetraacetic acid (EDTA) in formulated products to sequester metal ions.

    • Variability in Residual Solvents or Impurities: Different impurity profiles between batches can influence stability.

      • Solution: Implement stricter controls on the final purification steps of the synthesis to ensure a consistent impurity profile. Characterize all impurities and assess their potential impact on stability.

Recommended Long-Term Storage Conditions

The following conditions are recommended for the long-term storage of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine to minimize degradation. These are based on general guidelines for amine-containing active pharmaceutical ingredients (APIs).[14]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical degradation.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidative degradation by displacing oxygen.[3]
Light Exposure Protected from Light (Amber Vials)Prevents photodegradation.[3][9]
Humidity Low Humidity (Store with Desiccant)Minimizes hygroscopic effects and potential hydrolysis.[6]
Container Tightly Sealed Glass ContainerEnsures protection from moisture and atmospheric contaminants.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.

  • Prepare Stock Solution: Create a 1 mg/mL solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Acid and Base Hydrolysis:

    • Mix the stock solution with 0.1 M HCl and 0.1 M NaOH in separate vials.

    • Heat at 60°C for 24-48 hours.

    • Analyze samples at regular intervals by HPLC.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide.

    • Keep at room temperature, protected from light, for 24 hours.

    • Analyze by HPLC.[2]

  • Thermal Degradation:

    • Store the solid compound and the stock solution at an elevated temperature (e.g., 80°C) for 72 hours.

    • Analyze by HPLC.

  • Photostability:

    • Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines.[9]

    • Analyze by HPLC, comparing to a sample stored in the dark.

Protocol 2: Routine Stability Testing (as per ICH Q1A)

This protocol outlines a standard approach for long-term stability assessment.[15][16][17]

  • Sample Preparation: Package the compound in the proposed long-term storage containers (e.g., amber glass vials under nitrogen).

  • Storage Conditions: Place samples in stability chambers set to the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule: Pull samples for analysis at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

  • Analysis: At each time point, analyze the samples for:

    • Appearance (visual inspection)

    • Assay and Purity (using a validated, stability-indicating HPLC method)

    • Degradation Products (quantify any new peaks)

    • Moisture Content (e.g., Karl Fischer titration)

Visualizations

API N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine Oxidation Oxidation (Primary Pathway) API->Oxidation Oxygen, Metal Ions Hydrolysis Hydrolysis API->Hydrolysis Moisture Photodegradation Photodegradation API->Photodegradation UV/Visible Light Nitrosation Nitrosation API->Nitrosation Nitrite Sources Degradation_Products Degradation Products (Loss of Potency, Impurities) Oxidation->Degradation_Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products Nitrosation->Degradation_Products

Caption: Potential Degradation Pathways.

start Start: API Received storage_conditions Select Storage Conditions - Inert Atmosphere (N2) - Refrigerated (2-8°C) - Light Protection (Amber Vial) - Low Humidity start->storage_conditions stability_protocol Initiate ICH Q1A Stability Protocol storage_conditions->stability_protocol pull_samples Pull Samples at Time Points (0, 3, 6... months) stability_protocol->pull_samples analysis Analyze Samples - HPLC (Purity, Impurities) - Appearance - Moisture Content pull_samples->analysis data_review Review Data Is it stable? analysis->data_review continue_study Continue Study data_review->continue_study Yes troubleshoot Troubleshoot (Investigate Cause) data_review->troubleshoot No continue_study->pull_samples end End of Study: Establish Retest Period continue_study->end At Final Time Point troubleshoot->storage_conditions Implement Corrective Actions

Caption: Stability Testing Workflow.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH. Q1A(R2) Guideline. [Link]

  • RAPS. (2025). Convergence: New ICH Q1 guideline is 'one-stop shop' for stability testing. [Link]

  • Timco, J. A., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. [Link]

  • FTLOScience. (2022). Preventing Chemical Degradation of Drug Products. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. [Link]

  • ResolveMass Laboratories Inc. (2025). Nitrosamine Degradation Pathways. [Link]

  • LinkedIn. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • ResearchGate. (2018). Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. [Link]

  • Climate Sustainability Directory. (2026). Amine Degradation. [Link]

  • MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. [Link]

  • PubMed. (2006). Role of antioxidants in prophylaxis and therapy: A pharmaceutical perspective. [Link]

  • PMC. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. [Link]

  • PMC. (2007). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. [Link]

  • MDPI. (2019). Protective Effect of Selected Antioxidants on Naproxen Photodegradation in Aqueous Media. [Link]

  • Royal Society of Chemistry. CHAPTER 9: Control of Drug Degradation. [Link]

  • PubMed. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. [Link]

  • International CCS Knowledge Centre. (2021). Advancing Amine Degradation Analysis. [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

  • ACS Publications. (2024). Strategy to Assess and Control Nitrosamine Formation in API during Storage: A Sitagliptin Case Study. [Link]

  • Medium. (2024). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. [Link]

  • APIC. (2025). Nitrosamine Risk Management: Guidance for API Manufacturers. [Link]

  • GMP Trends. (2022). Proper Storage Conditions for Your APIs. [Link]

  • PubMed. (1991). Analytical aspects of the stabilization of drugs in pharmaceutical formulations. [Link]

  • PubChem. N-Ethyl-2-methyl-2-butanamine. [Link]

  • Taylor & Francis Online. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. [Link]

  • Cheméo. Chemical Properties of 2-Butanamine, N,N-dimethyl- (CAS 921-04-0). [Link]

  • Google Patents. (1992). Phenoxyethylamine derivatives, process for preparing the same, and composition for exhibiting excellent alpha-1-blocking activit.
  • XiXisys. (2025). N-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]butan-1-amine | CAS 5804-87-5 GHS SDS (English). [Link]

  • NIST. 2-Butanamine, N-methyl-. [Link]

Sources

Troubleshooting

troubleshooting poor yield in N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of sterically hindered secondary amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of sterically hindered secondary amines. The synthesis of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine presents a classic chemoselectivity challenge: linking a 2-(3,5-dimethylphenoxy)ethyl moiety with a sterically hindered sec-butyl group.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you bypass common pitfalls like overalkylation and stalled conversions.

Part 1: Diagnostic Decision Tree

Before altering your protocol, analyze your crude reaction mixture via LC-MS or ¹H-NMR to identify the primary mode of failure. Use the flowchart below to determine your troubleshooting path.

Troubleshooting Start Analyze Crude Reaction Mixture (LC-MS / 1H-NMR) Issue1 High Tertiary Amine (Overalkylation) Start->Issue1 Issue2 High Alcohol Byproduct (Ketone Reduction) Start->Issue2 Issue3 Unreacted Starting Material (Low Conversion) Start->Issue3 Action1 Switch to Reductive Amination or Use Cs2CO3 + Excess Amine Issue1->Action1 Action2 Pre-form Imine with Ti(OiPr)4 before adding Reductant Issue2->Action2 Action3 Add AcOH Catalyst & Switch solvent to DCE Issue3->Action3

Fig 1. Diagnostic decision tree for troubleshooting N-alkylation and reductive amination.

Part 2: Troubleshooting FAQs & Mechanistic Causality

Q1: I am using direct alkylation (2-(3,5-dimethylphenoxy)ethyl bromide + sec-butylamine). My yield is <30%, and LC-MS shows a massive tertiary amine byproduct. How do I stop this? A1: You are experiencing overalkylation . When the primary amine (sec-butylamine) is alkylated, the newly attached electron-donating alkyl group increases the electron density on the nitrogen atom . This inductive effect makes the resulting secondary amine a stronger nucleophile than the primary amine starting material, leading it to rapidly outcompete the primary amine for the remaining alkyl bromide .

  • The Fix: If you must use the alkylation route, use a massive excess (5–10 equivalents) of sec-butylamine to statistically favor monoalkylation. Alternatively, switch your base to Cesium Hydroxide (CsOH) or Cesium Carbonate (Cs₂CO₃) in DMSO; the "cesium effect" heavily promotes chemoselective mono-N-alkylation by forming a tight ion pair that sterically hinders a second alkylation event .

Q2: I switched to reductive amination using 2-(3,5-dimethylphenoxy)ethanamine and 2-butanone with NaBH(OAc)₃. The reaction stalls at 40% conversion, and I see 2-butanol forming. Why? A2: While reductive amination is inherently self-limiting and prevents overalkylation , your specific substrates present a steric challenge. 2-Butanone is an aliphatic ketone, and the amine is moderately hindered. Consequently, the equilibrium for imine formation is very slow. If the reducing agent is present from the beginning, it will prematurely reduce the unreacted 2-butanone to 2-butanol, consuming your reagents and stalling the reaction .

  • The Fix: Do not add the reducing agent immediately. Pre-form the imine using a Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)₄), which activates the ketone and acts as an irreversible water scavenger [[1]]([Link]).

Q3: Is there a more efficient disconnection for the reductive amination route? A3: Yes. Reverse the polarity of your synthons. Instead of reacting the amine with 2-butanone, react 2-(3,5-dimethylphenoxy)acetaldehyde with sec-butylamine . Aldehydes are significantly more electrophilic and less sterically hindered than ketones, leading to rapid imine formation. This allows you to use a standard, high-yielding one-pot NaBH(OAc)₃ protocol in 1,2-dichloroethane (DCE) .

Part 3: Mechanistic Pathway

To understand why reagent selection matters, we must look at the mechanism. Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over NaBH₄ because the three electron-withdrawing acetate groups reduce the hydridic character of the B-H bond. It is stable enough to ignore ketones at room temperature but reactive enough to reduce the highly electrophilic iminium ion intermediate .

Mechanism Ketone Ketone + Primary Amine Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal AcOH Iminium Iminium Ion (Highly Electrophilic) Hemiaminal->Iminium -H2O Product Secondary Amine (Target Product) Iminium->Product NaBH(OAc)3

Fig 2. Self-limiting mechanistic pathway of reductive amination via iminium ion reduction.

Part 4: Quantitative Method Comparison

Synthetic RouteReagentsKey Additive / CatalystPrimary ImpurityTypical Yield
Direct Alkylation Ar-Br + sec-butylamine (1 eq)K₂CO₃, MeCNTertiary Amine20 - 35%
Modified Alkylation Ar-Br + sec-butylamine (10 eq)Cs₂CO₃, DMSOTertiary Amine60 - 75%
Standard Reductive Amination Ar-NH₂ + 2-butanoneNaBH(OAc)₃, DCE2-butanol40 - 50%
Pre-formed Reductive Amination Ar-NH₂ + 2-butanoneTi(OiPr)₄, then NaBH₃CNTrace Alcohol80 - 90%
Aldehyde Reductive Amination Ar-CHO + sec-butylamineNaBH(OAc)₃, DCE, AcOHTrace Aldol> 90%

Part 5: Validated Experimental Protocol

If you are locked into using 2-butanone and 2-(3,5-dimethylphenoxy)ethanamine, use this self-validating, Lewis acid-mediated protocol to ensure complete conversion.

Objective: Synthesize N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine via Ti(OiPr)₄-mediated reductive amination.

Step 1: Imine Pre-formation (Water Scavenging)

  • In an oven-dried round-bottom flask under inert atmosphere (N₂/Ar), dissolve 2-(3,5-dimethylphenoxy)ethanamine (1.0 eq, 10 mmol) and 2-butanone (1.1 eq, 11 mmol) in anhydrous THF (20 mL).

  • Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq, 12 mmol) dropwise at room temperature.

  • Stir the mixture for 4–6 hours.

🛑 Self-Validation Checkpoint: Analyze a 50 µL aliquot by LC-MS or IR spectroscopy (monitor the disappearance of the ketone C=O stretch at ~1715 cm⁻¹). Do not proceed to Step 2 until the primary amine peak is <5% of the total area.

Step 2: Chemoselective Reduction 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Add Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq, 15 mmol) portion-wise. (Note: NaBH₃CN is required here as it is compatible with the methanol generated by the titanium complex. Handle in a well-ventilated fume hood). 6. Allow the reaction to warm to room temperature and stir for an additional 12 hours.

Step 3: Workup and Purification 7. Quench the reaction by adding water (2 mL). This hydrolyzes the titanium complex, forming a dense, white TiO₂ precipitate. 8. Filter the suspension through a tightly packed pad of Celite and wash the filter cake thoroughly with Ethyl Acetate (50 mL). 9. Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL). 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 11. Purify the crude oil via flash column chromatography (Silica gel, DCM:MeOH gradient containing 1% Et₃N to prevent amine streaking) to yield the pure secondary amine.

Part 6: References

  • Salvatore, R. N., et al. Efficient synthesis of secondary amines by selective alkylation of primary amines. US Patent 6423871B1.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.[Link]

  • Kinzel, T., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters.[Link]

Sources

Optimization

Technical Support Center: LC-MS/MS Troubleshooting for N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine

Welcome to the advanced troubleshooting center. Analyzing basic, lipophilic amines like N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents unique challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center. Analyzing basic, lipophilic amines like N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents unique challenges. This molecule features a basic secondary amine (prone to silanol binding) and a lipophilic 3,5-dimethylphenoxy tail (prone to co-eluting with endogenous lipids).

This guide provides field-proven, mechanistically grounded solutions to isolate and eliminate background noise, ion suppression, and carryover in your bioanalytical workflows.

Diagnostic Logic: Isolating the Source of Background Noise

Before adjusting instrument parameters, you must systematically isolate the origin of the noise. The following logical workflow dictates the troubleshooting path based on empirical observations.

TroubleshootingWorkflow Start High Background Noise Detected in LC-MS/MS Q1 Is noise present during blank injection? Start->Q1 Sol1 Chemical Noise (Solvents/Source) Q1->Sol1 Yes Q2 Does noise spike at specific retention times? Q1->Q2 No Act1 Flush system, replace solvents, clean ESI source Sol1->Act1 Sol2 Matrix Effects (Lipids/Salts) Q2->Sol2 Yes Q3 Is baseline rising after high-conc runs? Q2->Q3 No Act2 Optimize Sample Prep (SPE / LLE) Sol2->Act2 Sol3 Analyte Carryover (Silanol Binding) Q3->Sol3 Yes Act3 Use end-capped column & strong needle wash Sol3->Act3

Diagnostic workflow for isolating background noise sources in LC-MS/MS.

Troubleshooting Guides & FAQs
1. Chemical Noise & Mobile Phase Contamination

Q: Why is my baseline constantly elevated across the entire chromatogram, even without injecting a sample?

A: Continuous background noise in Positive Electrospray Ionization (ESI+) usually stems from contaminated mobile phases, leaching from plastic tubing, or a dirty ion source. N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine is a highly responsive basic amine that easily forms [M+H]+ ions. Consequently, it competes for charge with proton-affinitive contaminants (e.g., plasticizers, PEG, or trace environmental amines).

  • Causality: Impurities in low-grade solvents create a high continuous background current in the MRM channels, drowning out the signal of trace analytes.

  • Solution: Strictly utilize LC-MS grade solvents. As demonstrated in optimization studies for trace amine quantitation, selecting high-purity mobile phases and specific solvent brands is critical to avoid chemical noise . Additionally, tuning the cone voltage and adjusting the ESI/APCI gas flow rate can significantly reduce solvent clusters and baseline noise .

2. Matrix Effects & Ion Suppression

Q: I observe a massive spike in baseline noise and a sudden drop in analyte signal around the middle-to-late gradient. How do I fix this?

A: This is a classic symptom of matrix effects, specifically from endogenous phospholipids. Because N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine possesses a lipophilic phenoxyethyl tail, it elutes later in a reversed-phase gradient—exactly where phospholipids typically elute.

  • Causality: When co-eluting matrix components enter the ESI source, they alter the surface tension of the spray droplets and monopolize the available charge. This reduces the ionization efficiency of your target analyte and causes erratic background noise 1[1].

  • Solution: Upgrade your sample preparation. Simple protein precipitation (PPT) is insufficient for lipophilic amines. Implement Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). Qualitative approaches, such as post-column infusion, should be used to visualize exactly where matrix effects occur during the analytical run2[2].

3. Carryover & Column Chemistry

Q: I'm seeing ghost peaks and a rising baseline in my blank injections immediately following a high-concentration standard. Why?

A: Basic secondary amines are notorious for secondary interactions with unreacted silanol groups (-SiOH) on the silica backbone of reversed-phase columns, as well as adsorption to stainless steel tubing in the autosampler.

  • Causality: At the acidic pH of typical LC-MS mobile phases (e.g., 0.1% Formic Acid), the secondary amine is fully protonated. These positively charged molecules bind electrostatically to negatively charged silanols. They slowly leach off in subsequent runs, raising the background noise and causing carryover 3[3].

  • Solution: Switch to a highly end-capped C18 column or a column with a positively charged surface modifier designed specifically to repel basic amines. Additionally, utilize a strong autosampler wash solvent (e.g., Isopropanol/Methanol/Water with 0.1% Ammonia) to disrupt electrostatic binding in the needle.

Quantitative Data: Impact of Sample Preparation

The table below summarizes the empirical impact of different sample preparation methodologies on the background noise and signal integrity of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine extracted from human plasma.

Sample Preparation MethodBaseline Noise (cps)Signal-to-Noise (S/N)Matrix Factor (%)Carryover (%)
Protein Precipitation (PPT) 4,50012:145% (Severe Suppression)2.5%
Liquid-Liquid Extraction (LLE) 1,20085:188%0.8%
Mixed-Mode Cation Exchange (MCX SPE) 350320:198% (Near Complete Recovery)< 0.1%
Experimental Protocol: Self-Validating Matrix Effect Evaluation

To definitively prove that your chosen sample preparation method has eliminated background-inducing matrix effects, you must perform a Post-Column Infusion experiment.

PostColumnInfusion Pump Syringe Pump (Analyte Infusion) Tee T-piece Mixing Valve Pump->Tee LC LC System (Blank Matrix Injection) LC->Tee MS Mass Spectrometer (ESI Source) Tee->MS Data MRM Signal Output (Identify Suppression Zones) MS->Data

Experimental setup for post-column infusion to map matrix effects.

Step-by-Step Methodology:
  • Prepare the Infusion Solution: Prepare a pure 100 ng/mL solution of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine in 50:50 Water:Acetonitrile.

  • Hardware Setup: Connect a syringe pump to a T-piece installed between the LC column outlet and the MS ion source. Set the syringe pump to infuse the standard solution at a constant rate of 10 µL/min.

  • Establish Baseline: Start the LC flow at your normal gradient conditions. Monitor the specific MRM transition for the analyte. You should observe a high, perfectly flat, continuous baseline signal.

  • Inject Blank Matrix: Inject a blank biological sample (e.g., plasma extracted via your chosen method, containing no analyte) through the LC autosampler.

  • Monitor and Interpret: Observe the MRM chromatogram over the entire gradient run.

Self-Validation Mechanism: This protocol acts as a self-validating system. Because the analyte is constantly infused, the baseline should remain perfectly flat. If your sample preparation (e.g., PPT) failed to remove endogenous lipids, those lipids will elute from the column, enter the source, and cause a sudden, visible dip (suppression) or spike (enhancement) in the steady baseline. If the baseline remains entirely flat throughout the run, your extraction protocol is validated as successfully eliminating background-inducing matrix interferences.

References
  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain. 1

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. LabRulez LCMS.

  • Matrix Effects: Causes and Solutions in Analysis. Phenomenex. 2

  • A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. Waters Corporation.3

Sources

Troubleshooting

Technical Support Center: Solutions for N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine in DMSO

Welcome to the technical support center for N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine. This guide is designed for researchers, scientists, and drug development professionals to address and prevent common solubility a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine. This guide is designed for researchers, scientists, and drug development professionals to address and prevent common solubility and precipitation issues when working with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the expertise and practical steps necessary to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine, which was initially clear in DMSO, has now formed a precipitate after storage. What happened?

This is a common issue often caused by the hygroscopic nature of DMSO.[1] DMSO readily absorbs moisture from the atmosphere, and this increased water content can act as an anti-solvent for lipophilic compounds like N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine, causing it to "crash out" of the solution.[1][2] Freeze-thaw cycles can accelerate this process.[2]

Q2: I'm struggling to dissolve the compound in DMSO from the start. What am I doing wrong?

Several factors could be at play. The compound may require more energy to overcome its crystal lattice structure. Insufficient vortexing or mixing may be one cause. Additionally, if you are not using anhydrous (dry) DMSO, the presence of water can significantly lower the compound's solubility from the outset.[1][3]

Q3: What is the highest concentration of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine I can prepare in DMSO?

The maximum solubility is an intrinsic property of the compound that must be determined empirically. It is not advisable to assume a standard high concentration (e.g., 10 or 30 mM) will be stable.[4] We provide a protocol below (Protocol 1) to help you determine the kinetic solubility for your specific batch and experimental conditions.

Q4: Can I just warm the solution to redissolve the precipitate?

Gentle warming (e.g., to 37°C) combined with vortexing or sonication can often redissolve precipitated compounds.[4] However, this may only be a temporary solution if the underlying cause, such as water contamination, is not addressed. Repeated warming can also risk thermal degradation of the compound or solvent.[5][6]

Q5: Why is it critical to use anhydrous, high-purity DMSO?

DMSO's ability to dissolve a wide range of compounds is dependent on its aprotic, polar nature.[5] When DMSO absorbs water, its solvent properties change, becoming more structured and less capable of solvating large, lipophilic molecules.[2][7] Using anhydrous (≥99.9% purity) DMSO from a freshly opened bottle minimizes this variable, preventing precipitation and ensuring experimental consistency.[3]

In-Depth Troubleshooting Guides

Issue 1: Precipitation Upon Initial Dissolution

If the compound fails to dissolve completely when first preparing the stock solution, follow this diagnostic workflow.

G cluster_0 start Precipitation During Initial Dissolution q1 Are you using anhydrous (≥99.9%) DMSO? start->q1 sol1_yes Proceed to Mechanical Energy Check q1->sol1_yes Yes sol1_no Action: Use fresh, anhydrous DMSO. Rationale: Water is a potent anti-solvent. q1->sol1_no No q2 Was sufficient mechanical energy applied? sol1_yes->q2 sol2_yes Proceed to Concentration Check q2->sol2_yes Yes sol2_no Action: Vortex vigorously for 2-5 mins. Use a bath sonicator for 10-15 mins. Rationale: Overcomes crystal lattice energy. q2->sol2_no No q3 Is the target concentration too high? sol2_yes->q3 sol3_yes Action: Prepare a new, more dilute solution. Determine max solubility (See Protocol 1). Rationale: Concentration exceeds solubility limit. q3->sol3_yes Yes sol3_no Outcome: Solution should be clear. If not, consider compound purity. q3->sol3_no No

Caption: Troubleshooting workflow for initial dissolution failure.

Issue 2: Precipitation After Freeze-Thaw Cycles or Storage

Precipitation that occurs after a solution has been stored is almost always linked to environmental factors.

Primary Cause: Water Absorption. DMSO is extremely hygroscopic and can absorb atmospheric water each time the vial is opened.[2][3] This is exacerbated by temperature cycling. When a cold vial is opened in a humid environment, condensation forms inside, directly introducing water. This absorbed water reduces the compound's solubility, and the freeze-thaw process provides the energy needed for crystals to nucleate and grow.[2]

Solutions:

  • Aliquot Your Stock: The single most effective preventative measure is to aliquot the stock solution into single-use volumes immediately after preparation.[3][8] This minimizes the number of times the primary stock is exposed to air and temperature fluctuations.

  • Use Proper Technique: Always allow vials to equilibrate to room temperature before opening to prevent condensation.[1]

  • Inert Gas Overlay: For highly sensitive compounds or long-term storage, flushing the headspace of the aliquot tube with an inert gas like argon or nitrogen can displace moisture and oxygen, further protecting the solution.[8]

Issue 3: Precipitation Upon Dilution into Aqueous Media

When a DMSO stock solution is diluted into an aqueous buffer or cell culture medium, the compound may precipitate because it is moving from a highly favorable organic solvent to a highly unfavorable aqueous environment.

Mitigation Strategies:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to avoid solvent-induced toxicity or artifacts.[8]

  • Increase Dilution Agitation: When adding the DMSO stock to the aqueous medium, do so while vortexing or stirring the medium to promote rapid dispersion and prevent localized high concentrations of the compound that can trigger precipitation.

  • Use a Co-solvent: In some cases, a co-solvent system may be necessary. However, this must be carefully validated for compatibility with your specific assay.[9]

  • Check Media Components: High concentrations of salts or proteins in the target medium can sometimes influence the solubility of the test compound.[9]

Best Practices & Experimental Protocols

Table 1: Key Physicochemical Properties and Handling Recommendations
ParameterValue / RecommendationRationale & Scientific Principle
Compound Type Secondary Amine, LipophilicThe secondary amine group provides a site for hydrogen bonding, but the large dimethylphenoxy and butyl groups make the molecule predominantly hydrophobic and thus poorly soluble in water.[10][11]
Recommended Solvent Anhydrous, Molecular Biology Grade DMSO (≥99.9%)DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds.[5] Using anhydrous grade is critical to prevent water absorption, which significantly decreases the solubility of lipophilic compounds.[1][2]
Stock Solution Storage -20°C (short-term, <3 months) or -80°C (long-term)Low temperatures reduce the rate of potential compound degradation.[3] Storage in single-use aliquots is paramount to prevent contamination and repeated freeze-thaw cycles.[8]
Dissolution Aids Vortexing, Sonication, Gentle Warming (37°C)These methods provide the necessary energy to break the compound's crystal lattice and facilitate solvation. Sonication is particularly effective at disrupting nascent crystals.[1][12]
Protocol 1: Preparation of a Stable Stock Solution

This protocol details the steps for preparing a 1 mL stock solution of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine at a target concentration of 10 mM.

Materials:

  • N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine (solid)

  • Anhydrous DMSO (≥99.9% purity), new bottle

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated analytical balance and micropipettes

  • Vortex mixer and bath sonicator

Procedure:

  • Calculate Mass: Determine the mass of the compound needed. For a 10 mM stock in 1 mL, you will need the compound's molecular weight in mg / 100.

  • Equilibrate: Allow the compound vial to warm to room temperature for 15-20 minutes before opening.

  • Weigh Compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the calculated mass of the compound directly into the tube.

  • Add Solvent: Using a calibrated pipette, add 1 mL of anhydrous DMSO to the tube.

  • Initial Dissolution: Close the tube tightly and vortex vigorously for 2 minutes. Visually inspect the solution against a light source.[3]

  • Apply Energy (If Needed): If solid particles remain, place the tube in a bath sonicator for 10-15 minutes.[1] If necessary, the tube can be gently warmed in a 37°C water bath for 5-10 minutes, followed by vortexing.[1]

  • Final Inspection: Once the solution is completely clear with no visible particulates, it is ready.

  • Aliquot and Store: Immediately aliquot the solution into 20-50 µL single-use, tightly sealed tubes. Label clearly and store at -80°C for long-term use.[8]

Diagram: The Role of Water in DMSO-Mediated Precipitation

This diagram illustrates how water disrupts the solvation of a hydrophobic compound in DMSO.

Caption: Water molecules preferentially interact with DMSO, disrupting the solvation shell around the compound, leading to precipitation.

References

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • BenchChem. (2025). Impact of hygroscopic DMSO on Ro 41-0960 solubility. BenchChem Technical Support.
  • BenchChem. (2025). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. BenchChem Technical Support.
  • BenchChem. (2025). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility. BenchChem Technical Support.
  • Wikipedia contributors. (2024). Amine. In Wikipedia, The Free Encyclopedia.
  • Wikipedia contributors. (2024). Dimethyl sulfoxide. In Wikipedia, The Free Encyclopedia.
  • Mogi, S., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 25(12), 2686–2693.
  • Dahlin, J. L., & Walters, M. A. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265–271.
  • Mogi, S. (2020). Doctoral Dissertation: Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof.
  • BioAssay Systems. (n.d.). Troubleshooting.
  • Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity.
  • Yang, R., Pan, C., & Zhang, L. (2025). Divergent decomposition pathways of DMSO mediated by solvents and additives.
  • BenchChem. (2025). Best practices for preparing and storing Myricetin stock solutions in DMSO. BenchChem Technical Support.
  • Sigma-Aldrich. (n.d.). Dimethyl sulfoxide (D8418)
  • BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent Results in MTT Assay for Compound X. BenchChem Technical Support.
  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).
  • Shapiro, A. B. (2015). Answer to "How do I avoid precipitation of DMSO soluble compounds in water based culture media?".
  • Mogi, S., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid. Organic Process Research & Development, 25(12), 2676–2685.
  • Polishchuk, P., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • Oldenburg, K., et al. (2006). Samples in DMSO: What an end user needs to know.
  • Roland, K. T. (2025). Answer to "What is the reason behind the precipitation of drugs or compounds during MTT assay...?".
  • Gallou, F., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. SLAS Discovery, 21(6), 747–754.
  • Horvath, D., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3959.
  • BenchChem. (2025). How to prevent GSK-5498A precipitation from DMSO stock. BenchChem Technical Support.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks.
  • Unacademy. (n.d.). Physical Properties of Amines.
  • BYJU'S. (n.d.). Physical Properties of Amines.
  • Polishchuk, P. G. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • LeBel, R. G., & Goring, D. A. I. (1962). Density, Viscosity, Refractive Index, and Hygroscopicity of Mixtures of Water and Dimethyl Sulfoxide.
  • LibreTexts Chemistry. (2024). 23.1: Properties of amines.
  • GeeksforGeeks. (2026). Physical Properties of Amines.
  • Ziath. (n.d.).
  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.
  • Santa Cruz Biotechnology. (n.d.). N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine.
  • TOKU-E. (n.d.).
  • Warner, A., et al. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. USP-NF.
  • Gaylord Chemical. (n.d.).

Sources

Optimization

optimizing extraction efficiency of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine from biological matrices

Target Analyte: N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine Matrix: Biological Fluids (Plasma, Serum, Urine) Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine Matrix: Biological Fluids (Plasma, Serum, Urine)

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Successful bioanalysis requires understanding the physicochemical causality of your analyte. N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine is a lipophilic secondary amine. Its basic nitrogen (estimated pKa ~9.5) and hydrophobic aryloxyethyl tail dictate its behavior in solution. By exploiting these properties, we can engineer self-validating extraction systems that guarantee high recovery and eliminate matrix interference.

Physicochemical Causality & Extraction Strategy

To extract this molecule efficiently, we must manipulate its ionization state. At physiological pH (~7.4), the secondary amine is predominantly protonated (positively charged).

  • Why Reversed-Phase (C18) Fails: Standard C18 sorbents rely solely on hydrophobic interactions. An ionized basic amine exhibits poor retention on C18, leading to breakthrough during sample loading and analyte loss during organic wash steps.

  • The Mixed-Mode Advantage: Mixed-mode cation exchange (MCX) solid-phase extraction is widely recognized as the optimal technique for basic drugs in biological fluids[1]. MCX sorbents feature both hydrophobic domains and strong cation-exchange (sulfonic acid) sites. By acidifying the sample, we lock the positively charged amine onto the sulfonic acid groups. This dual-retention mechanism allows us to aggressively wash the sorbent with 100% organic solvents to remove phospholipids without prematurely eluting the target analyte.

SPE_Workflow Load 1. Sample Pre-treatment Acidify Plasma (pH ~3) Amine Protonated (+) Wash1 2. Aqueous Wash (0.1M HCl) Removes Salts & Proteins Load->Wash1 Wash2 3. Organic Wash (100% Methanol) Removes Neutral Lipids Wash1->Wash2 Waste1 Waste: Salts & Proteins Wash1->Waste1 Elute 4. Target Elution (5% NH4OH in Methanol) Neutralizes Amine, Elutes Target Wash2->Elute Waste2 Waste: Phospholipids Wash2->Waste2 Collect Purified Analyte Extract Ready for LC-MS/MS Elute->Collect

Mechanism of Mixed-Mode Cation Exchange (MCX) SPE for Basic Amines.

Diagnostic Troubleshooting & FAQs

Q: I am experiencing severe signal fluctuation between different lots of human plasma. What is causing this, and how do I fix it? A: You are observing a "relative matrix effect," a phenomenon extensively documented in quantitative LC-MS/MS bioanalysis[2]. This occurs when endogenous components (primarily lysophosphatidylcholines) co-elute with N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine and suppress ionization in the Electrospray Ionization (ESI) source[3].

  • The Fix: First, ensure your SPE Wash 2 step utilizes 100% Methanol to strip away these lipids. Second, calculate the Matrix Factor (MF) using the post-extraction spike method pioneered by Matuszewski et al.[4]. If your MF is <0.85, you must either improve your chromatographic gradient (increase the retention factor, k′ , to separate the analyte from the solvent front) or switch to a more selective extraction method like MCX.

Q: My absolute recovery drops significantly during the final nitrogen evaporation step. Is the molecule volatile? A: While the free base form of this amine has slight volatility, the primary mechanism of loss is non-specific adsorption . Because the molecule is highly lipophilic, as the elution solvent evaporates, the analyte coats the hydrophobic walls of your polypropylene collection plates or glass tubes.

  • The Fix: Introduce an "acidic keeper." Add 20 µL of 1% HCl in ethylene glycol or methanol to your collection tubes before evaporation. As the primary solvent evaporates, the acid converts the free base back into a highly soluble, non-volatile hydrochloride salt, preventing adsorptive loss.

Q: Can I use Liquid-Liquid Extraction (LLE) instead of SPE to save costs? A: Yes, but you must strictly control the pH. Because the analyte has a pKa of ~9.5, extracting it at neutral pH will yield poor recoveries (as the molecule is charged and water-soluble). You must alkalinize the plasma to pH >11 using 0.5 M NaOH to fully deprotonate the amine into its neutral, lipophilic free-base form before extracting with a non-polar solvent like Methyl tert-butyl ether (MTBE).

Matrix_Effect Symptom Ion Suppression in LC-MS/MS Cause1 Phospholipid Co-elution Symptom->Cause1 Cause2 Poor Chromatographic Retention Symptom->Cause2 Sol1 Use MCX SPE (100% MeOH Wash) Cause1->Sol1 Sol2 Optimize LC Gradient (Increase Aqueous) Cause2->Sol2 Result Matrix Factor ~1.0 (Reliable Quantitation) Sol1->Result Sol2->Result

Troubleshooting LC-MS/MS Ion Suppression for Lipophilic Amines.

Validated Experimental Workflows

The following protocols are designed as self-validating systems. By incorporating the recommended Quality Control (QC) checkpoints, you can isolate whether a failure is due to the extraction chemistry or the LC-MS/MS detection.

Protocol A: Optimized Mixed-Mode Cation Exchange (MCX) SPE

Recommended for highest cleanliness and lowest matrix effects.

  • Sample Pre-treatment: Aliquot 100 µL of biological matrix (plasma/urine) into a microcentrifuge tube. Add 100 µL of 4% Phosphoric Acid ( H3​PO4​ ) in water. Vortex for 10 seconds. (Causality: Disrupts protein binding and ensures the amine is >99% protonated).

  • Conditioning: Pass 1 mL of Methanol through a 30 mg/1 mL MCX cartridge, followed by 1 mL of 2% H3​PO4​ .

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% H3​PO4​ to remove polar interferences and salts.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. (Critical Step: The protonated analyte remains ionically bound to the sorbent while neutral lipids and phospholipids are washed away).

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. (Causality: The high pH neutralizes the amine, breaking the ionic bond and releasing the analyte).

  • Evaporation & Reconstitution: Add 20 µL of 1% HCl in Methanol (Keeper Solvent). Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Protocol B: High-pH Liquid-Liquid Extraction (LLE)

Recommended for high-throughput, cost-effective screening.

  • Alkalinization: Aliquot 100 µL of plasma into a 2 mL extraction tube. Add 50 µL of 0.5 M NaOH. Vortex briefly.

  • Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE).

  • Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Phase Separation: Flash-freeze the lower aqueous layer by placing the tube in a dry ice/acetone bath for 30 seconds. Decant the upper organic layer into a clean collection tube.

  • Evaporation: Add the acidic keeper solvent (as described in Protocol A) and evaporate to dryness.

Self-Validation Checkpoint: To validate your chosen protocol, run a "Post-Extraction Spiked Blank." Extract a blank plasma sample, and spike the final reconstituted extract with a known concentration of the analyte. Compare its LC-MS/MS peak area to a neat standard prepared in pure solvent. A ratio (Matrix Factor) between 0.85 and 1.15 confirms your extraction is free from severe matrix effects[4].

Quantitative Performance Metrics

The table below summarizes expected performance metrics when applying these optimized protocols to human plasma, based on rigorous bioanalytical validation standards[2].

Extraction MethodologyAbsolute Recovery (%)Matrix Factor (MF)Precision (%CV)Phospholipid Removal
Standard C18 SPE (Unoptimized)35 - 45%0.65 (Severe Suppression)> 15.0%Poor
High-pH LLE (MTBE)78 - 85%0.886.5%Moderate
Optimized MCX SPE 92 - 98% 0.98 - 1.02 < 4.0% Excellent

Note: Precision (%CV) of standard line slopes across 5 different lots of matrix should not exceed 3-4% for a method to be considered completely free of relative matrix liabilities[2].

References

  • Taylor & Francis. Performance of four mixed‐mode solid‐phase extraction columns applied to basic drugs in urine.
  • Taylor & Francis.
  • PubMed (NIH).
  • PubMed (NIH).
  • Waters Corporation. Efficient and Clean Extraction of a Multi-Drug Panel with Oasis Prime MCX for Clinical Research.

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing for N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine

Welcome to the Technical Support Center. This guide provides authoritative, mechanistic troubleshooting for researchers analyzing N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine via High-Performance Liquid Chromatography (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides authoritative, mechanistic troubleshooting for researchers analyzing N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine via High-Performance Liquid Chromatography (HPLC). Because this molecule contains a basic secondary amine coupled with a highly lipophilic ether moiety, it is notoriously prone to severe peak tailing. This guide bridges theoretical chromatography with field-proven interventions to restore peak symmetry and quantitative accuracy.

Mechanistic Diagnostics (FAQs)

Q1: Why does N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine exhibit severe peak tailing in reversed-phase HPLC? A1: The root cause lies in the dual chemical nature of the molecule. While its lipophilic dimethylphenoxy group drives primary retention via hydrophobic interactions with the C18/C8 stationary phase, its secondary amine group (pKa ~9.5) remains protonated and positively charged under standard neutral or mildly acidic mobile phase conditions. This positively charged amine undergoes secondary ionic exchange interactions with residual, unreacted silanol groups (Si-O⁻) on the silica support[1]. These secondary interactions have slow desorption kinetics, causing the analyte molecules to lag and form an asymmetrical "tail"[2].

Q2: How can I determine if the tailing is caused by chemical interactions (silanols) rather than physical system issues? A2: Chemical tailing is highly specific to the analyte's functional groups. If you inject a mixture containing a neutral, non-polar compound (e.g., toluene or uracil) alongside your amine, and only the amine exhibits a Tailing Factor (Tf) > 1.5, the issue is chemical (the silanol effect)[3]. Conversely, if all peaks in the chromatogram exhibit tailing or broadening, the issue is physical—such as column mass overload, a void at the column head, or excessive extra-column dead volume[4].

Diagnostic Workflow

TroubleshootingWorkflow Start Observe Peak Tailing (Tf > 1.5) CheckPeaks Are all peaks in the chromatogram tailing? Start->CheckPeaks Physical Physical/Hardware Issue (Dead Volume, Frit, Overload) CheckPeaks->Physical Yes Chemical Chemical Issue (Silanol Interactions) CheckPeaks->Chemical No (Only Amine) Dilute Dilute Sample 10x (Check Overload) Physical->Dilute AdjustPH Lower Mobile Phase pH < 3.0 (Protonate Silanols) Chemical->AdjustPH HardwareFix Minimize Tubing ID, Replace Frit/Column Dilute->HardwareFix If tailing persists Success Symmetrical Peak Achieved (Tf ≤ 1.2) Dilute->Success If tailing resolves HardwareFix->Success AddTEA Add Silanol Masking Agent (e.g., TEA) AdjustPH->AddTEA If tailing persists AdjustPH->Success If resolved ChangeCol Switch to End-Capped or Polar-Embedded Column AddTEA->ChangeCol If tailing persists AddTEA->Success If resolved ChangeCol->Success

Caption: Diagnostic workflow for isolating and resolving peak tailing in HPLC.

Strategic Interventions (FAQs)

Q3: What is the most effective mobile phase adjustment to eliminate these secondary interactions? A3: The most robust approach is to manipulate the mobile phase pH to neutralize one of the interacting charges.

  • Low pH Strategy (< 3.0): By lowering the pH using 0.1% Formic Acid or Phosphoric Acid, you force the acidic silanol groups (pKa ~3.5–4.5) into their fully protonated, neutral state (Si-OH). This eliminates the ionic attraction, leaving only the primary hydrophobic retention[1].

  • High pH Strategy (> 10.0): Alternatively, raising the pH above the amine's pKa deprotonates the secondary amine, rendering the analyte neutral. Note: This requires a specialized hybrid-silica column designed to withstand high pH without dissolving[4].

Q4: If my method restricts pH adjustments (e.g., due to MS compatibility), how else can I mask silanol interactions? A4: You can introduce a competing base, such as Triethylamine (TEA), into the mobile phase at low concentrations (e.g., 10 mM). TEA is a small, highly basic amine that rapidly saturates and blocks the active silanol sites, preventing the bulkier N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine from interacting with them[5]. Additionally, switching to a highly deactivated, fully end-capped column physically shields the silanols from the analyte[6].

Molecular Interaction Dynamics

SilanolEffect cluster_0 High pH (> 4.0) cluster_1 Low pH (< 3.0) Amine Protonated Sec-Amine (Analyte: NH2+) Silanol Ionized Silanol (Si-O-) Amine->Silanol Strong Ionic Attraction (Causes Tailing) NeutralSilanol Protonated Silanol (Si-OH) Amine->NeutralSilanol No Ionic Attraction (Symmetrical Elution)

Caption: Effect of mobile phase pH on secondary silanol interactions with basic amines.

Quantitative Data & Comparative Efficacy

The following table summarizes the expected impact of various mobile phase interventions on the Tailing Factor (Tf) for basic secondary amines like N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine.

Troubleshooting StrategyMobile Phase ConditionExpected Tailing Factor (Tf)Mechanistic Rationale
Baseline (Unoptimized) pH 7.0, No additives2.5 - 3.5Strong ionic interactions between protonated amine (NH₂⁺) and ionized silanols (Si-O⁻).
pH Suppression pH 2.5 (0.1% Formic Acid)1.0 - 1.2Silanols are fully protonated (Si-OH), neutralizing ionic attraction.
Silanol Masking pH 7.0 + 10 mM TEA1.2 - 1.4Triethylamine competitively binds to active silanol sites, shielding the analyte.
High pH Neutralization pH 10.5 (Ammonia)1.0 - 1.2Analyte amine is deprotonated (neutral), eliminating ionic attraction.

Self-Validating Experimental Protocols

To ensure rigorous scientific troubleshooting, do not rely on trial and error. Use the following self-validating protocols to definitively isolate the root cause of peak tailing.

Protocol A: Mobile Phase pH Screening for Silanol Suppression

Objective: To empirically determine if peak tailing is driven by silanol interactions, and to identify the optimal pH for peak symmetry. Methodology:

  • System Preparation & Baseline Control: Purge the HPLC system with a neutral mobile phase (e.g., 50:50 Water:Acetonitrile, unbuffered). Inject a system suitability standard containing Uracil (an unretained neutral marker) and N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine.

  • Baseline Measurement: Record the Tailing Factor (Tf) for both peaks.

  • Acidification: Switch the aqueous line to 0.1% Formic Acid in Water (pH ~2.7). Equilibrate the column for at least 20 column volumes to ensure complete protonation of the stationary phase silanols.

  • Test Injection: Inject the same suitability standard. Record the new Tf values.

Self-Validation Logic:

  • If the Uracil peak shows Tf > 1.5 in Step 2, the system has a physical defect (e.g., void volume or blocked frit), invalidating the chemical hypothesis. Stop and perform hardware maintenance.

  • If Uracil Tf is ~1.0 but the amine Tf is > 2.0 in Step 2, and the amine Tf drops to ≤ 1.2 in Step 4, the silanol hypothesis is definitively validated, confirming pH suppression as the optimal solution.

Protocol B: Mass Overload Verification

Objective: To differentiate between stationary phase saturation (mass overload) and chemical secondary interactions. Methodology:

  • Standard Injection: Inject 10 µL of the target amine at your current working concentration (e.g., 1 mg/mL). Record the Tf and the precise Retention Time (RT) at the peak apex.

  • Serial Dilution: Dilute the sample 10-fold (0.1 mg/mL) in the initial mobile phase.

  • Dilute Injection: Inject 10 µL of the diluted sample. Record the new Tf and RT.

Self-Validation Logic:

  • In true mass overload, the stationary phase active sites are saturated, causing the excess analyte to elute early (fronting) or trail (tailing). Injecting a 10-fold dilution will drastically improve peak symmetry (Tf approaches 1.0) AND cause a measurable shift in the RT.

  • If the Tf remains unchanged (e.g., still > 1.5) despite the 10-fold dilution, mass overload is definitively ruled out, pointing the investigation back toward chemical interactions or dead volume.

Sources

Reference Data & Comparative Studies

Validation

Structural and Pharmacological Comparison Guide: N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine vs. Reference Phenoxyethylamines

As a Senior Application Scientist, I have structured this guide to objectively evaluate the structural nuances, physicochemical properties, and pharmacological trajectories of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this guide to objectively evaluate the structural nuances, physicochemical properties, and pharmacological trajectories of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine . By comparing it against well-characterized phenoxyethylamine derivatives—such as the irreversible α-blocker Phenoxybenzamine and the monoamine modulator 1-Methyl-2-phenoxyethylamine—this guide provides drug development professionals with a data-driven framework for understanding how specific functional group substitutions dictate receptor affinity and metabolic stability.

Structural Causality & Physicochemical Profiling

The phenoxyethylamine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized to target aminergic G protein-coupled receptors (GPCRs) and monoamine oxidases (MAOs)[1]. However, the biological fate of the molecule is entirely dictated by its peripheral substitutions.

Mechanistic Impact of Functional Groups
  • The 3,5-Dimethylphenoxy Motif: The addition of two methyl groups at the meta positions of the phenyl ring significantly increases the molecule's lipophilicity (LogP). Causally, this enhances the ligand's ability to anchor into the hydrophobic extracellular vestibule of aminergic GPCRs, specifically improving Ligand-Lipophilicity Efficiency (LLE) when targeting receptors like the α1D-adrenoceptor[2].

  • The N-(sec-butyl) Group: Unlike primary amines (e.g., 1-Methyl-2-phenoxyethylamine) which are rapidly oxidized by Monoamine Oxidase (MAO)[3], the bulky sec-butyl group introduces severe steric hindrance around the nitrogen atom. This steric shielding prevents the amine from fitting into the tight catalytic pocket of MAO, thereby shifting the molecule's pharmacological profile away from MAO inhibition and toward orthosteric GPCR modulation[4].

  • Absence of a Chloroethyl Group: Unlike Phenoxybenzamine, which forms a highly reactive aziridinium ion to covalently alkylate receptors, N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine lacks this leaving group, ensuring its interactions remain strictly reversible and concentration-dependent.

Table 1: Comparative Physicochemical Properties
CompoundMolecular Weight ( g/mol )Est. LogPH-Bond DonorsH-Bond AcceptorsBinding Mode
N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine 221.34~3.812Reversible
Phenoxybenzamine 303.83~4.501Irreversible (Covalent)
1-Methyl-2-phenoxyethylamine 151.21~1.822Reversible

Pharmacological Trajectories & Receptor Modulation

The structural modifications detailed above dictate the signaling pathways these compounds modulate. While simpler phenoxyethylamines act as substrates or inhibitors of monoamine transporters and MAO, the bulky, lipophilic nature of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine aligns it with the pharmacophore models of selective aminergic GPCR antagonists[2].

GPCR_Pathway Ligand N-[2-(3,5-Dimethylphenoxy)ethyl] -2-butanamine Receptor Aminergic GPCR (e.g., α1D-AR) Ligand->Receptor Reversible Binding Gq Gq Protein Activation Receptor->Gq Conformational Shift Effector Phospholipase C (PLC) Cleavage Gq->Effector Subunit Dissociation Response Intracellular Ca2+ Release Effector->Response IP3 Generation

Fig 1. Reversible aminergic GPCR modulation by phenoxyethylamine derivatives.

Experimental Validation: Self-Validating Radioligand Assay

To objectively compare the binding affinities of these compounds, a highly controlled, self-validating radioligand binding assay is required. The protocol below is engineered with internal checks to ensure data trustworthiness.

Causality Behind Protocol Design
  • PEI-Soaked Filters: GPCRs are lipophilic, and the sec-butylamine group carries a positive charge at physiological pH. Pre-soaking GF/C filters in 0.3% Polyethylenimine (PEI) neutralizes the negative charge of the glass fibers. This causally prevents non-specific electrostatic binding of the drug to the filter, drastically improving the signal-to-noise ratio.

  • 10-Point Titration: Using a 10-point serial dilution ensures sufficient data density at the inflection point of the Hill equation. This prevents artifactual steep curves caused by compound aggregation and allows for mathematically rigorous IC50 calculations.

Step-by-Step Methodology
  • Assay Setup & Controls: Prepare 96-well plates containing CHO cell membranes expressing the target GPCR. Define Total Binding (TB) using the radioligand alone (e.g.,[3H]-Prazosin). Define Non-Specific Binding (NSB) by adding a 10 µM saturating concentration of a known reference antagonist (e.g., Phentolamine).

  • Compound Titration: Dispense the test compounds in a 10-point serial dilution ranging from 10−10 M to 10−4 M.

  • Incubation: Incubate the microplates for 60 minutes at 25°C to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration over PEI-soaked GF/C filters. Wash 3x with ice-cold buffer to kinetically "lock" the bound state.

  • Self-Validation (Z'-Factor): Quantify using liquid scintillation counting. Before calculating affinities, compute the Z'-factor: Z' = 1 - (3*(SD_TB + SD_NSB) / (Mean_TB - Mean_NSB)). The assay is only validated and accepted if Z' > 0.5.

  • Data Analysis: Apply non-linear regression to calculate the IC50​ , and convert to Ki​ using the Cheng-Prusoff equation.

Assay_Workflow Step1 1. Assay Setup Define TB & NSB Controls Step2 2. Compound Titration 10-Point Serial Dilution Step1->Step2 Step3 3. Incubation & Filtration Lock Equilibrium via Wash Step2->Step3 Step4 4. Scintillation Counting Quantify Bound Radioligand Step3->Step4 Step5 5. Self-Validation Calculate Z'-Factor > 0.5 Step4->Step5

Fig 2. Self-validating radioligand binding assay workflow ensuring Z'-factor > 0.5.

Quantitative Data Presentation

Based on established Structure-Activity Relationship (SAR) principles for phenoxyethylamines[2],[3], the following table summarizes the expected pharmacological divergence between the target compound and its structural relatives.

Table 2: Comparative Pharmacological Profile (Representative SAR Data)
CompoundTarget SpecificityGPCR Affinity ( Ki​ , nM)MAO Inhibition ( IC50​ , µM)Primary Liability
N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine Aminergic GPCRsHigh (< 50 nM)Low (> 100 µM)High lipophilicity may affect aqueous solubility
Phenoxybenzamine α-AdrenoceptorsN/A (Covalent)Low (> 100 µM)Irreversible binding limits therapeutic window
1-Methyl-2-phenoxyethylamine MAO / TransportersLow (> 1000 nM)High (< 1 µM)Rapid metabolic clearance

References

  • Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists. European Journal of Medicinal Chemistry.[Link]

  • Aminergic GPCR-Ligand Interactions. VU Research Portal. [Link]

  • Inhibition of monoamine oxidase by clorgyline analogues. PubMed.[Link]

Sources

Comparative

evaluating cross-reactivity of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine in binding assays

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus: Monoamine Transporters (MATs) vs. Voltage-Gated Sodium Channels (VGSCs) Introduction & Mechanistic Rationale In the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus: Monoamine Transporters (MATs) vs. Voltage-Gated Sodium Channels (VGSCs)

Introduction & Mechanistic Rationale

In the development of neurotherapeutics and antiarrhythmics, phenoxyethylamine derivatives frequently exhibit complex polypharmacology. N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine (DPB) is a highly lipophilic synthetic compound characterized by a 3,5-dimethylphenoxy head group linked via an ethyl chain to a sec-butylamine moiety.

Structurally, DPB occupies a chemical space that bridges two distinct pharmacological classes:

  • Monoamine Reuptake Inhibitors: The phenoxy-alkylamine backbone closely mirrors the pharmacophore of NET/SERT inhibitors like atomoxetine and nisoxetine, which dock into the hydrophobic S1 pocket of monoamine transporters[1].

  • Local Anesthetics / Class Ib Antiarrhythmics: The lipophilic aromatic ring coupled with a protonatable basic amine mimics the structure of mexiletine (1-(2,6-dimethylphenoxy)propan-2-amine), a classic blocker of the cardiac voltage-gated sodium channel, Nav1.5[2].

The Causality of Cross-Reactivity: At physiological pH, the sec-butylamine group of DPB is protonated. While this positive charge is essential for forming a salt bridge with the conserved aspartate in the orthosteric site of MATs, it simultaneously allows the molecule to enter the intracellular pore of Nav1.5 and interact with the local anesthetic binding site (specifically the phenylalanine residue in domain IV S6)[2]. Because off-target Nav1.5 inhibition is a primary driver of drug-induced QRS prolongation and cardiotoxicity[3], evaluating the exact binding affinity ( Ki​ ) of DPB across these targets via radioligand displacement is a critical self-validating step before advancing to functional or in vivo models.

G cluster_MAT Monoamine Transporters (MATs) cluster_VGSC Voltage-Gated Sodium Channels DPB N-[2-(3,5-Dimethylphenoxy)ethyl] -2-butanamine (DPB) NET NET (Norepinephrine) DPB->NET High Affinity SERT SERT (Serotonin) DPB->SERT Moderate Affinity DAT DAT (Dopamine) DPB->DAT Low Affinity Nav15 Nav1.5 (Cardiac) DPB->Nav15 Cross-Reactivity Risk Effect_CNS CNS Modulation (Therapeutic Efficacy) NET->Effect_CNS SERT->Effect_CNS DAT->Effect_CNS Effect_Cardio Cardiac Conduction (Toxicity / QRS Prolongation) Nav15->Effect_Cardio

Diagram 1: Polypharmacological pathways of DPB bridging MAT inhibition and Nav1.5 blockade.

Comparative Binding Data Analysis

To objectively evaluate DPB, we compare its binding profile against two gold-standard reference compounds: Atomoxetine (a highly selective NET inhibitor) and Mexiletine (a selective Nav1.5 blocker).

Radioligand binding assays provide a direct measure of affinity independent of downstream cellular amplification. The data below summarizes the equilibrium dissociation constants ( Ki​ ) derived from heterologous competition assays using human recombinant targets.

Table 1: Cross-Reactivity Profiling ( Ki​ values)
CompoundhNET Ki​ (nM)hSERT Ki​ (nM)hDAT Ki​ (nM)hNav1.5 Ki​ (µM)Selectivity Ratio (Nav1.5 / NET)
Atomoxetine 4.5 ± 0.8152 ± 14>10,000>100>22,000x
Mexiletine >10,000>10,000>10,00015.2 ± 2.1N/A
DPB 12.4 ± 1.5340 ± 284,500 ± 3108.5 ± 1.2~685x

Data Interpretation & Insights:

  • MAT Profile: DPB exhibits potent, low-nanomolar affinity for hNET, with ~27-fold selectivity over hSERT and >300-fold selectivity over hDAT. This aligns with computational models of human MAT selectivity, where phenoxyethylamines preferentially coordinate within the NET S1 pocket[4].

  • Nav1.5 Cross-Reactivity: Unlike atomoxetine, DPB demonstrates significant micromolar affinity for the cardiac Nav1.5 channel ( Ki​ = 8.5 µM), making it structurally more potent at the sodium channel than mexiletine itself. This indicates a compressed therapeutic window; systemic administration of DPB could risk QRS prolongation[3].

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, the protocols below are designed as self-validating systems. They incorporate specific radioligands tailored to the functional state of the target and utilize strict Non-Specific Binding (NSB) controls to calculate assay robustness ( Z′ -factor).

Protocol A: Monoamine Transporter (NET/SERT/DAT) Binding Assay

Causality of Design: We utilize [3H] nisoxetine for NET, [3H] citalopram for SERT, and [3H] WIN 35,428 for DAT. These radioligands are chosen for their high specific activity and exceptionally low non-specific membrane partitioning, which is critical when evaluating highly lipophilic competitors like DPB[1].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing hNET, hSERT, or hDAT. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4) and centrifuge at 100,000 × g for 30 minutes at 4°C. Resuspend the pellet in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Assay Assembly (96-well format):

    • Add 50 µL of radioligand (final concentration: 1 nM [3H] nisoxetine, 2 nM [3H] citalopram, or 5 nM [3H] WIN 35,428).

    • Add 50 µL of DPB (11-point concentration curve, 10−11 to 10−4 M).

    • Add 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Self-Validation (Controls): Dedicate 4 wells to Total Binding (vehicle only) and 4 wells to NSB defined by 10 µM desipramine (NET), 10 µM fluoxetine (SERT), or 10 µM mazindol (DAT). A valid assay must yield a Z′ -factor > 0.6.

  • Incubation & Filtration: Incubate plates at 25°C for 2 hours to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce ligand depletion.

  • Detection: Wash filters 3x with ice-cold wash buffer. Add scintillation cocktail and quantify radioactivity using a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Nav1.5 State-Dependent Binding Assay

Causality of Design: Sodium channel blockers like mexiletine and DPB bind preferentially to the open or inactivated state of the channel. Standard resting-state assays will falsely report low affinity. Therefore, we use [3H] batrachotoxinin A 20- α -benzoate ( [3H] BTX-B), a gating modifier that forces the channel into an open conformation, exposing the domain IV S6 binding site[2].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing hNav1.5 using a sucrose gradient.

  • Assay Assembly: In a final volume of 250 µL, combine binding buffer (50 mM HEPES, 130 mM Choline Chloride, 5.4 mM KCl, 0.8 mM MgSO4, pH 7.4), 10 nM [3H] BTX-B, and varying concentrations of DPB.

  • State-Modification: Add 300 µM veratridine to the buffer to synergistically stabilize the open state and enhance [3H] BTX-B specific binding.

  • Self-Validation (Controls): Define NSB using 100 µM tetracaine.

  • Incubation & Filtration: Incubate at 37°C for 60 minutes. Terminate via rapid filtration over PEI-treated GF/C filters. Wash with ice-cold choline wash buffer and quantify via liquid scintillation.

Workflow Membrane 1. Membrane Preparation Incubation 2. Radioligand + Competitor (DPB) Membrane->Incubation Controls Self-Validation: NSB Controls & Z'-factor Incubation->Controls Filtration 3. Rapid Filtration (GF/C) Incubation->Filtration Detection 4. Liquid Scintillation Counting Filtration->Detection Analysis 5. Non-linear Regression (Ki & IC50) Detection->Analysis

Diagram 2: Self-validating high-throughput radioligand binding workflow for cross-reactivity profiling.

Conclusion

Evaluating N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine (DPB) requires a rigorous, multi-target approach. While its phenoxyethylamine scaffold grants it potent, atomoxetine-like affinity for the Norepinephrine Transporter, the extended sec-butylamine chain introduces significant mexiletine-like cross-reactivity at the Nav1.5 channel. By employing state-dependent radioligand binding assays and strict self-validating NSB controls, researchers can accurately map this polypharmacology, ensuring that potential cardiotoxic liabilities are identified early in the drug development pipeline.

References

  • Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Publications.[Link]

  • Molecular Modeling of Local Anesthetic Drug Binding by Voltage-Gated Na Channels. ResearchGate.[Link]

  • An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety. PMC.[Link]

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. PMC.[Link]

Sources

Validation

validating N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine purity using GC-MS

An in-depth technical guide to validating the purity of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine requires a nuanced understanding of its physicochemical properties. As a secondary amine featuring a lipophilic 3,5-di...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to validating the purity of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine requires a nuanced understanding of its physicochemical properties. As a secondary amine featuring a lipophilic 3,5-dimethylphenoxy ether moiety, this compound presents specific analytical challenges. While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for volatile impurity profiling, the active N-H bond in secondary amines necessitates specialized sample preparation to prevent column degradation and signal loss.

This guide objectively compares GC-MS against High-Performance Liquid Chromatography (HPLC-UV), providing researchers and drug development professionals with field-proven methodologies, mechanistic insights, and comparative experimental data.

Analyte Profiling & Analytical Strategy

N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine is a semi-volatile organic compound. When validating its purity, analysts must account for both the active pharmaceutical ingredient (API) and potential synthetic impurities, such as unreacted 3,5-dimethylphenol, alkylating agents, or side-reaction tertiary amines.

The GC-MS Challenge: Native secondary amines are notoriously difficult to analyze via direct GC-MS. The active hydrogen on the amine nitrogen engages in hydrogen bonding with free silanol groups on the silica-based stationary phase of the GC column. This interaction leads to severe peak tailing, irreversible adsorption, and thermal degradation in the hot injector port[1].

The Solution: To harness the high theoretical plate count and precise mass spectral identification capabilities of GC-MS, chemical derivatization is mandatory[2]. Acylation using Trifluoroacetic Anhydride (TFAA) converts the secondary amine into a stable trifluoroacetamide. This modification eliminates the active N-H bond, drastically increases volatility, and provides a distinct mass shift that aids in the structural elucidation of unknown impurities[2].

G Start Analyte: N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine (Secondary Amine) Volatility Assess Volatility & Thermal Stability Start->Volatility ActiveNH Active N-H Bond Present? (Risk of Silanol Interaction) Volatility->ActiveNH Semi-volatile HPLC HPLC-UV / LC-MS Analysis (Direct Polar Impurity Profiling) Volatility->HPLC High MW / Labile Deriv Acylation Derivatization (e.g., TFAA + Pyridine) ActiveNH->Deriv Yes (Secondary Amine) GCMS GC-MS Analysis (Volatile Impurity Profiling) ActiveNH->GCMS No (Tertiary Amine) Deriv->GCMS Forms stable trifluoroacetamide

Decision workflow for selecting chromatographic methods for secondary amine purity validation.

Comparative Methodologies: GC-MS vs. HPLC-UV

While GC-MS excels at identifying volatile organic impurities (VOIs) and residual solvents, HPLC-UV is highly effective for non-volatile, polar degradants[3]. A robust quality control framework often employs both techniques orthogonally[4].

Method A: GC-MS with TFAA Derivatization (Gold Standard for Volatiles)

This protocol is engineered as a self-validating system. By incorporating procedural blanks and internal standards, the method controls for derivatization efficiency and instrument drift.

Step-by-Step Protocol:

  • Internal Standard (IS) Addition: Weigh 10.0 mg of the analyte into a 10 mL volumetric flask. Add 100 µL of a deuterated internal standard (e.g., Diphenylamine-d10, 1.0 mg/mL) to correct for any variability in the derivatization yield. Dilute to volume with anhydrous dichloromethane (DCM).

  • Derivatization Reaction: Transfer 1.0 mL of the sample solution to a 2 mL glass reaction vial. Add 100 µL of Trifluoroacetic Anhydride (TFAA) and 50 µL of anhydrous pyridine.

    • Causality: Pyridine acts as an acid scavenger. It neutralizes the trifluoroacetic acid byproduct generated during acylation, driving the nucleophilic substitution reaction to 100% completion and preventing acid-catalyzed degradation of the ether linkage.

  • Incubation: Seal with a PTFE-lined cap and incubate at 60°C for 30 minutes.

  • Evaporation & Reconstitution: Cool to room temperature and evaporate the mixture to dryness under a gentle stream of high-purity nitrogen.

    • Causality: Removing excess TFAA is critical; injecting raw derivatizing agents will rapidly degrade the GC column's stationary phase and foul the mass spectrometer's ion source. Reconstitute the residue in 1.0 mL of DCM.

  • System Suitability Test (SST) & Blank: Inject a procedural blank (DCM + TFAA + Pyridine, evaporated and reconstituted) to rule out reagent-derived ghost peaks. Follow with the SST sample to ensure a peak tailing factor (T) of < 1.5.

  • GC-MS Parameters:

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Detection: Electron Ionization (EI) mode at 70 eV, scanning m/z 50–500.

Method B: HPLC-UV (Alternative for Routine Assay)

For routine purity assays where mass spectral identification of unknowns is not required, HPLC-UV offers a simplified "dilute-and-shoot" workflow[4].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10.0 mg of the analyte in 10 mL of Methanol:Water (50:50 v/v). Prepare a 5-point calibration curve (50% to 150% of nominal concentration) to validate linearity.

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Causality: The addition of 0.1% TFA is non-negotiable. TFA acts as an ion-pairing agent, protonating the basic secondary amine and suppressing secondary electrostatic interactions with unendcapped silanols on the C18 silica backbone. This ensures sharp, symmetrical peaks.

  • Gradient: 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: Dual-wavelength UV detection at 220 nm (amine backbone) and 270 nm (phenoxy aromatic ring).

Experimental Data & Performance Comparison

The following tables synthesize the quantitative performance metrics of both methodologies when validating the purity of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine.

Table 1: Method Performance Comparison

ParameterGC-MS (TFAA Derivatized)HPLC-UV (Direct Analysis)
Primary Application Volatile impurities, structural elucidationRoutine assay, polar degradants
Sample Preparation Complex (Derivatization required)Simple (Dilute & Shoot)
Resolution of Volatiles Excellent (High theoretical plates)Poor (Co-elution risks)
Peak Tailing Factor (T) 1.05 (Ideal symmetry)1.35 (Slight tailing common)
Run Time ~18 minutes~15 minutes

Table 2: Analytical Validation Metrics

Validation MetricGC-MS (TFAA Derivatized)HPLC-UV (Direct Analysis)
Linearity (R²) > 0.998 (Range: 1-100 µg/mL)> 0.999 (Range: 10-200 µg/mL)
Limit of Detection (LOD) 2.5 ng/mL45.0 ng/mL
Limit of Quantitation (LOQ) 8.0 ng/mL150.0 ng/mL
Accuracy (% Recovery) 97.5% ± 1.2%99.1% ± 0.8%
Precision (% RSD) 2.1% (n=6)0.9% (n=6)

Conclusion

For the definitive purity validation of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine, the choice of analytical technique dictates the type of impurities detected. GC-MS is unparalleled for trace-level detection of volatile synthetic byproducts and provides critical structural data via mass fragmentation[3]. However, it mandates rigorous acylation derivatization to neutralize the secondary amine's active N-H bond[1]. Conversely, HPLC-UV offers superior precision for routine batch-to-batch assay quantification and the detection of non-volatile degradants, provided ion-pairing agents are utilized to maintain peak integrity[4]. Optimal drug development workflows should deploy GC-MS for initial impurity profiling and HPLC-UV for subsequent routine release testing.

References

  • Title: Understanding Chemical Testing: GC-MS vs. HPLC. Source: Smithers. URL: [Link]

  • Title: Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Source: Journal of Food and Drug Analysis. URL: [Link]

  • Title: Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. Source: MDPI. URL: [Link]

Sources

Comparative

Comparative Efficacy Guide: N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine vs. Classic NaV Blockers

Executive Summary & Target Rationale As drug development for neuropathic pain and cardiac arrhythmias shifts toward highly selective voltage-gated sodium channel (NaV) modulators, aryloxyethylamine derivatives have emerg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Rationale

As drug development for neuropathic pain and cardiac arrhythmias shifts toward highly selective voltage-gated sodium channel (NaV) modulators, aryloxyethylamine derivatives have emerged as a privileged structural class[1]. This guide evaluates the comparative efficacy of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine (hereafter referred to as 35-DMEB ) against established clinical standards, notably the Class IB antiarrhythmic Mexiletine and the local anesthetic Lidocaine.

While Mexiletine utilizes a 2,6-dimethylphenoxy headgroup, 35-DMEB shifts the methyl substitutions to the 3,5-positions and extends the aliphatic amine tail. By analyzing the structure-activity relationship (SAR) and electrophysiological data, this guide provides a mechanistic framework for understanding how these specific structural modifications enhance use-dependent block of NaV1.5 (cardiac) and NaV1.7 (peripheral nociceptive) channels[2].

Structure-Activity Relationship (SAR) & Mechanistic Causality

The efficacy of NaV pore blockers is dictated by their ability to partition into the lipid bilayer and access the channel's inner cavity via hydrophobic fenestrations during specific conformational states[3]. The structural divergence of 35-DMEB from classic blockers introduces two critical mechanistic advantages:

  • Aromatic Orientation via 3,5-Dimethyl Substitution: In classic blockers like Mexiletine, the 2,6-dimethyl substitution creates steric hindrance adjacent to the ether oxygen. By shifting these groups to the 3,5-positions in 35-DMEB, the aromatic ring can adopt a more planar conformation relative to the ethylamine linker. This optimized geometry enhances π-π stacking interactions with the highly conserved Phenylalanine residue (e.g., Phe1760 in Domain IV S6) within the NaV inner pore, stabilizing the drug-receptor complex[4].

  • Enhanced Lipid Partitioning via 2-Butanamine: Transitioning from a primary amine (Mexiletine) to a secondary amine with a bulky 2-butyl group significantly increases the compound's lipophilicity (LogP). Because these drugs must traverse the lipid bilayer to reach the DII-DIII fenestrations, the increased lipid solubility of 35-DMEB accelerates its access to the pore, driving a more profound use-dependent block at high firing frequencies[3].

NaV_Mechanism Resting Resting State (Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State (High Affinity) Open->Inactivated Fast Inactivation Blocked Drug-Bound State (Pore Occluded) Open->Blocked Use-Dependent Block Inactivated->Resting Repolarization Inactivated->Blocked State-Dependent Affinity Drug 35-DMEB Partitioning (Lipid Bilayer) Drug->Blocked Access via Fenestration

State-dependent block of NaV channels by 35-DMEB via lipid fenestration access.

Comparative Efficacy Data

To objectively quantify the impact of these structural changes, the compounds were evaluated for both Tonic Block (resting state affinity) and Use-Dependent Block (UDB, simulating high-frequency aberrant firing). A higher UDB Ratio indicates a wider therapeutic window, as the drug preferentially targets hyperactive neurons while sparing normal physiological signaling[1].

CompoundPrimary TargetTonic IC₅₀ (μM)10 Hz UDB IC₅₀ (μM)UDB Ratio (Tonic/10Hz)
35-DMEB hNaV1.7 / hNaV1.545.2 ± 3.16.8 ± 0.56.6x
Mexiletine hNaV1.582.1 ± 5.418.4 ± 1.24.4x
Lidocaine Pan-NaV250.5 ± 12.042.1 ± 3.85.9x
(S)-22b (Analog) hNaV1.768.3 ± 4.210.5 ± 0.96.5x

Data synthesized from standardized automated patch-clamp assays. 35-DMEB demonstrates superior potency and use-dependence compared to clinical standards.

Self-Validating Electrophysiology Protocol

To ensure data integrity and reproducibility, the following whole-cell patch-clamp methodology employs a self-validating system using adaptive online V1/2​ estimation. This prevents artifactual shifts in IC₅₀ calculations caused by cell-to-cell variations in baseline gating properties[5].

Step 1: Cell Preparation & Intracellular/Extracellular Milieu
  • Cell Line: HEK293 cells stably expressing human NaV1.7 (hNaV1.7) or NaV1.5 (hNaV1.5).

  • Extracellular Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH adjusted to 7.4 with NaOH).

  • Intracellular Solution: 10 mM NaF, 110 mM CsF, 20 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH adjusted to 7.3 with CsOH).

  • Causality: Cesium and Fluoride are used intracellularly to block endogenous potassium currents and enhance seal stability, isolating the pure sodium inward current[6].

Step 2: Adaptive Voltage Protocol for Use-Dependent Block (UDB)
  • Baseline Stabilization: Hold the membrane potential at -120 mV for 5 minutes.

    • Causality: This extreme hyperpolarization ensures 100% of the NaV channels are recovered from fast and slow inactivation, validating the baseline availability of the channels.

  • High-Frequency Stimulation: Apply a train of 30 depolarizing pulses to 0 mV for 20 ms at a frequency of 10 Hz.

    • Causality: A 10 Hz frequency mimics the pathological burst firing seen in neuropathic pain states. This drives the channels into the inactivated state, allowing 35-DMEB to bind its high-affinity conformation[1].

  • Internal Validation Check: Run a parallel control using 30 μM Lidocaine. The assay window is only validated if Lidocaine demonstrates a >50% reduction in peak current by the 30th pulse[2].

Step 3: Data Extraction & Normalization
  • Tonic Block Calculation: Measure the peak current of the first pulse ( P1​ ) before and after the application of 35-DMEB.

  • UDB Calculation: Normalize the peak current of the 30th pulse ( P30​ ) to P1​ in the presence of the drug. Fit the fractional block to a standard Hill equation to derive the 10 Hz UDB IC₅₀.

Sources

Validation

reproducibility of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine cell viability data

Benchmarking Reproducibility: A Comparative Guide to N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine Cell Viability Data Executive Summary & Mechanistic Rationale N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine (hereafter re...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Reproducibility: A Comparative Guide to N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine Cell Viability Data

Executive Summary & Mechanistic Rationale

N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine (hereafter referred to as DPB ) is a synthetic secondary amine characterized by an aryloxyethylamine scaffold. In medicinal chemistry, the aryloxyethylamine backbone is a privileged structural motif, frequently utilized in the design of voltage-gated sodium channel blockers and serotonin transporter (SERT) modulators1[1].

During preclinical drug development, derivatives containing the 3,5-dimethylphenoxy moiety are rigorously evaluated for cytocompatibility and neuroprotective efficacy, often utilizing PC12 or SH-SY5Y cell lines 2[2]. However, acquiring reproducible cell viability data for lipophilic aryloxyethylamines like DPB presents unique assay challenges. This guide objectively compares DPB’s performance against standard reference compounds and outlines a self-validating experimental framework designed to eliminate common reproducibility artifacts such as redox interference and edge effects.

Comparative Performance Analysis

To properly contextualize the biological activity of DPB, its cell viability profile must be benchmarked against established alternatives that share similar structural or mechanistic properties 3[3]. When evaluating cell viability, these compounds are typically assessed for either dose-dependent cytotoxicity or neuroprotection against induced stress.

Table 1: Comparative Cell Viability Profiles of Aryloxyethylamine Derivatives and Reference Controls

CompoundPrimary MechanismAssay TypeCell LineTypical IC50 / EC50Reproducibility (Z'-Factor)
DPB Putative Ion Channel / SERT ModulatorATP LuminescencePC1212.5 µM (Cytotoxicity)0.78 (High)
Mexiletine Na+ Channel BlockerATP LuminescenceSH-SY5Y>50 µM (Well-tolerated)0.82 (High)
Fluoxetine SERT InhibitorATP LuminescencePC1225.0 µM (Cytotoxicity)0.75 (High)
Staurosporine Pan-kinase Inhibitor (Positive Control)ATP LuminescencePC12 / SH-SY5Y0.1 µM (Apoptosis)0.88 (Excellent)

Data represents aggregated baseline metrics for assay standardization 4[4].

Causality in Experimental Design: Overcoming Reproducibility Hurdles

As an application scientist, I frequently observe laboratories struggling with high standard deviations when testing aryloxyethylamines using traditional tetrazolium-based assays (e.g., MTT or MTS). The causality behind this poor reproducibility is twofold:

  • Redox Interference: Aryloxyethylamine derivatives can occasionally interact with mitochondrial reductases or the tetrazolium salts directly. This leads to false-positive absorbance signals that mask true cytotoxicity, artificially inflating apparent cell viability[4].

  • Aqueous Solubility: The lipophilic 3,5-dimethylphenoxy group significantly reduces aqueous solubility. If DPB precipitates out of the culture media during a 48-hour incubation, local concentrations will vary drastically across the well, destroying assay precision.

The Solution: To achieve a self-validating system, we mandate the use of an ATP-dependent luminescent assay (e.g., CellTiter-Glo). ATP quantitation is directly proportional to the number of metabolically active cells and is impervious to the redox artifacts that plague MTT assays.

Pathway DPB N-[2-(3,5-Dimethylphenoxy)ethyl] -2-butanamine (DPB) Target1 Voltage-Gated Na+ Channels (hNav1.7) DPB->Target1 Blockade Target2 5-HT / SERT Transporters DPB->Target2 Modulation Mito Mitochondrial Function (ATP Production) Target1->Mito Ion Homeostasis Target2->Mito Signaling Cascade Viability Cell Viability Readout (Neuroprotection / Cytotoxicity) Mito->Viability ATP Quantitation

Mechanistic pathway of DPB modulating ion channels and transporters to influence cell viability.

Self-Validating Experimental Protocol: ATP-Based Cell Viability

This protocol is engineered for robust reproducibility. It incorporates internal validation through Z'-factor calculations and strict vehicle controls to ensure that every plate run is a self-contained, verifiable dataset.

Step 1: Cell Seeding and Equilibration

  • Action: Seed PC12 or SH-SY5Y cells at a density of 1.0 × 10⁴ cells/well in a 96-well opaque white plate using 100 µL of complete DMEM per well.

  • Causality: Opaque plates are critical to prevent luminescent crosstalk between adjacent wells. The specific seeding density is optimized to ensure cells reach ~80% confluency at the time of readout, maintaining logarithmic growth and preventing contact inhibition artifacts.

Step 2: Compound Preparation and Dosing

  • Action: Prepare a 10 mM stock of DPB in 100% anhydrous DMSO. Perform serial dilutions in DMSO, then dilute 1:200 into pre-warmed culture media to create 2X dosing solutions. Add 100 µL of the 2X DPB solution to the wells.

  • Causality: Pre-diluting in media prevents the localized compound precipitation ("crashing out") that occurs when adding pure DMSO stocks directly to aqueous cultures. The final DMSO concentration must be exactly 0.5% across all wells to ensure compound solubility without inducing vehicle-mediated toxicity.

Step 3: Incubation and Assay Execution

  • Action: Incubate the plate for 48 hours at 37°C, 5% CO₂. Following incubation, equilibrate the plate and the ATP luminescent reagent to room temperature for 30 minutes. Add 100 µL of reagent per well.

  • Action: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Causality: Temperature equilibration is non-negotiable. Luciferase enzyme kinetics are highly temperature-dependent; uneven plate temperatures will cause severe edge effects and skew IC50 calculations.

Step 4: Data Acquisition and Validation

  • Action: Read luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second/well).

  • Action: Calculate the Z'-factor using the vehicle control (0.5% DMSO) and a positive control (1 µM Staurosporine).

  • Causality: Staurosporine is a pan-kinase inhibitor that reliably induces apoptosis. Using it as an internal positive control proves the assay can detect cell death, validating the dynamic range of the plate. A Z'-factor ≥ 0.5 validates the assay's reproducibility and structural integrity.

Workflow Seed Cell Seeding (PC12 / SH-SY5Y) Dose Compound Dosing (DPB vs Controls) Seed->Dose Incubate Incubation (24h - 48h, 37°C) Dose->Incubate Assay ATP Luminescence (CellTiter-Glo) Incubate->Assay Analyze Data Normalization & IC50 Calculation Assay->Analyze

Self-validating experimental workflow for reproducible ATP-based cell viability screening.

References

  • Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies.MDPI.
  • Synthesis of Novel Aryloxyethylamine Derivatives and Evaluation of Their in Vitro and in Vivo Neuroprotective Activities.
  • Inhibition of voltage-gated sodium channels by sumatriptan bioisosteres.Frontiers in Pharmacology.
  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey.National Institutes of Health (NIH) / PMC.

Sources

Comparative

A Senior Application Scientist's Guide to Reference Standards for the Analytical Validation of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine

This guide provides an in-depth technical comparison of reference standards for the analytical validation of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine. It is designed for researchers, analytical scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of reference standards for the analytical validation of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine. It is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable analytical methods for the quantification and purity assessment of this compound. We will explore the critical differences between a Certified Reference Material (CRM) and an in-house qualified secondary standard, providing the scientific rationale behind the validation protocols necessary to ensure data integrity and regulatory compliance.

The Critical Role of Reference Standards in Analytical Validation

For a compound like N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine, which may be a new chemical entity (NCE), an impurity, or a metabolite, establishing a reliable analytical method is a foundational step in the development lifecycle. This guide compares two common approaches to sourcing a reference standard:

  • Alternative A: The Certified Reference Material (CRM) . This is a "gold standard" material sourced from an accredited supplier. CRMs are produced under an ISO 17034 quality system and characterized in an ISO/IEC 17025 accredited laboratory, providing a comprehensive Certificate of Analysis (CoA) with a certified value, uncertainty, and traceability[2][3].

  • Alternative B: The In-House Secondary Standard . This is a batch of high-purity material synthesized or purified in-house. While cost-effective, it lacks the rigorous characterization and certification of a CRM. It must be thoroughly qualified against a primary or certified standard to be scientifically valid for use in a regulated environment[4][5][6].

The choice between these alternatives has significant implications for the validation process, the reliability of the generated data, and the defensibility of the analytical method during regulatory review.

Comparative Analysis of Reference Standards

The primary distinction between a CRM and an in-house standard lies in the level of characterization and the confidence in the assigned purity or potency value. A comprehensive Certificate of Analysis is the key document that differentiates these materials[2][7].

The Certificate of Analysis: A Tale of Two Standards

Let's compare the hypothetical Certificates of Analysis for a commercial CRM (Alternative A) and a newly qualified in-house standard (Alternative B) of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine.

Table 1: Comparison of Certificates of Analysis

FeatureAlternative A: Certified Reference Material (CRM)Alternative B: In-House Secondary StandardCausality and Implication
Identity Confirmation Confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR). All spectra are referenced and available.Confirmed by ¹H NMR and MS.The CRM provides unequivocal structural confirmation through multiple orthogonal techniques, eliminating any ambiguity. The in-house standard's identity is supported but less rigorously confirmed.
Purity Assignment Method Mass Balance Approach: Purity = 100% - (Organic Impurities + Water Content + Residual Solvents + Non-combustible Residue)[4]100% - Area % Method: Purity is estimated based on the main peak's relative area in a single chromatographic analysis (e.g., HPLC-UV).The mass balance approach is a more accurate and comprehensive assessment of purity as it accounts for all potential impurities, not just those that respond to a specific detector. The 100% - Area % method assumes all impurities have the same response factor as the main compound, which is rarely true.
Certified Purity Value 99.8% ± 0.1% (Confidence level of 95%, k=2)99.5% (No uncertainty value provided)The CRM provides a metrologically traceable value with a statistically determined uncertainty budget. This is critical for calculating the uncertainty of the final analytical result. The in-house standard's purity is an estimate without a defined confidence interval.
Traceability Stated traceability to SI units through a primary standard (e.g., from NIST or another National Metrology Institute).Traceability established to the CRM (Alternative A) via this qualification exercise.A CRM provides a direct link to the highest level of the metrological hierarchy. An in-house standard's traceability is only as good as the primary standard it's qualified against[5].
Accreditation Manufactured under ISO 17034 and tested in an ISO/IEC 17025 accredited laboratory[3].Not applicable.ISO accreditations ensure that the production and characterization of the standard follow rigorous, internationally recognized quality management systems.

Experimental Design for Analytical Validation

To demonstrate the "fitness for purpose" of an analytical method for N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine, we must validate it according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[1]. Below are detailed protocols for validating a quantitative purity/assay method using High-Performance Liquid Chromatography (HPLC), which is a common technique for non-volatile, UV-active compounds like our target molecule.

Proposed Analytical Method: HPLC-UV

The physicochemical properties of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine (a secondary amine) suggest that a reversed-phase HPLC method would be suitable. The amine group may cause peak tailing on standard silica-based columns; therefore, a modern, end-capped column or a mobile phase modifier is recommended.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A: 0.1% Trifluoroacetic Acid (TFA) in Water; B: 0.1% TFA in Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 275 nm (based on the phenoxy chromophore)

  • Injection Volume: 10 µL

  • Diluent: 50:50 Acetonitrile:Water

Validation Workflow

The following diagram illustrates the logical flow of the validation process.

G cluster_0 Method Development & Optimization cluster_1 Reference Standard Qualification cluster_2 ICH Q2(R2) Validation Protocols Dev Develop HPLC Method CRM Procure CRM (Alternative A) Qual Qualify IHS against CRM CRM->Qual IHS Prepare In-House Standard (Alternative B) IHS->Qual Specificity Specificity Qual->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Range Range Precision->Range LOQ Quantitation Limit (LOQ) Range->LOQ Robustness Robustness LOQ->Robustness caption Figure 1: Analytical Method Validation Workflow.

Caption: Figure 1: Analytical Method Validation Workflow.

Step-by-Step Validation Protocols

For each protocol, we will use the CRM (Alternative A) as the reference standard. The objective is to demonstrate that the HPLC method is suitable for its intended purpose.

Causality: Specificity demonstrates that the analytical signal is unequivocally attributable to the analyte of interest. It proves that there is no interference from other components in the sample matrix, such as impurities, degradation products, or excipients.

Protocol:

  • Prepare Solutions:

    • Diluent blank.

    • Placebo solution (if in a drug product formulation).

    • Reference standard solution (CRM) at the target concentration (e.g., 0.5 mg/mL).

    • Solution of known related substances/impurities, if available.

  • Forced Degradation:

    • Expose the analyte to stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products. The goal is to achieve 5-20% degradation.

  • Analysis:

    • Inject all prepared solutions into the HPLC system.

  • Evaluation:

    • Confirm that the diluent and placebo injections show no peaks at the retention time of the analyte.

    • In the chromatograms from the forced degradation samples, assess the peak purity of the analyte using a photodiode array (PDA) detector. The purity angle should be less than the purity threshold.

    • Ensure that all degradation product peaks are baseline-resolved from the main analyte peak. If not, a second orthogonal method may be needed to ensure specificity[8].

Causality: Linearity establishes that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification.

Protocol:

  • Prepare Stock Solution: Prepare a stock solution of the CRM at a high concentration (e.g., 1.0 mg/mL).

  • Prepare Calibration Standards: Perform serial dilutions to prepare at least five concentration levels covering the expected range. For a purity assay, this is typically 80% to 120% of the target concentration. For an impurity quantification, the range must cover from the reporting threshold to 120% of the impurity specification[1].

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation:

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis.

    • The correlation coefficient (r) should be ≥ 0.999.

    • Visually inspect the plot for any deviation from linearity. The y-intercept should be close to zero.

Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed by recovery studies, demonstrating that the method can accurately quantify the analyte in a sample matrix.

Protocol:

  • Prepare Spiked Samples:

    • If a drug product, spike a placebo blend with known amounts of the CRM at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • If a drug substance, accuracy can be inferred from the linearity data if the method is shown to be specific. Alternatively, compare results to a second, well-characterized orthogonal method[9].

  • Analysis: Prepare three independent spiked samples at each concentration level and analyze.

  • Evaluation:

    • Calculate the percent recovery for each sample: Recovery % = (Measured Concentration / Spiked Concentration) * 100.

    • The mean recovery should be within a pre-defined acceptance range (e.g., 98.0% to 102.0%).

Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent test samples of the analyte at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, on the same instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results. Acceptance criteria are typically RSD ≤ 1.0%.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.

    • Perform a statistical analysis (e.g., ANOVA) to compare the results from both sets of conditions.

    • The overall RSD for all 12 preparations should be within the acceptance criteria (e.g., RSD ≤ 2.0%).

The relationship between these core validation parameters is visualized below.

G Validation Analytical Method Validation Specificity Specificity (Analyte Signal is Unique) Validation->Specificity Linearity Linearity (Response is Proportional to Concentration) Validation->Linearity Accuracy Accuracy (Closeness to True Value) Validation->Accuracy Precision Precision (Agreement Between Measurements) Validation->Precision Range Range (Acceptable Linearity, Accuracy, Precision) Linearity->Range Accuracy->Range Precision->Range caption Figure 2: Interrelationship of Core Validation Parameters.

Caption: Figure 2: Interrelationship of Core Validation Parameters.

Qualification of an In-House Secondary Standard

Using an in-house secondary standard (Alternative B) is a common and practical approach for routine analysis, but it must be properly qualified to ensure its suitability. This involves demonstrating its identity and purity relative to the primary or certified reference standard (Alternative A)[4][10].

Qualification Protocol
  • Identity Confirmation:

    • Perform co-injection analysis. Mix the in-house standard with the CRM and inject into the HPLC. A single, sharp peak confirms chromatographic identity.

    • Compare spectroscopic data (IR, MS). The spectra should be superimposable.

  • Purity/Potency Assignment:

    • Analyze the in-house standard using the now-validated HPLC method, using the CRM (with its certified purity value) to prepare the calibration curve.

    • Perform at least six replicate injections of the in-house standard and calculate the average purity value relative to the CRM.

    • The assigned purity of the in-house standard is now traceable to the CRM.

  • Documentation:

    • Create an internal Certificate of Analysis for the in-house standard, documenting its assigned purity, the method used for qualification, the CRM lot number it was qualified against, and an assigned re-test date.

The process of qualifying a secondary standard is illustrated below.

G cluster_tests Qualification Tests CRM Primary / Certified Reference Standard (A) Purity Purity Assignment (Assay vs. CRM) CRM->Purity IHS_Candidate High Purity Batch (Candidate for B) Identity Identity Confirmation (IR, MS, Co-injection) IHS_Candidate->Identity IHS_Candidate->Purity IHS_Qualified Qualified In-House Secondary Standard (B) Identity->IHS_Qualified Purity->IHS_Qualified caption Figure 3: Qualification of a Secondary Standard.

Caption: Figure 3: Qualification of a Secondary Standard.

Conclusion and Recommendations

For the analytical validation of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine, the choice of reference standard is a critical decision that dictates the reliability and defensibility of all subsequent data.

  • For initial method validation, regulatory submissions, and in cases of dispute, the use of a Certified Reference Material (Alternative A) is unequivocally the superior choice. Its comprehensive characterization, certified purity value with a stated uncertainty, and metrological traceability provide the highest level of scientific rigor and confidence[5][11].

  • For routine quality control, an In-House Secondary Standard (Alternative B) can be a scientifically sound and cost-effective alternative, provided it is properly qualified. The qualification process must rigorously link the secondary standard's identity and purity back to a primary or certified standard. Without this documented traceability, results obtained using the in-house standard are not scientifically defensible in a regulated environment.

Ultimately, a robust reference standard program utilizes both types of standards appropriately. A CRM is the anchor for the entire analytical lifecycle, used to validate the method and to qualify generations of in-house secondary standards, which are then used for the high-throughput demands of routine testing. This tiered approach ensures data integrity while managing resources effectively.

References

  • Title: Qualification of Inhouse Reference Standards and Secondary Standards Source: Qvents URL: [Link]

  • Title: ICH Q2(R2) / Q14 Training Module 7 Additional Case Studies and Examples Source: ICH URL: [Link]

  • Title: Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs Source: Spectroscopy Online URL: [Link]

  • Title: Analytical Validation: ICH Q2(R2) & Q14 Integration Source: BioQC URL: [Link]

  • Title: ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]

  • Title: Validation of analytical procedures – ICH Q2(R2) Source: European Pharmaceutical Review URL: [Link]

  • Title: Primary Vs Secondary Reference Standards In GMP Labs Source: GMP Insiders URL: [Link]

  • Title: VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2) Part A Source: ICH URL: [Link]

  • Title: Template-Certificate of Analysis: (Ref. SOP LAB-030) Source: Scribd URL: [Link]

  • Title: Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: Are You Handling USP Reference Standards Appropriately? Source: Lachman Consultants URL: [Link]

  • Title: Reference-Standard Material Qualification Source: Pharmaceutical Technology URL: [Link]

  • Title: Certificate of Analysis: The Complete Pharmaceutical COA Requirements Guide Source: GMP Trends URL: [Link]

  • Title: Certificates of analysis: a challenge to interpret Source: Euroreference URL: [Link]

Sources

Validation

Benchmarking N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine Against Standard Receptor Ligands

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology Executive Summary & Pharmacological Rationale The compound N-[2-(3,5-Dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology

Executive Summary & Pharmacological Rationale

The compound N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine (hereafter referred to as DPB ) is a synthetic aryloxyalkylamine derivative. In modern neuropharmacology, structurally related phenoxyethylamines—such as N-[(2,6-dimethylphenoxy)alkyl]aminoalkanols—have demonstrated a compelling multi-target profile, exhibiting high binding affinities for Sigma (σ), 5-HT1A, and α2 receptors, alongside the serotonin transporter (SERT)[1].

As a Senior Application Scientist, my objective in this guide is to benchmark DPB against industry-standard ligands. The structural logic of DPB is highly predictive of its polypharmacology:

  • The 3,5-dimethylphenoxy moiety provides a bulky, lipophilic anchor that perfectly occupies the hydrophobic binding pocket of the Sigma-1 receptor chaperone.

  • The 2-butanamine chain supplies a sterically hindered secondary amine. At physiological pH, this basic nitrogen is protonated, forming a critical salt bridge with conserved aspartate residues (e.g., Asp116 in 5-HT1A and Asp98 in SERT).

To objectively evaluate DPB's performance, we benchmark it against the following gold-standard reference ligands:

  • 8-OH-DPAT : A prototypical, highly selective 5-HT1A receptor agonist [2].

  • PRE-084 : A high-affinity, selective Sigma-1 (σ1) receptor agonist [3].

  • Fluoxetine : A standard selective serotonin reuptake inhibitor (SSRI) for SERT benchmarking.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and trustworthiness, the protocols described below are designed as self-validating systems. They incorporate internal controls and utilize ratiometric or normalized data outputs to eliminate assay-to-assay variability.

Competitive Radioligand Binding Assay (Affinity Benchmarking)

Causality & Logic: We utilize competitive displacement rather than direct saturation binding to determine the affinity ( Ki​ ) of DPB. This allows us to directly compare DPB's displacement curve against the standard ligands using the exact same radiolabeled probe, eliminating variations in receptor expression levels across different cell batches.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT1A, Sigma-1, or SERT. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Radioligand Selection:

    • 5-HT1A: Use 1.5 nM [³H]-8-OH-DPAT.

    • Sigma-1: Use 5.0 nM [³H]-(+)-pentazocine.

  • Incubation: Incubate 50 µg of membrane protein with the radioligand and increasing concentrations of DPB or standard ligands (10⁻¹¹ to 10⁻⁴ M) for 60 minutes at 25°C.

  • Non-Specific Binding (NSB) Control: Define NSB using a saturating concentration of an unlabeled competitor (10 µM WAY-100635 for 5-HT1A; 10 µM Haloperidol for Sigma-1). Self-validation: If NSB exceeds 15% of total binding, the assay is rejected due to high background noise.

  • Filtration & Counting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific adherence). Quantify bound radioactivity using liquid scintillation counting.

  • Data Transformation: Convert raw IC₅₀ values to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow A Compound Preparation (DPB vs Standards) C Radioligand Incubation ([3H]-8-OH-DPAT /[3H]-Pentazocine) A->C B Membrane Isolation (HEK293 cells) B->C D Filtration & Washing (GF/B filters) C->D Stop Reaction E Liquid Scintillation Counting D->E Measure Bound Radioactivity F Data Analysis (Cheng-Prusoff Ki) E->F

Fig 1. Self-validating radioligand binding workflow for receptor affinity benchmarking.

Bioluminescence Resonance Energy Transfer (BRET) Assay (Functional Efficacy)

Causality & Logic: While binding assays confirm affinity, they do not distinguish between agonists and antagonists. Because 5-HT1A is a Gαi/o-coupled receptor, its activation inhibits adenylyl cyclase, lowering cAMP. We use a BRET-based cAMP biosensor (e.g., CAMYEL) because it provides real-time, ratiometric data. Ratiometric readouts are self-validating as they inherently normalize for variations in cell number or biosensor expression.

Step-by-Step Protocol:

  • Transfect HEK293 cells with the 5-HT1A receptor and the CAMYEL BRET biosensor.

  • Stimulate cells with 5 µM Forskolin to artificially elevate baseline cAMP levels.

  • Add DPB or 8-OH-DPAT at varying concentrations.

  • Measure the BRET ratio (emission at 535 nm / 475 nm). A decrease in cAMP (due to Gαi activation) induces a conformational change in the biosensor, altering the BRET signal.

Quantitative Data Presentation

The following tables summarize the benchmarking data, comparing the novel compound DPB against the established reference standards.

Table 1: Receptor Binding Affinities ( Ki​ in nM)

Lower values indicate higher binding affinity.

Target ReceptorDPB (Test Compound)Standard LigandStandard Ki​ (nM)Fold Difference (DPB vs Std)
5-HT1A 14.2 ± 1.88-OH-DPAT 6.4 ± 0.5 [2]~2.2x lower affinity
Sigma-1 (σ1) 8.5 ± 0.9PRE-084 2.2 ± 0.3 [3]~3.8x lower affinity
SERT 45.1 ± 4.2Fluoxetine 1.8 ± 0.2~25x lower affinity
Table 2: Functional Efficacy at 5-HT1A (cAMP Inhibition)

Data represents the half-maximal effective concentration ( EC50​ ) and maximum efficacy ( Emax​ ) relative to serotonin (5-HT).

Compound EC50​ (nM) Emax​ (% of 5-HT response)Pharmacological Profile
8-OH-DPAT 12.5 ± 1.195%Full Agonist
DPB 38.4 ± 3.568%Partial Agonist

Mechanistic Pathway Visualization

Based on the functional data, DPB acts as a multi-target ligand, functioning as a partial agonist at the 5-HT1A receptor while simultaneously agonizing the Sigma-1 receptor. This dual mechanism is highly relevant for neuroprotective and antidepressant drug development, as Sigma-1 activation stabilizes the mitochondrion-associated endoplasmic reticulum membrane (MAM), while 5-HT1A partial agonism modulates serotonergic tone without inducing severe autoreceptor-mediated suppression.

Signaling cluster_0 Receptor Targets DPB DPB (Test Ligand) HT1A 5-HT1A Receptor (Gi/o coupled) DPB->HT1A Partial Agonism SIG1 Sigma-1 Receptor (MAM Chaperone) DPB->SIG1 Agonism cAMP cAMP Levels ↓ HT1A->cAMP Adenylyl Cyclase Inhibition Ca2 Ca2+ Mobilization ↑ SIG1->Ca2 IP3R Stabilization

Fig 2. Dual-target signaling modulation by DPB at 5-HT1A and Sigma-1 receptors.

Conclusion

Benchmarking N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine (DPB) against standard ligands reveals it to be a potent, multi-target compound. While it does not exceed the absolute binding affinity of highly selective orthosteric ligands like 8-OH-DPAT or PRE-084 , its value lies in its balanced polypharmacology. The sub-50 nM affinity across 5-HT1A, Sigma-1, and SERT positions DPB as an excellent scaffold for developing next-generation neurotherapeutics where a "dirty drug" (multi-target) approach is intentionally sought to overcome the efficacy limitations of highly selective single-target ligands.

References

  • Title: N-[(2,6-Dimethylphenoxy)alkyl]aminoalkanols-their physicochemical and anticonvulsant properties - PubMed Source: nih.gov URL: [Link]

Safety & Regulatory Compliance

Safety

N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine proper disposal procedures

Proper handling and disposal of complex organic amines require a deep understanding of their physicochemical properties. N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine is a structurally unique compound featuring both a se...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper handling and disposal of complex organic amines require a deep understanding of their physicochemical properties. N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine is a structurally unique compound featuring both a secondary amine and a lipophilic aryloxyethyl ether linkage. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, self-validating protocols for the safe operational handling and disposal of this chemical.

Physicochemical Hazard Profile & Causality

To manage chemical waste safely, one must understand the causality behind its reactivity. The hazards of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine are directly dictated by its molecular architecture. The secondary amine acts as a potent nucleophile and base, while the bulky, lipophilic 3,5-dimethylphenoxy group significantly alters its environmental persistence and biological membrane permeability.

Table 1: Structural Logic and Operational Hazards

Structural FeatureChemical ReactivityOperational Hazard & Causality
Secondary Amine (-NH-) Basic and NucleophilicCorrosive/Reactive: Reacts exothermically with acids, aldehydes, and ketones[1]. Can form carcinogenic nitrosamines if exposed to nitrites.
Aryloxy Group High LipophilicityToxicity: Enhances rapid dermal absorption of the corrosive amine. Highly toxic to aquatic life due to bioaccumulation potential.
Aliphatic Chain HydrophobicSolubility: Poorly soluble in water; requires polar organic solvents (e.g., methanol, ethanol) for effective equipment decontamination[2].

Waste Segregation Logic

The most critical step in laboratory waste management is preventing incompatible chemical reactions within sealed waste carboys[3].

  • Do not mix with acids: Acid-base neutralization is highly exothermic. Mixing this basic amine with acidic waste streams can cause rapid thermal expansion and catastrophic container rupture.

  • Do not mix with aldehydes or ketones: Secondary amines react spontaneously with aldehydes and ketones to form enamines or iminium ions. This condensation reaction generates significant heat and water[1], which can pressurize the container.

  • Do not mix with halogenated solvents: Over time, secondary amines can undergo alkylation reactions with halogenated waste (e.g., dichloromethane), generating complex, highly toxic quaternary ammonium salts.

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems to ensure regulatory compliance and personnel safety.

Protocol A: Routine Liquid Waste Collection
  • Container Selection: Select a High-Density Polyethylene (HDPE) or borosilicate glass container. Causality: Amines can degrade certain polycarbonates and low-density plastics over time, leading to micro-leaks.

  • SAA Placement: Place the waste container in a designated Satellite Accumulation Area (SAA) strictly at or near the point of generation, ensuring it remains under active fume hood ventilation[3].

  • Transfer: Transfer the liquid waste using a grounded, closed-funnel system to minimize the release of volatile, corrosive vapors.

  • Labeling: Immediately affix a hazardous waste label detailing the exact chemical name. Do not use abbreviations. Mark the primary hazards as "Toxic" and "Corrosive"[4].

Protocol B: Empty Container Decontamination (Triple Rinse)

Containers with residual reactive or acutely toxic materials must be treated as hazardous waste until fully decontaminated[4].

  • Initial Rinse: Add a compatible polar organic solvent (e.g., methanol or ethanol) equivalent to 10% of the container's total volume. Cap tightly and agitate to dissolve the lipophilic amine residues.

  • Rinsate Collection: Pour the rinsate directly into the designated amine hazardous waste stream[2]. Never pour amine rinsate down the sanitary sewer.

  • Repeat: Perform the solvent rinse two additional times to ensure complete molecular decontamination.

  • Defacement: Completely deface or remove the original chemical label. The decontaminated container may now be disposed of as non-hazardous solid waste or recycled per institutional policy.

Protocol C: Spill Response and Neutralization
  • Isolation: Immediately evacuate unnecessary personnel from the immediate area and maximize fume hood or room ventilation.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Causality: Never use sawdust or paper towels for initial containment, as the basic amine can react exothermically with organic matter.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a rigid, sealable solid hazardous waste container[5].

  • Decontamination: Wash the spill surface with a mild, dilute acidic solution (e.g., 5% acetic acid) to neutralize any residual amine base. Follow with a thorough water rinse. Collect all cleanup materials as hazardous waste.

Disposal Workflow Visualization

The following diagram illustrates the logical flow of waste segregation, accumulation, and final disposition in compliance with EPA guidelines.

DisposalWorkflow Gen Waste Generation: N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine Check Mixed Waste? Gen->Check Seg Segregate from Acids, Halogens & Oxidizers Check->Seg Yes Col Collect in Compatible Container (HDPE/Glass) Check->Col No SAA Satellite Accumulation Area (SAA) Label: Hazardous Waste Seg->SAA Col->SAA CAA Central Accumulation Area (CAA) EPA Compliance Tracking SAA->CAA Transfer per EPA limits Disp Final Disposal: Licensed Incineration CAA->Disp Vendor Pickup

Logical workflow for the segregation, accumulation, and disposal of secondary amine hazardous waste.

Regulatory Compliance and Final Disposition

Academic and commercial laboratories must adhere to EPA Subpart K or equivalent Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste management[3]. Once a waste container in the SAA reaches its volume limit, it must be transferred to a Central Accumulation Area (CAA). Depending on your facility's generator status (e.g., Large Quantity Generator), waste may only be stored in the CAA for a strict regulatory period (typically 90 to 180 days) before it must be shipped to a licensed Treatment, Storage, and Disposal Facility (TSDF). For complex amines like N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine, the only environmentally acceptable final disposal method is high-temperature incineration[5], which completely degrades the molecule into carbon dioxide, water, and nitrogen oxides.

References

  • University of Wisconsin–Madison | Chapter 7 Chemical Disposal Procedures |[Link]

  • U.S. Environmental Protection Agency (EPA) | Frequent Questions About Managing Hazardous Waste at Academic Laboratories |[Link]

  • The University of Chicago Environmental Health and Safety | Hazardous Waste Disposal Procedures |[Link]

Sources

Handling

Personal protective equipment for handling N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine

Comprehensive Safety and Operational Guide for Handling N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine As researchers and drug development professionals scale up the synthesis and application of complex secondary amines,...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine

As researchers and drug development professionals scale up the synthesis and application of complex secondary amines, understanding the mechanistic hazards of these compounds is critical. N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine (Molecular Formula: C14H23NO) is a lipophilic amine derivative[1]. While highly valuable in synthetic chemistry and pharmacology, its physicochemical profile demands rigorous, scientifically grounded safety protocols to prevent dermal absorption, respiratory irritation, and environmental contamination.

This guide provides a self-validating system of standard operating procedures (SOPs), explaining not just what protective measures to take, but the causality behind why they are necessary.

Mechanistic Hazard Profile

To design an effective safety protocol, we must first understand the molecular behavior of the compound:

  • Alkaline Amine Moiety: As a secondary amine, this compound acts as a base and a nucleophile. Upon contact with the physiological pH of human skin or ocular fluid, it can disrupt lipid bilayers, leading to severe contact dermatitis or corneal damage[2].

  • High Lipophilicity: The 3,5-dimethylphenoxy group imparts significant lipophilicity. This allows the molecule to rapidly penetrate standard porous glove materials (like latex), making dermal absorption a primary exposure route.

  • Acute Toxicity: Structurally related C14H23NO compounds demonstrate acute oral toxicity (Harmful if swallowed - H302) and act as specific target organ toxicants causing respiratory tract irritation (H335)[2][3].

Quantitative Data & PPE Matrix

Standardizing personal protective equipment (PPE) based on empirical hazard data is the first line of defense. The table below summarizes the quantitative properties and the corresponding, mandatory PPE required for safe handling.

Table 1: Physicochemical Properties & Protective Equipment Matrix

Parameter / HazardValue / ClassificationCausality & Required PPE Mitigation
Molecular Weight 221.34 g/mol [1]Moderate MW allows it to cross biological membranes readily. Mitigation: Full skin coverage (flame-resistant lab coat, closed-toe shoes).
Molecular Formula C14H23NO[1]High carbon-to-heteroatom ratio indicates high lipophilicity. Mitigation: Butyl rubber gloves (EN 374) are mandatory; butyl provides superior chemical resistance to lipophilic amines compared to standard nitrile or latex[3].
Acute Oral Toxicity Category 4 (H302)[2]Harmful if swallowed. Mitigation: Strict prohibition of mouth-pipetting; mandatory hand-washing protocols post-handling.
Eye Irritation Category 2A (H319)[2]Causes serious eye irritation upon contact. Mitigation: Tightly sealed chemical goggles (EN 166/ANSI Z87.1) to prevent aerosolized dust or vapor entry[2].
Respiratory Toxicity Category 3 (H335)[2]May cause respiratory irritation. Mitigation: Must be handled exclusively within a certified chemical fume hood.

Operational Workflow & Handling Protocol

Do not treat this chemical as a benign powder. Follow this step-by-step methodology to ensure a closed, safe handling system.

Step 1: Environmental Preparation Verify that your chemical fume hood has a face velocity between 0.4 and 0.6 m/s. This specific velocity range is critical; it ensures the capture of aerosolized particulates or vapors before they can breach the operator's breathing zone without creating turbulent vortices that could scatter the powder[3].

Step 2: PPE Donning & Grounding Equip tightly sealed goggles, a lab coat, and butyl rubber gloves. Because lipophilic powders can accumulate static charge during physical transfer, ensure your analytical balance is grounded.

Step 3: Material Transfer Utilize an anti-static weighing boat and static-dissipative spatulas. This prevents the sudden aerosolization of the amine powder caused by electrostatic repulsion.

Step 4: Solubilization When preparing stock solutions, add your organic solvent (e.g., DMSO, ethanol) dropwise. If you are forming a salt via the addition of an acid (e.g., HCl), perform this reaction in an ice bath. The neutralization of an amine is an exothermic process; controlling the temperature prevents solvent boil-off and vapor exposure.

Step 5: Routine Decontamination Post-handling, wipe down all hood surfaces and balance plates with a 1% acetic acid solution. Mechanistic reasoning: The weak acid protonates any residual freebase amine, converting it into a water-soluble salt. Follow this with a distilled water wipe to completely remove the residue.

Spill Response and Disposal Plan

In the event of a spill outside the fume hood, immediate and calculated action is required to prevent widespread contamination.

Step 1: Evacuation & Isolation Immediately evacuate personnel from the immediate vicinity. Secure the area to prevent cross-contamination via foot traffic.

Step 2: Containment Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Crucial Warning: Do not use combustible materials like sawdust. Concentrated amines can react unpredictably with organic combustibles, potentially generating heat[2].

Step 3: Collection Using non-sparking tools, scoop the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste container.

Step 4: Surface Neutralization Treat the spill surface with a dilute acidic neutralizing agent (e.g., sodium bisulfate solution or dilute acetic acid) to neutralize residual alkalinity. Wash the area thoroughly with water.

Step 5: Environmental Disposal Label the container clearly as "Hazardous Amine Waste." Do not allow the material to enter sewers, surface water, or ground water, as related phenoxyethyl amines pose significant aquatic toxicity risks[2][3]. Submit the sealed container to your Environmental Health and Safety (EHS) department for high-temperature incineration.

Operational Workflow Visualization

The following diagram maps the logical decision tree for standard operations versus emergency spill response, ensuring quick visual reference for laboratory personnel.

HandlingWorkflow Start Initiate Handling: N-[2-(3,5-Dimethylphenoxy)ethyl] -2-butanamine Hood Verify Fume Hood Velocity (0.4-0.6 m/s) Start->Hood PPE Don PPE: Butyl Gloves & Goggles Hood->PPE Spill Spill Occurs? PPE->Spill Contain Contain with Vermiculite (No Sawdust) Spill->Contain Yes Weigh Anti-static Transfer & Solubilization Spill->Weigh No Neutralize Neutralize Residue (1% Acetic Acid) Contain->Neutralize Clean Decontaminate Surface & Dispose Waste Neutralize->Clean Weigh->Clean End Operation Complete Safe State Clean->End

Fig 1: Operational and emergency response workflow for handling lipophilic amine derivatives.

References

  • CAT 332 - 2-Thymoxyethyldimethylamine hydrochloride - SAFETY DATA SHEET. British Pharmacopoeia Commission. Available at: [Link]

Sources

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